Product packaging for Ledipasvir (acetone)(Cat. No.:)

Ledipasvir (acetone)

Cat. No.: B15158386
M. Wt: 947.1 g/mol
InChI Key: FJPWYOHJVGOKNZ-UHFFFAOYSA-N
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Description

Ledipasvir (acetone) is a useful research compound. Its molecular formula is C52H60F2N8O7 and its molecular weight is 947.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ledipasvir (acetone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ledipasvir (acetone) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H60F2N8O7 B15158386 Ledipasvir (acetone)

Properties

Molecular Formula

C52H60F2N8O7

Molecular Weight

947.1 g/mol

IUPAC Name

methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one

InChI

InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3

InChI Key

FJPWYOHJVGOKNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Ledipasvir Acetone Solvate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledipasvir is a potent, direct-acting antiviral agent developed by Gilead Sciences for the treatment of chronic hepatitis C virus (HCV) infection. It functions as an inhibitor of the HCV NS5A protein, a key phosphoprotein essential for viral RNA replication and virion assembly.[1] Ledipasvir is a component of the fixed-dose combination tablet Harvoni®, which also contains the NS5B polymerase inhibitor sofosbuvir. This all-oral, once-daily regimen has revolutionized the treatment of HCV genotype 1, offering high cure rates with a favorable safety profile.[1]

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Ledipasvir in the form of its acetone solvate. Crystalline solvates are common solid forms of active pharmaceutical ingredients (APIs) and their thorough characterization is crucial for drug development and manufacturing. This document details the available data on Ledipasvir acetone solvate, including its structural features, physicochemical properties, and the analytical methodologies used for its characterization.

Chemical Structure and Identification

Ledipasvir is a complex organic molecule with multiple chiral centers. The acetone solvate is a crystalline form of Ledipasvir that incorporates acetone molecules into its crystal lattice.

Chemical Name: Methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one

Chemical Formula: C₅₂H₆₀F₂N₈O₇

Molecular Weight: 947.08 g/mol

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an API is fundamental for formulation development, biopharmaceutical performance, and ensuring product quality. The following tables summarize the available quantitative data for Ledipasvir and its acetone solvate.

Table 1: General Physicochemical Properties of Ledipasvir
PropertyValueReference
pKa4.0, 5.0DrugBank Online
logP3.8FDA Label
Melting Point201.6-202.3°CMedChemExpress
Table 2: Solubility of Ledipasvir
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 39 mg/mL (41.18 mM)BioCrick
EthanolApproximately 30 mg/mLCayman Chemical
Dimethylformamide (DMF)Approximately 20 mg/mLCayman Chemical
WaterInsolubleSelleck Chemicals
Ethanol:PBS (pH 7.2) (1:2)Approximately 0.33 mg/mLCayman Chemical
Table 3: Solid-State Properties of Ledipasvir Acetone Solvate
PropertyValueReference
Crystalline Form G
Characteristic XRPD Peaks (2θ)7.3°, 14.0°, 19.5°, 20.4° (± 0.1°)WO2016145269A1
Acetone ContentApproximately 3% to 7% by weightWO2016145269A1
Crystalline Form C (Acetone and Cyclohexane Solvate)
Characteristic XRPD Peaks (2θ)6.8°, 8.8°, 12.3°, 20.4° (± 0.1°)WO2016145269A1
Acetone ContentApproximately 5% to 7% by weightWO2016145269A1
Cyclohexane ContentApproximately 2% to 5% by weightWO2016145269A1

Experimental Protocols

The characterization of a pharmaceutical solvate involves a suite of analytical techniques to elucidate its structure and properties. The following sections detail the typical methodologies employed.

X-Ray Powder Diffraction (XRPD)

Principle: XRPD is a non-destructive analytical technique used to identify the crystalline phases of a solid material and to determine its crystal structure. Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint."

Methodology:

  • Sample Preparation: A small amount of the Ledipasvir acetone solvate powder is gently packed into a sample holder.

  • Instrument Setup: A diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) is typically used. Data is collected over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a scan speed of 1°/min.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed for the positions and relative intensities of the diffraction peaks. These peaks are then compared to reference patterns to identify the crystalline form.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and desolvation.

Methodology:

  • Sample Preparation: A few milligrams (typically 1-5 mg) of Ledipasvir acetone solvate are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

  • Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a flow rate of 50 mL/min. A heating rate of 10°C/min is commonly used, with a temperature range from ambient to a temperature above the expected thermal events (e.g., 30°C to 250°C).

  • Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic events (e.g., desolvation, melting) appear as peaks pointing down, while exothermic events (e.g., crystallization) appear as peaks pointing up. The onset temperature, peak maximum, and enthalpy of the transitions are determined from the thermogram.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the amount of volatile components, such as solvents or water, in a sample and to study its thermal stability.

Methodology:

  • Sample Preparation: A small amount (typically 5-10 mg) of Ledipasvir acetone solvate is placed in a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min. The sample is heated at a constant rate, typically 10°C/min, over a defined temperature range (e.g., 30°C to 300°C).

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The temperature range of weight loss indicates the desolvation process, and the percentage of weight loss corresponds to the amount of solvent in the crystal lattice.

Dynamic Vapor Sorption (DVS)

Principle: DVS measures the change in mass of a sample as it is exposed to a controlled atmosphere of varying relative humidity (RH) or solvent vapor pressure at a constant temperature. It is used to assess the hygroscopicity and stability of a material in the presence of moisture or solvents.

Methodology:

  • Sample Preparation: A small amount (typically 10-20 mg) of Ledipasvir acetone solvate is placed in the DVS sample pan.

  • Instrument Setup: The sample is initially dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved. Then, the RH is increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and subsequently decreased back to 0% RH to generate a sorption-desorption isotherm. The sample mass is allowed to equilibrate at each RH step.

  • Data Analysis: The DVS isotherm plots the change in mass (%) versus the RH. The shape of the isotherm provides information on the material's hygroscopicity and the nature of the water/solvent interaction.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is widely used for purity testing and stability-indicating assays of pharmaceutical substances.

Methodology for Purity and Stability-Indicating Assay:

  • Chromatographic System: A reversed-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic mobile phase is employed. A typical mobile phase could be a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection is typically performed at a wavelength where Ledipasvir has significant absorbance, such as 330 nm or 260 nm.[2]

  • Sample Preparation: A standard solution of Ledipasvir acetone solvate is prepared in a suitable diluent (e.g., a mixture of the mobile phase components). Test samples are prepared similarly.

  • Forced Degradation Studies: To assess the stability-indicating capability of the method, Ledipasvir is subjected to stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heating the solid drug at 105°C for 24 hours.

    • Photolytic Degradation: Exposing the drug solution to UV light (254 nm) and fluorescent light.

  • Data Analysis: The chromatograms are analyzed to determine the retention time, peak area, and purity of Ledipasvir. In the stressed samples, the degradation products should be well-resolved from the main peak, demonstrating the method's specificity.

Mechanism of Action and Characterization Workflow

Mechanism of Action of Ledipasvir

Ledipasvir targets the HCV NS5A protein, which plays a crucial role in multiple stages of the viral life cycle. By inhibiting NS5A, Ledipasvir disrupts the formation of the membranous web, which is the site of viral RNA replication, and also interferes with the assembly of new virus particles. The following diagram illustrates the HCV replication cycle and the point of intervention by Ledipasvir.

HCV_Replication_Cycle cluster_host_cell Hepatocyte (Host Cell) cluster_viral_components Viral Components Entry HCV Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Viral_RNA Viral RNA RNA_Replication RNA Replication (Membranous Web) Translation->RNA_Replication Polyprotein Polyprotein Assembly Virion Assembly RNA_Replication->Assembly Release Release Assembly->Release New_Virions New Virions HCV_out Release->HCV_out New HCV Virions NS_Proteins NS Proteins (NS5A, NS5B etc.) Structural_Proteins Structural Proteins Ledipasvir Ledipasvir Ledipasvir->RNA_Replication Inhibits NS5A Ledipasvir->Assembly Inhibits NS5A HCV HCV Virion HCV->Entry

HCV Replication Cycle and Ledipasvir's Mechanism of Action.
Experimental Workflow for Solvate Characterization

The characterization of a newly discovered solvate follows a logical workflow to determine its properties and assess its suitability for further development. The following diagram outlines a typical experimental workflow.

Solvate_Characterization_Workflow cluster_discovery Discovery & Initial Assessment cluster_structural_characterization Structural Characterization cluster_physicochemical_properties Physicochemical Properties cluster_purity_stability Purity & Stability Crystallization Crystallization from Acetone Isolation Isolation of Solid Crystallization->Isolation Microscopy Optical Microscopy Isolation->Microscopy XRPD X-Ray Powder Diffraction (XRPD) Isolation->XRPD Microscopy->XRPD NMR ¹H-NMR Spectroscopy XRPD->NMR DSC Differential Scanning Calorimetry (DSC) XRPD->DSC FTIR FT-IR Spectroscopy NMR->FTIR FTIR->DSC TGA Thermogravimetric Analysis (TGA) DSC->TGA HPLC HPLC Purity DSC->HPLC DVS Dynamic Vapor Sorption (DVS) TGA->DVS Solubility Solubility Studies DVS->Solubility Solubility->HPLC Stability Forced Degradation Studies HPLC->Stability

Workflow for the Characterization of a Crystalline Solvate.

Conclusion

Ledipasvir acetone solvate is a crystalline form of the potent anti-HCV agent Ledipasvir. Its characterization through a range of analytical techniques is essential for ensuring the quality, stability, and performance of the final drug product. This guide has summarized the available public information on the chemical structure and physicochemical properties of Ledipasvir acetone solvate, providing a valuable resource for researchers and professionals in the field of drug development. Further studies to obtain more detailed quantitative data on its solid-state properties would be beneficial for a complete understanding of this important pharmaceutical material.

References

An In-depth Technical Guide to the Solubility Profile of Ledipasvir in Dimethyl Sulfoxide (DMSO) and Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility of Ledipasvir in two common organic solvents: dimethyl sulfoxide (DMSO) and ethanol. The information is intended for researchers, scientists, and professionals in the field of drug development and formulation. This document presents quantitative solubility data, outlines a general experimental protocol for solubility determination, and includes visualizations of Ledipasvir's mechanism of action and a typical solubility testing workflow.

Quantitative Solubility Data

The solubility of Ledipasvir in DMSO and ethanol has been reported in various sources. The following table summarizes the available quantitative data, highlighting the range of reported solubilities. These discrepancies may arise from differences in experimental conditions, such as temperature, purity of the compound, and the specific methodology employed.

SolventReported Solubility (mg/mL)Source
DMSO ~ 20Cayman Chemical[1]
100Selleck Chemicals[2]
≥ 44.45GlpBio[3]
Ethanol ~ 30Cayman Chemical[1]
100Selleck Chemicals[2]
≥ 46.9 (with gentle warming)GlpBio[3]

It is important to note that moisture-absorbing properties of DMSO can reduce the solubility of Ledipasvir, and using fresh DMSO is recommended for optimal results[2]. For maximum solubility in aqueous buffers, it is advised to first dissolve Ledipasvir in ethanol before diluting with the chosen aqueous buffer[1].

Experimental Protocol for Solubility Determination

While specific experimental protocols for determining the solubility of Ledipasvir in DMSO and ethanol are not extensively detailed in the public domain, a generally accepted and recommended method is the Saturation Shake-Flask Method .[4][5] This method is considered reliable for measuring the equilibrium solubility of a compound.[5][6]

Objective: To determine the equilibrium solubility of Ledipasvir in a specific solvent (DMSO or ethanol) at a controlled temperature.

Materials:

  • Ledipasvir (crystalline solid)[1]

  • Anhydrous DMSO

  • Absolute Ethanol

  • Mechanical agitation device (e.g., orbital shaker, vortex mixer)

  • Thermostatically controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other validated analytical instrument for concentration measurement

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of Ledipasvir to a known volume of the selected solvent (DMSO or ethanol) in a sealed container (e.g., glass vial). The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Place the sealed container in a mechanical shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required to reach equilibrium can vary and may need to be determined empirically by taking samples at different time points until the concentration of the solute in the solution remains constant.[5]

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the solid phase from the liquid phase, centrifuge the samples at a high speed.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a chemically compatible syringe filter.

  • Quantification: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of Ledipasvir in the diluted sample using a validated HPLC method or another suitable analytical technique.

  • Data Analysis: Calculate the solubility of Ledipasvir in the solvent by multiplying the measured concentration by the dilution factor. It is recommended to perform a minimum of three replicate determinations for each solvent.[4]

Visualizations

3.1. Mechanism of Action of Ledipasvir

Ledipasvir is a direct-acting antiviral agent against the Hepatitis C Virus (HCV).[7] Its primary mechanism of action involves the inhibition of the HCV non-structural protein 5A (NS5A).[1] NS5A is a critical phosphoprotein involved in viral RNA replication and the assembly of new virus particles.[3][7] By binding to NS5A, Ledipasvir disrupts its normal function, thereby suppressing viral replication.

Ledipasvir_Mechanism_of_Action cluster_HCV_Lifecycle HCV Lifecycle HCV_RNA HCV RNA Translation Translation & Polyprotein Processing HCV_RNA->Translation NS5A NS5A Protein Translation->NS5A Replication_Complex Replication Complex Formation NS5A->Replication_Complex Viral_Replication Viral RNA Replication Replication_Complex->Viral_Replication Virion_Assembly Virion Assembly Viral_Replication->Virion_Assembly New_Virion New HCV Virion Virion_Assembly->New_Virion Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibits

Caption: Ledipasvir's mechanism of action targeting HCV NS5A.

3.2. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of a compound.

Solubility_Workflow Start Start Add_Excess_API Add Excess Ledipasvir to Solvent Start->Add_Excess_API Equilibrate Equilibrate with Agitation (Controlled Temperature) Add_Excess_API->Equilibrate Settle Allow to Settle Equilibrate->Settle Separate Separate Solid and Liquid (Centrifugation) Settle->Separate Filter Filter Supernatant Separate->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze Concentration (e.g., HPLC) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for the shake-flask solubility determination method.

References

In Vitro Antiviral Activity of Ledipasvir Against Hepatitis C Virus Genotypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, with numerous genotypes exhibiting varying responses to antiviral therapies. Ledipasvir, a potent and specific inhibitor of the HCV nonstructural protein 5A (NS5A), is a cornerstone of modern direct-acting antiviral (DAA) regimens.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the in vitro antiviral activity of Ledipasvir against a spectrum of HCV genotypes, details the experimental protocols for its evaluation, and illustrates its mechanism of action through a detailed signaling pathway.

Quantitative Antiviral Activity of Ledipasvir

The in vitro potency of Ledipasvir has been extensively evaluated against various HCV genotypes and subtypes using replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are summarized below. Ledipasvir demonstrates potent, picomolar activity against genotypes 1a and 1b.[1] Its efficacy extends to genotypes 4a, 4d, 5a, and 6a, although with slightly higher EC50 values.[1] The activity of Ledipasvir is comparatively lower against genotypes 2a, 2b, 3a, and 6e.[1]

HCV Genotype/SubtypeEC50 (nM)
Genotype 1a 0.031
Genotype 1b 0.004
Genotype 2a 16
Genotype 2b (L31) 16
Genotype 2b (M31) 530
Genotype 3a 168
Genotype 4a 0.39
Genotype 4d 0.29
Genotype 5a 0.15
Genotype 6a 0.11 - 1.1
Genotype 6e 264

Table 1: In Vitro EC50 Values of Ledipasvir against various HCV Genotypes. Data compiled from transient replicon assays.[1]

Mechanism of Action: Targeting the HCV NS5A Protein

Ledipasvir exerts its antiviral effect by specifically targeting the HCV NS5A protein.[3][4][5][6] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[2][4] It plays a crucial role in the formation of the membranous web, the site of HCV replication.[2] One of the proposed mechanisms of Ledipasvir is the inhibition of NS5A hyperphosphorylation, a process critical for the viral lifecycle.[2] By binding to NS5A, Ledipasvir disrupts its normal function, thereby inhibiting viral replication.[6]

Below is a diagram illustrating the proposed mechanism of action of Ledipasvir.

Ledipasvir_Mechanism_of_Action Proposed Mechanism of Action of Ledipasvir cluster_HCV_Replication HCV Replication Cycle HCV_RNA HCV RNA Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein NS_Proteins Nonstructural Proteins (NS3-NS5B) Polyprotein->NS_Proteins Replication_Complex Replication Complex Formation (Membranous Web) NS_Proteins->Replication_Complex RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Virion_Assembly Virion Assembly & Release RNA_Replication->Virion_Assembly Ledipasvir Ledipasvir NS5A NS5A Protein Ledipasvir->NS5A NS5A->Replication_Complex Essential for formation NS5A->Virion_Assembly Role in assembly

Caption: Ledipasvir inhibits HCV replication by targeting the NS5A protein.

Experimental Protocols: In Vitro Susceptibility Testing

The in vitro antiviral activity of Ledipasvir is primarily determined using HCV replicon assays. These cell-based assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic or full-length HCV RNA molecules (replicons).[7][8]

Key Methodologies:
  • Cell Culture and Replicon Establishment:

    • Huh-7 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are transfected with in vitro transcribed HCV replicon RNA containing a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase).

    • Stable replicon-containing cell lines are selected by culturing in the presence of G418.[7]

  • Antiviral Compound Treatment:

    • Replicon-containing cells are seeded into multi-well plates.

    • Ledipasvir is serially diluted to various concentrations and added to the cell culture medium.

    • The cells are incubated with the compound for a defined period (typically 48-72 hours).

  • Quantification of Viral Replication:

    • The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase assay).

    • The luminescence signal is inversely proportional to the antiviral activity of the compound.

  • Data Analysis:

    • The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a dose-response curve.

    • Cytotoxicity of the compound is also assessed in parallel to ensure that the observed antiviral effect is not due to cell death.

The following diagram outlines the typical experimental workflow for determining the in vitro antiviral activity of Ledipasvir.

Experimental_Workflow Experimental Workflow for In Vitro Antiviral Activity Testing Start Start Cell_Culture Culture Huh-7 Cells Start->Cell_Culture Transfection Transfect with HCV Replicon RNA Cell_Culture->Transfection Selection Select Stable Replicon Cell Lines (G418) Transfection->Selection Seeding Seed Replicon Cells into Multi-well Plates Selection->Seeding Treatment Treat with Serial Dilutions of Ledipasvir Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform Luciferase Assay Incubation->Assay Data_Analysis Analyze Data and Calculate EC50 Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HCV replicon-based antiviral screening.

Resistance to Ledipasvir

In vitro resistance selection studies have identified specific amino acid substitutions in the NS5A protein that confer reduced susceptibility to Ledipasvir. The most common resistance-associated variants (RAVs) observed are at positions Q30 and Y93 in genotype 1a, and Y93H in genotype 1b.[1] The presence of these RAVs can significantly increase the EC50 values for Ledipasvir.[1] Understanding the resistance profile of Ledipasvir is crucial for optimizing treatment strategies and managing virologic failure.

Conclusion

Ledipasvir is a highly potent inhibitor of HCV replication, demonstrating significant in vitro activity against a broad range of HCV genotypes, particularly genotype 1. Its specific targeting of the viral NS5A protein disrupts a critical component of the HCV replication machinery. The standardized use of HCV replicon assays provides a robust platform for quantifying the antiviral efficacy of Ledipasvir and for studying the emergence of resistance. This in-depth understanding of its in vitro profile is fundamental for its successful clinical application in the treatment of chronic hepatitis C.

References

An In-Depth Technical Guide to the Pharmacokinetic Properties and Metabolism of Ledipasvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledipasvir is a direct-acting antiviral agent that, in combination with sofosbuvir, has become a cornerstone in the treatment of chronic hepatitis C virus (HCV) infection.[1] Its high efficacy and favorable safety profile are underpinned by its unique pharmacokinetic and metabolic characteristics. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ledipasvir, intended for professionals in the fields of pharmaceutical research and development.

Pharmacokinetic Properties

The pharmacokinetic profile of ledipasvir is characterized by slow absorption, high plasma protein binding, minimal metabolism, and predominantly fecal elimination.

Absorption

Following oral administration, ledipasvir is absorbed with a median time to maximum plasma concentration (Tmax) ranging from 4.0 to 4.5 hours.[2][3][4] The absorption of ledipasvir is not significantly affected by food, allowing for once-daily dosing without regard to meals.[5]

Distribution

Ledipasvir is extensively bound to human plasma proteins, with a binding percentage greater than 99.8%.[6] This high degree of protein binding contributes to its pharmacokinetic profile and potential for drug-drug interactions. The volume of distribution for ledipasvir has not been precisely determined.

Metabolism

Ledipasvir undergoes minimal metabolism in humans. In vitro studies have shown no detectable metabolism by major cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[7] There is evidence of slow oxidative metabolism through an unknown mechanism. Following a single dose of radiolabeled [14C]-ledipasvir, the parent drug accounted for over 98% of the total systemic exposure, indicating very low metabolic clearance.[7]

Excretion

The primary route of elimination for ledipasvir is through biliary excretion of the unchanged drug.[7] Following a single 90 mg oral dose of [14C]-ledipasvir, approximately 86% of the administered radioactivity was recovered in the feces, with unchanged ledipasvir accounting for 70% of the dose.[7] A minor oxidative metabolite, M19, accounted for 2.2% of the dose in feces.[7] Renal excretion is a minor pathway, with only about 1% of the administered dose recovered in the urine.[7] The median terminal half-life of ledipasvir is approximately 47 hours, supporting a once-daily dosing regimen.[3][4][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ledipasvir in healthy adult subjects and patients with chronic hepatitis C.

Table 1: Single-Dose Pharmacokinetic Parameters of Ledipasvir (90 mg)

ParameterHealthy VolunteersHCV-Infected Patients
Cmax (ng/mL) 183.7 ± 25.6323
Tmax (h) 4.23 ± 2.094.0 - 4.5
AUC0-t (ng·h/mL) 3709 ± 1033-
AUC0-∞ (ng·h/mL) 4201 ± 23457290 (steady state)
t1/2 (h) 31.1 ± 2.647

Data compiled from multiple sources.[3][6][7][8]

Table 2: Other Key Pharmacokinetic Properties of Ledipasvir

PropertyValue
Protein Binding >99.8%
Bioavailability Not Determined
Primary Route of Elimination Fecal
Metabolizing Enzymes Minimal, unknown oxidative pathway (not CYP-mediated)
Transporter Interactions Substrate of P-gp and BCRP; Inhibitor of P-gp and BCRP

Data compiled from multiple sources.[6][9]

Experimental Protocols

This section outlines the general methodologies employed in key experiments to determine the pharmacokinetic properties of ledipasvir.

In Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of ledipasvir in healthy volunteers or HCV-infected patients.

Methodology:

  • Study Design: A single-dose, open-label, cross-over or parallel-group design is typically used.[5]

  • Subjects: Healthy adult volunteers or patients with chronic hepatitis C are recruited. Subjects are typically required to fast overnight before drug administration.

  • Dosing: A single oral dose of ledipasvir (e.g., 90 mg) is administered.

  • Blood Sampling: Serial blood samples are collected from a forearm vein into heparinized tubes at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 10, 13, 18, 24, 48, and 72 hours post-dose).[8]

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate plasma, which is then stored at -80°C until analysis.[8]

  • Bioanalysis: Plasma concentrations of ledipasvir are determined using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[2][10]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Metabolism Assay using Human Liver Microsomes

Objective: To assess the metabolic stability of ledipasvir and identify the cytochrome P450 enzymes involved in its metabolism.

Methodology:

  • Materials: Pooled human liver microsomes, NADPH regenerating system (or NADPH), and specific CYP enzyme inhibitors.

  • Incubation: Ledipasvir is incubated with human liver microsomes in the presence of an NADPH regenerating system at 37°C. A typical reaction mixture includes phosphate buffer (pH 7.4), microsomal protein, and ledipasvir.

  • Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The disappearance of ledipasvir over time is monitored by LC-MS/MS to determine the metabolic stability (half-life, intrinsic clearance). To identify the responsible CYP enzymes, similar incubations are performed in the presence of specific chemical inhibitors for each major CYP isoform.

Protein Binding Determination by Equilibrium Dialysis

Objective: To determine the extent of ledipasvir binding to plasma proteins.

Methodology:

  • Apparatus: An equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers.

  • Procedure: One chamber is filled with human plasma, and the other with a buffer solution. A known concentration of ledipasvir is added to the plasma chamber.

  • Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow equilibrium to be reached between the free drug in the buffer and plasma chambers.

  • Sampling: After equilibration, samples are taken from both chambers.

  • Analysis: The concentration of ledipasvir in both the plasma and buffer chambers is determined by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated based on the difference in drug concentration between the two chambers.

Visualizations

Mechanism of Action: NS5A Inhibition

Ledipasvir's primary mechanism of action is the inhibition of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.

Ledipasvir Mechanism of Action cluster_HCV HCV Replication Complex NS5A NS5A Protein Replication Viral RNA Replication & Virion Assembly NS5A->Replication Required for HCV_RNA HCV RNA HCV_RNA->Replication Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibition Inhibition

Caption: Ledipasvir inhibits the HCV NS5A protein, disrupting viral replication and assembly.

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of ledipasvir.

Pharmacokinetic Study Workflow start Study Design & Protocol Approval dosing Oral Administration of Ledipasvir start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis report Final Report pk_analysis->report Ledipasvir Transporter Interactions cluster_cell Intestinal Epithelial Cell Pgp P-gp Ledipasvir_cell Ledipasvir (Intracellular) Pgp->Ledipasvir_cell Other_Drug_cell Other Drug (Intracellular) Pgp->Other_Drug_cell BCRP BCRP BCRP->Ledipasvir_cell BCRP->Other_Drug_cell Ledipasvir_lumen Ledipasvir (Intestinal Lumen) Ledipasvir_lumen->Ledipasvir_cell Absorption Ledipasvir_cell->Pgp Inhibits Ledipasvir_cell->BCRP Inhibits Ledipasvir_cell->Ledipasvir_lumen Efflux (Substrate) Other_Drug_lumen Other P-gp/BCRP Substrate Drug (Intestinal Lumen) Other_Drug_lumen->Other_Drug_cell Absorption Other_Drug_cell->Other_Drug_lumen Efflux

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism Analysis of Ledipasvir (Acetone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic characteristics of the acetone solvate of Ledipasvir, a potent direct-acting antiviral agent against the Hepatitis C virus (HCV). Due to the limited availability of public, peer-reviewed crystallographic data, this guide synthesizes information from key patents and established analytical methodologies to offer a thorough understanding for research and development purposes.

Introduction to Ledipasvir and Its Acetone Solvate

Ledipasvir is a cornerstone in the treatment of chronic HCV infections, functioning as a highly specific inhibitor of the viral non-structural protein 5A (NS5A).[1][2] The solid-state properties of an active pharmaceutical ingredient (API) like ledipasvir are critical to its stability, dissolution, and bioavailability. Crystalline forms, including solvates, are of particular interest during drug development.

An acetone solvate of ledipasvir has been identified and is particularly noted for its role in the purification of the final API.[3] Patents disclose the existence of both mono- and di-acetone solvates of ledipasvir.[3][4] The acetone solvate can be converted into the amorphous form of ledipasvir, which is utilized in the final pharmaceutical formulation.[5][6][7]

Crystal Structure and Polymorphism of Ledipasvir (Acetone)

Table 1: Summary of Reported Crystalline Forms of Ledipasvir from Patent Literature

Form DesignationSolvent(s)Key Characterization Data (PXRD Peaks in 2Θ ± 0.2°)Reference
Form I (Diacetone Solvate)Acetone12.4, 14.2, 21.6WO2013184698A1[8]
Form ANot an acetone solvate6.5, 9.0, 12.5WO2016145269A1[4][5]
Form BNot an acetone solvate (is a hydrate)6.9, 9.6, 13.5 (absence of a peak at 11.0)WO2016145269A1[4][5]
Form CAcetone and Cyclohexane6.8, 8.8, 12.3, 20.4WO2016145269A1[4][5]
Form GAcetone or Acetone and MDCNo peaks at 3.2 and 12.7WO2016145269A1[4][5]

Note: The data presented is extracted from patent literature and may not be as precise as data from peer-reviewed crystallographic studies. The absence of comprehensive public data necessitates reliance on these sources.

Experimental Protocols for Solid-State Characterization

The following are detailed methodologies for the key experiments typically employed in the characterization of pharmaceutical solvates and polymorphs.

3.1. Preparation of Ledipasvir (Acetone) Solvate

A general procedure for the preparation of ledipasvir acetone solvate, as inferred from patent literature, is as follows:

  • Dissolve crude ledipasvir in a suitable organic solvent (e.g., tetrahydrofuran, dichloromethane, ethyl acetate, methanol, ethanol, or isopropanol) at room temperature or with gentle heating.[5][9]

  • Stir the solution until complete dissolution is achieved.

  • Evaporate the solvent under reduced pressure to obtain a residue.

  • Treat the residue with acetone.

  • Stir the resulting slurry for a sufficient period to induce crystallization of the acetone solvate.[8][9]

  • Isolate the crystalline solid by filtration.

  • Wash the isolated solid with acetone.

  • Dry the product under vacuum at a controlled temperature.

3.2. Powder X-Ray Diffraction (PXRD)

PXRD is a primary technique for identifying crystalline phases.

  • Instrumentation : A modern powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a high-sensitivity detector is typically used.

  • Sample Preparation : A small amount of the powdered sample is gently packed into a sample holder. Care should be taken to minimize preferred orientation of the crystals.

  • Data Collection :

    • The sample is scanned over a 2Θ range of, for example, 2° to 40°.

    • A step size of 0.02° and a scan speed of 1°/minute are common parameters.

    • The sample is often rotated during analysis to improve data statistics.

  • Data Analysis : The resulting diffractogram, a plot of intensity versus 2Θ, provides a unique fingerprint for the crystalline form. Peak positions and relative intensities are used for phase identification.

3.3. Thermal Analysis

3.3.1. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events such as melting, crystallization, and solid-solid transitions.

  • Instrumentation : A calibrated differential scanning calorimeter is used.

  • Sample Preparation : 2-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Data Collection :

    • The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge.

    • The temperature range is selected to encompass all expected thermal events.

  • Data Analysis : Endothermic and exothermic peaks in the DSC thermogram indicate phase transitions. The onset temperature and peak maximum of the melting endotherm are characteristic of a specific crystalline form.

3.3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for quantifying the solvent content in solvates.

  • Instrumentation : A thermogravimetric analyzer is used.

  • Sample Preparation : 5-10 mg of the sample is placed in a tared TGA pan.

  • Data Collection :

    • The sample is heated at a constant rate, for example, 10 °C/min, under a nitrogen atmosphere.

    • The mass of the sample is continuously monitored.

  • Data Analysis : A step-wise loss of mass in the TGA curve indicates the loss of volatile components, such as solvent molecules. The percentage of mass loss can be used to determine the stoichiometry of the solvate.

3.4. Vibrational Spectroscopy

3.4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules and is sensitive to changes in the local chemical environment, making it a valuable tool for distinguishing polymorphs and solvates.

  • Instrumentation : An FTIR spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation : A small amount of the powder is placed directly on the ATR crystal.

  • Data Collection : The spectrum is typically collected over the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis : The positions, shapes, and relative intensities of the absorption bands in the FTIR spectrum serve as a fingerprint for the solid form.

3.4.2. Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR and is particularly sensitive to non-polar bonds and crystal lattice vibrations.

  • Instrumentation : A Raman spectrometer with a laser excitation source (e.g., 785 nm).

  • Sample Preparation : A small amount of the sample is placed on a microscope slide or in a vial.

  • Data Collection : The laser is focused on the sample, and the scattered light is collected. The spectrum is typically recorded over a Raman shift range of 200-3200 cm⁻¹.

  • Data Analysis : Differences in the Raman spectra of different solid forms, particularly in the low-frequency region (below 200 cm⁻¹), which corresponds to lattice vibrations, can be used for polymorph and solvate discrimination.

Mechanism of Action of Ledipasvir: Inhibition of NS5A

Ledipasvir exerts its antiviral effect by targeting the HCV NS5A protein. NS5A is a multi-functional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles. Although it has no known enzymatic activity, NS5A plays a crucial role in the formation of the membranous web, a cellular alteration that serves as the site for HCV replication.

Ledipasvir binds directly to NS5A, disrupting its normal function. This inhibition is thought to prevent the hyperphosphorylation of NS5A, a step necessary for the viral life cycle. By interfering with NS5A, ledipasvir effectively blocks both viral RNA synthesis and the assembly of new virions.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Isolation cluster_characterization Solid-State Characterization Crude Crude Ledipasvir Dissolution Dissolution in Organic Solvent Crude->Dissolution Evaporation Solvent Evaporation Dissolution->Evaporation Acetone Treatment with Acetone Evaporation->Acetone Crystallization Crystallization Acetone->Crystallization Isolation Isolation (Filtration & Washing) Crystallization->Isolation Drying Drying Isolation->Drying Solvate Ledipasvir (Acetone) Solvate Drying->Solvate PXRD Powder X-Ray Diffraction Solvate->PXRD DSC Differential Scanning Calorimetry Solvate->DSC TGA Thermogravimetric Analysis Solvate->TGA FTIR FTIR Spectroscopy Solvate->FTIR Raman Raman Spectroscopy Solvate->Raman

Experimental workflow for the synthesis and characterization of ledipasvir (acetone) solvate.

ledipasvir_moa cluster_hcv HCV Replication Cycle HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing Replication_Complex Replication Complex Formation (Membranous Web) NS5A->Replication_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication RNA_Replication->Virion_Assembly New_Virion New HCV Virions Virion_Assembly->New_Virion Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibition

Mechanism of action of ledipasvir as an NS5A inhibitor in the HCV replication cycle.

Conclusion

The acetone solvate of ledipasvir is an important crystalline form, particularly in the context of API purification. While detailed public crystallographic data is scarce, information from patents combined with established analytical techniques provides a solid foundation for its characterization. A thorough understanding of the solid-state properties of ledipasvir and its solvates is essential for ensuring the quality, stability, and efficacy of this critical antiviral medication. Further public disclosure of detailed crystallographic and thermal analysis data would be of significant benefit to the scientific and pharmaceutical communities.

References

In-Depth Technical Guide: Ledipasvir's Binding Affinity to Recombinant NS5A Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ledipasvir to the recombinant Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). It includes a compilation of quantitative binding data, detailed experimental protocols for key binding assays, and visualizations of the underlying molecular interactions and experimental workflows.

Introduction

Ledipasvir is a potent, direct-acting antiviral agent that targets the HCV NS5A protein, a critical component of the viral replication complex.[1][2] Understanding the precise binding affinity and kinetics of ledipasvir with its target is paramount for elucidating its mechanism of action, optimizing drug design, and overcoming potential resistance mechanisms. This guide synthesizes available data and methodologies to provide a detailed resource for researchers in the field of antiviral drug development.

Quantitative Binding Data

The direct and high-affinity binding of ledipasvir to recombinant full-length NS5A has been experimentally demonstrated.[1][2] The following table summarizes the key quantitative data reported in the literature.

ParameterValueAssay MethodCell Line/ConditionsGenotypeReference
Dissociation Constant (Kd) 58.9 ± 6.6 nMRadioligand Binding AssayRecombinant full-length His-tagged NS5A1b--INVALID-LINK--
EC50 0.031 nMReplicon Assay---1a--INVALID-LINK--
EC50 0.004 nMReplicon AssayCon11b--INVALID-LINK--
EC50 0.11 nMReplicon Assay---4a--INVALID-LINK--
EC50 1.1 nMReplicon Assay---5a--INVALID-LINK--
EC50 16 nMReplicon Assay---2a--INVALID-LINK--
EC50 530 nMReplicon Assay---6e--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of ledipasvir to recombinant NS5A.

Expression and Purification of Recombinant Full-Length His-tagged NS5A

The production of high-quality recombinant NS5A is a prerequisite for in vitro binding studies. A common method involves the use of an E. coli expression system.

Protocol:

  • Vector Construction: The DNA sequence encoding full-length HCV NS5A is cloned into a pET expression vector containing a C-terminal or N-terminal hexahistidine (6xHis) tag.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A 1-liter culture is grown to mid-log phase, and protein expression is induced with an appropriate inducer (e.g., IPTG).

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent (e.g., 0.5% Triton X-100) and protease inhibitors.

  • Purification: The lysate is cleared by centrifugation, and the supernatant containing the soluble His-tagged NS5A is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

  • Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged NS5A is then eluted with a buffer containing a high concentration of imidazole.

  • Further Purification (Optional): For higher purity, the eluted protein can be further purified using size-exclusion chromatography (e.g., Superdex-200 gel filtration column).

  • Purity and Concentration Determination: The purity of the final protein preparation is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., BCA assay). A purity of >90% is generally required for binding studies.[3]

Radioligand Binding Assay

This assay directly measures the binding of radiolabeled ledipasvir to NS5A and is used to determine the dissociation constant (Kd).

Protocol:

  • Reaction Setup: In a final volume of 200 µL, incubate 50 nM of purified recombinant His-tagged NS5A with varying concentrations of [3H]-ledipasvir. To determine non-specific binding, a parallel set of reactions is prepared in the presence of a high concentration (e.g., 100 µM) of unlabeled ledipasvir.

  • Incubation: Incubate the reaction mixtures for 4 hours at room temperature to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Load each reaction mixture onto a 2-mL column packed with 0.25 mL of Ni-NTA agarose beads. The His-tagged NS5A will bind to the beads.

  • Washing: Wash each column with 5 mL of a suitable wash buffer to remove unbound [3H]-ledipasvir.

  • Elution: Elute the [3H]-ledipasvir-bound NS5A from the beads with 1.5 mL of an elution buffer containing 300 mM imidazole.

  • Quantification: Quantify the amount of [3H]-ledipasvir in the eluate using liquid scintillation counting.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of [3H]-ledipasvir and fit the data to a one-site binding model to determine the Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. The following is an adaptable protocol for studying the ledipasvir-NS5A interaction.

Protocol:

  • Chip Preparation: Use a CM5 sensor chip. Immobilize the purified recombinant NS5A protein onto the chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of ledipasvir in a suitable running buffer (e.g., HBS-EP buffer: 0.15 M NaCl, 10 mM HEPES, pH 7.4, 3 mM EDTA, and 0.005% polysorbate 20).

  • Binding Measurement: Inject the different concentrations of ledipasvir over the sensor chip surface at a constant flow rate (e.g., 50 µL/minute). The association of ledipasvir to the immobilized NS5A is monitored in real-time as a change in resonance units (RU).

  • Dissociation Measurement: After the association phase, flow the running buffer over the chip to monitor the dissociation of the ledipasvir-NS5A complex.

  • Data Analysis: Analyze the resulting sensorgrams using appropriate software (e.g., BIAevaluation Software). Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

  • Sample Preparation: Prepare a solution of purified recombinant NS5A (in the sample cell) and a solution of ledipasvir (in the injection syringe) in the same buffer to minimize heat of dilution effects.

  • Titration: Perform a series of injections of the ledipasvir solution into the NS5A solution while monitoring the heat released or absorbed.

  • Data Acquisition: Record the heat change after each injection. The raw data is a series of peaks corresponding to each injection.

  • Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot the heat change against the molar ratio of ledipasvir to NS5A. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule to a larger protein.

Protocol:

  • Probe Preparation: Synthesize or obtain a fluorescently labeled ledipasvir analog (the "tracer").

  • Reaction Setup: In a microplate, add a fixed concentration of the fluorescent tracer and varying concentrations of unlabeled ledipasvir to a solution of purified recombinant NS5A.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.

  • Data Analysis: The binding of the tracer to NS5A will result in a high polarization signal. The unlabeled ledipasvir will compete with the tracer for binding to NS5A, leading to a decrease in the polarization signal. Plot the fluorescence polarization against the concentration of unlabeled ledipasvir and fit the data to a competitive binding model to determine the IC50 value, which can be converted to a Ki (inhibition constant).

Visualizations

The following diagrams illustrate the mechanism of action of ledipasvir and a typical experimental workflow for its characterization.

Ledipasvir_Mechanism_of_Action Ledipasvir binds to NS5A, inhibiting replication complex formation. cluster_HCV_Replication HCV Replication Cycle HCV Polyprotein HCV Polyprotein NS5A NS5A HCV Polyprotein->NS5A Proteolytic Cleavage Replication Complex Formation Replication Complex Formation NS5A->Replication Complex Formation Viral RNA Replication Viral RNA Replication Replication Complex Formation->Viral RNA Replication Ledipasvir Ledipasvir Ledipasvir->NS5A Binds to Binding_Assay_Workflow General workflow for determining Ledipasvir-NS5A binding affinity. Start Start Recombinant NS5A Production Recombinant NS5A Production Start->Recombinant NS5A Production Binding Assay Binding Assay Recombinant NS5A Production->Binding Assay Data Acquisition Data Acquisition Binding Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Determine Binding Parameters (Kd, IC50) Determine Binding Parameters (Kd, IC50) Data Analysis->Determine Binding Parameters (Kd, IC50) End End Determine Binding Parameters (Kd, IC50)->End

References

The Role of Ledipasvir in the Inhibition of Hepatitis C Virus Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides an in-depth technical overview of Ledipasvir, a direct-acting antiviral agent, and its pivotal role in the inhibition of Hepatitis C Virus (HCV) replication. It details the molecular mechanism of action, interaction with the viral non-structural protein 5A (NS5A), quantitative efficacy, resistance profiles, and the experimental methodologies used for its characterization.

Introduction to Hepatitis C Virus and the NS5A Protein

Hepatitis C is a liver disease caused by the Hepatitis C Virus (HCV), a single-stranded RNA virus.[1] The HCV lifecycle is a multi-stage process that occurs within host hepatocytes, involving viral entry, uncoating, translation of the viral polyprotein, proteolytic processing, RNA replication, and finally, the assembly and release of new virions.[2][3][4]

A key player in this process is the Non-Structural Protein 5A (NS5A), a multifunctional phosphoprotein essential for both viral RNA replication and the assembly of new virus particles.[5][6][7] NS5A does not possess any known enzymatic activity; instead, it functions as a scaffold, interacting with other viral proteins and host cellular factors to establish the viral replication complex.[8][9] This complex is housed within a specialized intracellular membrane structure known as the "membranous web," which is induced by the virus and serves as the site for RNA replication.[10][11] NS5A exists in two primary phosphorylated states: a basally phosphorylated form (p56) and a hyperphosphorylated form (p58). The transition between these states is believed to regulate its functions in the viral life cycle.[8][12]

Ledipasvir: A Potent NS5A Inhibitor

Ledipasvir is a highly potent, direct-acting antiviral (DAA) agent developed to specifically target and inhibit the function of the HCV NS5A protein.[1][13] It is a cornerstone of several combination therapies for chronic HCV, demonstrating high rates of sustained virologic response (SVR).[10][14]

Mechanism of Action

Ledipasvir exerts its antiviral effect through a direct, high-affinity binding interaction with the NS5A protein.[12][15] While the precise molecular mechanism is still under investigation, it is widely postulated that Ledipasvir binding prevents the necessary hyperphosphorylation of NS5A.[1][14] This interference is thought to have a dual impact on the HCV lifecycle:[11][16][17]

  • Inhibition of Viral RNA Replication: By locking NS5A in a specific conformation or phosphorylation state, Ledipasvir disrupts the proper formation and function of the replication complex, thereby halting the synthesis of new viral RNA.[1]

  • Inhibition of Virion Assembly: NS5A also plays a crucial role in the assembly of new viral particles. Ledipasvir's interaction with NS5A interferes with this process, preventing the formation of infectious virions.[5][11]

This dual mechanism contributes to the rapid decline in viral load observed in patients treated with Ledipasvir-containing regimens.[16]

Figure 1: Ledipasvir's Mechanism of Action cluster_HCV_Lifecycle HCV Replication Cycle cluster_Inhibition Inhibition by Ledipasvir RNA_Replication Viral RNA Replication Inhibition_Replication Replication Blocked Virion_Assembly Virion Assembly Inhibition_Assembly Assembly Blocked NS5A NS5A Protein (p56 and p58 forms) NS5A->Virion_Assembly Required for Replication_Complex Functional Replication Complex NS5A->Replication_Complex Essential for formation NS5A->Inhibition_Replication NS5A->Inhibition_Assembly Replication_Complex->RNA_Replication Ledipasvir Ledipasvir Ledipasvir->NS5A Binds with high affinity

Caption: Ledipasvir directly binds to NS5A, disrupting its function in both replication and assembly.

Interaction with Host Cell Signaling Pathways

The HCV NS5A protein is known to interact with and modulate various host cell signaling pathways to promote viral persistence and pathogenesis.[5][10] Key interactions include:

  • PI3K/AKT Pathway: NS5A can directly interact with the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), leading to the activation of the pro-survival AKT pathway. This helps to prevent apoptosis of the infected host cell.[2][5]

  • MAPK/ERK Pathway: NS5A can bind to the adaptor protein Grb2, which is involved in the growth factor signaling cascade that activates the MAPK/ERK pathway. By interacting with Grb2, NS5A can disrupt this pathway.[5][13]

By inhibiting NS5A, Ledipasvir may indirectly prevent the virus from hijacking these critical cellular pathways, although this is an area of ongoing research.

Figure 2: NS5A Interaction with Host Cell Signaling cluster_NS5A HCV NS5A Protein cluster_Host_Cell Host Cell Cytoplasm NS5A NS5A Grb2 Grb2 NS5A->Grb2 Interacts with p85_PI3K p85 (PI3K) NS5A->p85_PI3K Interacts with MAPK_ERK MAPK/ERK Pathway Grb2->MAPK_ERK Activates PI3K_AKT PI3K/AKT Pathway p85_PI3K->PI3K_AKT Activates Disrupted_Signaling Disrupted Growth Factor Signaling MAPK_ERK->Disrupted_Signaling Cell_Survival Cell Survival (Anti-Apoptosis) PI3K_AKT->Cell_Survival

Caption: NS5A interacts with Grb2 and p85 to modulate host cell signaling pathways.

Quantitative Data on Ledipasvir Efficacy and Resistance

The antiviral activity of Ledipasvir is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro.

In Vitro Potency

Ledipasvir demonstrates potent activity against various HCV genotypes, with particularly high efficacy against genotypes 1a and 1b.[18]

HCV GenotypeIsolateEC50 (nM)
1a H770.031
1b Con-10.004
2a JFH-1 (L31)21
2b MD2b8-2 (L31)16
3a S52168
4a ED430.39
5a SA130.15
6a HK6a0.11
Data sourced from in vitro replicon assays.[18]
Resistance-Associated Substitutions (RASs)

The high potency of Ledipasvir also creates a selective pressure that can lead to the emergence of resistance-associated substitutions (RASs) in the NS5A protein. These mutations can reduce the binding affinity of Ledipasvir to NS5A, thereby decreasing its efficacy.[15][19]

GenotypeNS5A SubstitutionFold Change in EC50 vs. Wild-TypeClinical Impact
1a Q30H/R>100Reduced SVR rates, especially in shorter treatment durations.[6][19]
1a L31M/V>100Associated with treatment failure.[6][20]
1a/1b Y93H/N>1000A common and highly resistant substitution.[6][20]
1b L31V>100Confers significant resistance.[20]
Fold change values are approximate and can vary based on the specific replicon system used.[6][19]

The presence of baseline RASs can impact treatment decisions, sometimes necessitating longer treatment durations or the inclusion of other antiviral agents like ribavirin to achieve SVR.[6][19]

Key Experimental Protocols

The characterization of Ledipasvir's activity and resistance profile relies on several key in vitro and cell-based assays.

HCV Replicon Assay (for EC50 Determination)

This assay is the gold standard for measuring the in vitro antiviral activity of compounds against HCV replication.

Objective: To determine the concentration of Ledipasvir required to inhibit HCV RNA replication by 50% (EC50).

Methodology:

  • Cell Line: A stable human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon is used. These replicons are engineered to contain a reporter gene, such as Renilla or Firefly luciferase, whose expression is dependent on viral replication.[1][16]

  • Cell Plating: Replicon-containing cells are seeded into 96- or 384-well plates at a predetermined density and allowed to adhere overnight.[4]

  • Compound Dilution: Ledipasvir is serially diluted in DMSO to create a range of concentrations (e.g., a 10-point titration).[1]

  • Treatment: The diluted compound is added to the cells. Control wells include vehicle only (0% inhibition) and a combination of potent HCV inhibitors at high concentrations (100% inhibition).[1]

  • Incubation: Plates are incubated for a set period, typically 72 hours, to allow for multiple rounds of viral replication.[4]

  • Readout:

    • Luciferase Assay: Cell lysates are prepared, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV replication.

    • Cytotoxicity Assay: A parallel assay (e.g., using Calcein AM or alamarBlue) is performed on the same wells to measure cell viability and determine the 50% cytotoxic concentration (CC50). This ensures that the observed reduction in replication is not due to cell death.[1]

  • Data Analysis: The luciferase signal is normalized to the control wells. The EC50 and CC50 values are calculated by fitting the dose-response data to a four-parameter nonlinear regression curve.[1] The selectivity index (SI) is calculated as CC50 / EC50.

Figure 3: Workflow for HCV Replicon Assay start Start plate_cells Plate HCV Replicon Cells (e.g., Huh-7 with Luciferase Reporter) start->plate_cells add_compound Add Serial Dilutions of Ledipasvir plate_cells->add_compound incubate Incubate for 72 hours add_compound->incubate measure Measure Luciferase Activity (Replication) & Cell Viability (Cytotoxicity) incubate->measure analyze Analyze Data: - Dose-Response Curve - Calculate EC50 & CC50 measure->analyze end End analyze->end

Caption: A streamlined workflow for determining the EC50 of antiviral compounds.

Direct NS5A-Ledipasvir Binding Assay

This biochemical assay provides direct evidence that Ledipasvir's target is the NS5A protein and allows for the quantification of binding affinity.

Objective: To measure the dissociation constant (Kd) of the Ledipasvir-NS5A interaction.

Methodology:

  • Protein Expression and Purification: Recombinant, full-length NS5A protein (both wild-type and mutant forms, e.g., Y93H) with an affinity tag (e.g., 6xHis-tag) is expressed in a suitable system (e.g., E. coli) and purified.[14]

  • Radiolabeling: Ledipasvir is labeled with a radioisotope, typically tritium (³H-LDV), to enable detection.[14]

  • Binding Reaction: A constant amount of purified NS5A-6His protein is incubated with varying concentrations of ³H-LDV. Reactions are set up in parallel with a large excess of unlabeled Ledipasvir to determine non-specific binding.[14]

  • Separation of Bound from Free Ligand: The reaction mixture is passed through a Ni-NTA agarose column. The His-tagged NS5A protein (with any bound ³H-LDV) is retained by the column, while unbound ³H-LDV flows through.[14]

  • Elution and Quantification: The column is washed to remove any remaining unbound ligand. The NS5A-³H-LDV complex is then eluted from the column (e.g., using imidazole). The amount of radioactivity in the eluate is quantified using liquid scintillation counting.[14]

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration. The data are then plotted and analyzed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[14]

Resistance-Associated Substitution (RAS) Analysis

This protocol is used to identify mutations in the NS5A gene that emerge during treatment and confer resistance to Ledipasvir.

Objective: To identify and quantify NS5A mutations in HCV from patient samples or in vitro selection experiments.

Methodology:

  • Sample Collection: Plasma or serum is collected from patients who have experienced virologic failure on a Ledipasvir-containing regimen. Alternatively, replicon cells are cultured for an extended period in the presence of Ledipasvir to select for resistant populations.[6][20]

  • RNA Extraction: Viral RNA is extracted from the plasma/serum or cultured cells.[9]

  • Reverse Transcription and PCR (RT-PCR): The NS5A-coding region of the HCV genome is reverse transcribed into cDNA and then amplified using PCR with specific primers.[9]

  • Sequencing:

    • Sanger Sequencing: The amplified PCR product is sequenced. This method is effective for identifying dominant viral variants (typically those present at >20% of the population).[21]

    • Next-Generation Sequencing (NGS) / Deep Sequencing: This high-throughput method allows for the detection and quantification of low-frequency variants (e.g., down to a 1% cutoff). This is crucial for identifying emerging resistance.[6][7]

  • Sequence Analysis: The obtained nucleotide sequences are translated into amino acid sequences. These are then compared to a wild-type reference sequence to identify substitutions at known resistance-associated positions (e.g., codons 30, 31, 93).[9]

Conclusion

Ledipasvir is a highly effective inhibitor of HCV replication that functions by directly targeting the viral NS5A protein. Its mechanism, which involves the disruption of both viral RNA replication and virion assembly, has made it a critical component of modern HCV therapy. Understanding its interaction with NS5A, its quantitative potency, and the genetic basis of resistance is essential for optimizing treatment strategies and developing next-generation antivirals to combat the global burden of Hepatitis C. The experimental protocols outlined herein form the foundation for the ongoing research and development in this field.

References

Methodological & Application

Application Note: High-Throughput Quantification of Ledipasvir (acetone) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ledipasvir is a direct-acting antiviral agent highly effective in the treatment of chronic hepatitis C virus (HCV) infection. Accurate and reliable quantification of Ledipasvir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust and sensitive LC-MS/MS method for the determination of Ledipasvir in human plasma, employing a simple and efficient acetone-based protein precipitation for sample preparation.

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters of the described LC-MS/MS method for Ledipasvir analysis.

ParameterValueReference
Linearity Range0.1 - 1000 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.1 ng/mL[2]
Mean Extraction Recovery95.18%[2]
Inter-day Precision (RSD%)< 9.5%[3]
Inter-day Accuracy (RE%)± 11.5%[3]

Experimental Protocols

1. Sample Preparation: Acetone Protein Precipitation

This protocol describes the procedure for the extraction of Ledipasvir from human plasma using acetone-based protein precipitation.

Materials:

  • Human plasma samples

  • Ledipasvir certified reference standard

  • Internal Standard (IS) solution (e.g., Daclatasvir)[1]

  • LC-MS grade acetone, chilled to -20°C[4][5]

  • LC-MS grade acetonitrile

  • LC-MS grade water with 0.1% formic acid

  • Microcentrifuge tubes (acetone compatible)[5]

  • Calibrated pipettes and tips

  • Vortex mixer

  • Microcentrifuge capable of ≥13,000 x g[5]

  • Sample evaporator (optional)

Procedure:

  • Allow frozen plasma samples to thaw at room temperature. Vortex to ensure homogeneity.

  • Pipette 200 µL of the plasma sample into a clean, labeled microcentrifuge tube.

  • Add 50 µL of the Internal Standard working solution and vortex briefly.

  • To precipitate plasma proteins, add 800 µL of chilled (-20°C) acetone to the plasma sample (a 4:1 ratio of acetone to plasma).[5]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 60 minutes to facilitate complete protein precipitation.[5]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully aspirate the supernatant and transfer it to a clean, labeled tube. Be cautious not to disturb the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
ColumnC18 column (e.g., Xterra MS C8, 4.6 x 50 mm, 5 µm)[1]
Mobile PhaseA: 10 mM Ammonium formate buffer (pH 3.5)[1] B: Acetonitrile and Methanol[1]
GradientIsocratic or gradient elution can be optimized. A typical starting point is a gradient elution.
Flow Rate0.7 mL/min[1]
Injection Volume10 µL
Column Temperature40°C
Autosampler Temperature10°C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive[6]
MS/MS ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Ledipasvir)m/z 889.8 → 130.1[2]
MRM Transition (IS - Daclatasvir)m/z 739.4 → 565.3[2]
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Capillary Voltage4000 V

Visualizations

Ledipasvir_Sample_Prep_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Add_Acetone Add Cold Acetone Add_IS->Add_Acetone Vortex_Incubate Vortex & Incubate Add_Acetone->Vortex_Incubate Centrifuge Centrifuge Vortex_Incubate->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporate Evaporate to Dryness Supernatant_Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_Injection Inject into LC-MS/MS Reconstitute->LC_Injection Data_Acquisition Data Acquisition (MRM) LC_Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: Workflow for Ledipasvir analysis in plasma.

Discussion

The presented method utilizing acetone for protein precipitation offers a straightforward and effective approach for the extraction of Ledipasvir from human plasma. Acetone precipitation is a well-established technique for removing proteins from biological samples, which can interfere with LC-MS/MS analysis.[7][8] This method demonstrates good recovery and sensitivity, making it suitable for high-throughput bioanalytical applications.

The LC-MS/MS parameters provided offer a starting point for method development. Optimization of the chromatographic conditions, such as the gradient profile and mobile phase composition, may be necessary to achieve optimal separation and peak shape. Similarly, mass spectrometry parameters should be fine-tuned to maximize the signal intensity for Ledipasvir and the internal standard.

Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability and accuracy of the results.[1] This includes assessing linearity, accuracy, precision, selectivity, matrix effect, and stability.

References

Application Note and Protocol: In Vitro Ledipasvir Resistance Testing in HCV Replicons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledipasvir is a potent direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) NS5A protein, a key component of the viral replication complex. It is a cornerstone of several highly effective combination therapies for chronic HCV infection.[1][2] However, the emergence of resistance-associated variants (RAVs) can compromise treatment efficacy.[3][4][5] In vitro resistance testing using HCV replicon systems is a critical tool for identifying and characterizing these RAVs, understanding their impact on drug susceptibility, and guiding the development of next-generation inhibitors.[6][7]

HCV replicons are self-replicating subgenomic HCV RNAs that can be stably or transiently expressed in human hepatoma cell lines, providing a robust and tractable system for studying viral replication and antiviral activity in a controlled laboratory setting.[6][8] This application note provides a detailed protocol for performing in vitro Ledipasvir resistance testing using HCV replicons, from cell culture and replicon establishment to data analysis and interpretation.

Principle of the Assay

This protocol describes a cell-based assay to determine the half-maximal effective concentration (EC50) of Ledipasvir against wild-type and mutant HCV replicons. The EC50 value represents the concentration of the drug required to inhibit 50% of viral replication. By comparing the EC50 value for a mutant replicon to that of the wild-type, the fold-change in resistance can be calculated, providing a quantitative measure of the impact of specific amino acid substitutions on drug susceptibility.[1]

Materials and Reagents

  • Human hepatoma cell line (e.g., Huh-7)

  • HCV replicon constructs (e.g., genotype 1a or 1b, containing a reporter gene such as luciferase)

  • Site-directed mutagenesis kit (for introducing resistance mutations)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • G418 (for selection of stable replicon cell lines)

  • Ledipasvir (analytical grade)

  • Luciferase assay reagent

  • 96-well or 384-well cell culture plates

  • Luminometer

Experimental Protocols

Generation of HCV Replicons with NS5A Mutations

To assess the impact of specific mutations on Ledipasvir susceptibility, resistance-associated variants are introduced into the NS5A coding region of a wild-type HCV replicon construct using site-directed mutagenesis.

  • Identify Target Mutations: Based on published data, select key Ledipasvir resistance-associated mutations to introduce. Common RAVs for Ledipasvir in genotype 1a include Q30E/H/R and Y93H/N, while in genotype 1b, Y93H is a primary RAV.[1][9]

  • Perform Site-Directed Mutagenesis: Use a commercial site-directed mutagenesis kit according to the manufacturer's instructions to introduce the desired mutations into the HCV replicon plasmid.

  • Sequence Verification: Verify the presence of the intended mutation and the absence of any off-target mutations by sequencing the entire NS5A coding region of the modified replicon plasmid.

Establishment of Stable HCV Replicon Cell Lines

This protocol focuses on the use of stable replicon cell lines, which provide a more consistent and reproducible system for antiviral testing.

  • Cell Seeding: Seed Huh-7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • In Vitro Transcription: Linearize the wild-type and mutant HCV replicon plasmids and use them as templates for in vitro transcription to generate replicon RNAs.

  • Transfection: Transfect the in vitro-transcribed HCV replicon RNAs into the Huh-7 cells using a suitable transfection reagent (e.g., electroporation or lipid-based transfection).

  • G418 Selection: Two to four days post-transfection, begin selection of cells containing replicating replicons by adding G418 to the culture medium. The neomycin phosphotransferase gene encoded by the replicon confers resistance to G418.[6]

  • Expansion of Resistant Colonies: Maintain the cells under G418 selection for 2-3 weeks, replacing the medium every 3-4 days, until resistant colonies are visible.

  • Clonal Selection and Expansion: Isolate and expand individual G418-resistant colonies to establish stable, clonal cell lines for both wild-type and mutant replicons.

In Vitro Ledipasvir Susceptibility Assay
  • Cell Seeding: Seed the stable wild-type and mutant HCV replicon cell lines into 96-well or 384-well white, clear-bottom cell culture plates at an optimized density.[1]

  • Drug Preparation: Prepare a serial dilution of Ledipasvir in cell culture medium. The concentration range should be chosen to encompass the expected EC50 values for both wild-type and resistant replicons. A 10-point, 3-fold serial dilution is a common starting point.

  • Drug Treatment: Add the diluted Ledipasvir to the appropriate wells of the cell plates. Include a "no drug" control (vehicle only) and a "no cells" control (medium only) for background subtraction.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Luciferase Assay: After the incubation period, measure the level of replicon replication by quantifying the luciferase reporter activity using a commercial luciferase assay kit and a luminometer.

Data Analysis
  • Data Normalization: Normalize the raw luciferase data by subtracting the background (no cells control) and then expressing the results as a percentage of the no-drug control.

  • EC50 Calculation: Plot the normalized data as a function of the log-transformed Ledipasvir concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and determine the EC50 value.[10][11][12][13]

  • Fold-Change in Resistance: Calculate the fold-change in resistance for each mutant replicon using the following formula:

    Fold-Change = EC50 (Mutant) / EC50 (Wild-Type)

Data Presentation

The following table summarizes representative EC50 values for Ledipasvir against wild-type and mutant HCV replicons of different genotypes.

HCV GenotypeNS5A MutationLedipasvir EC50 (nM)Fold-Change in Resistance (vs. Wild-Type)
Genotype 1a Wild-Type0.031-
Q30E--
Y93H102.63,309
Genotype 1b Wild-Type0.004-
Y93H5.281,319
Genotype 2a Wild-Type41-
Genotype 3a Wild-Type168-
Genotype 4a Wild-Type0.39-
Genotype 5a Wild-Type0.15-
Genotype 6a Wild-Type0.11 - 1.1-

Data compiled from published studies.[1][2]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Replicon Preparation cluster_cell_line Stable Cell Line Establishment cluster_assay Antiviral Assay cluster_analysis Data Analysis wild_type Wild-Type HCV Replicon Plasmid mutagenesis Site-Directed Mutagenesis wild_type->mutagenesis transcription In Vitro Transcription wild_type->transcription mutant Mutant HCV Replicon Plasmid mutagenesis->mutant sequencing Sequence Verification mutant->sequencing mutant->transcription transfection Transfection into Huh-7 Cells transcription->transfection selection G418 Selection transfection->selection expansion Expansion of Resistant Colonies selection->expansion seeding Seed Replicon Cells in 96-well Plates expansion->seeding treatment Ledipasvir Treatment (72 hours) seeding->treatment luciferase Luciferase Assay treatment->luciferase data_norm Data Normalization luciferase->data_norm ec50_calc EC50 Calculation data_norm->ec50_calc fold_change Fold-Change Calculation ec50_calc->fold_change

Caption: Experimental workflow for in vitro Ledipasvir resistance testing.

Signaling Pathway Diagram (Illustrative)

While Ledipasvir directly inhibits the NS5A protein and does not modulate a host signaling pathway for its antiviral effect, the following diagram illustrates the logical relationship of its inhibitory action within the HCV replication complex.

hcv_replication HCV_RNA HCV Genomic RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing Replication_Complex Replication Complex (on intracellular membranes) NS_Proteins->Replication_Complex Assembly New_HCV_RNA New HCV RNA Genomes Replication_Complex->New_HCV_RNA RNA Synthesis Ledipasvir Ledipasvir Ledipasvir->Replication_Complex Inhibition of NS5A function

Caption: Inhibition of the HCV replication complex by Ledipasvir.

Conclusion

The protocol described in this application note provides a robust framework for assessing the in vitro resistance profile of Ledipasvir against various HCV genotypes and specific NS5A mutations. This methodology is essential for the preclinical evaluation of new antiviral agents, for monitoring the emergence of resistance, and for understanding the mechanisms that confer reduced susceptibility to this important class of HCV inhibitors. The use of HCV replicon systems remains a cornerstone of HCV drug discovery and resistance research.[7]

References

Application Notes and Protocols for the Spectrophotometric Estimation of Ledipasvir in Bulk Drug

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and a detailed protocol for the quantitative estimation of Ledipasvir in its bulk drug form using UV-Visible spectrophotometry. This method is simple, cost-effective, rapid, and suitable for routine quality control analysis.

Introduction

Ledipasvir is a direct-acting antiviral agent used in combination with Sofosbuvir for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] It functions by inhibiting the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[3] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of the bulk drug and its pharmaceutical formulations. UV-Visible spectrophotometry offers a straightforward and accessible method for the quantification of Ledipasvir.[1][2]

Principle

The method is based on the measurement of the absorbance of a solution of Ledipasvir in a suitable solvent at its wavelength of maximum absorbance (λmax). The concentration of Ledipasvir is then determined by comparing the absorbance of the sample solution to a standard calibration curve prepared from known concentrations of a Ledipasvir reference standard. The absorbance of Ledipasvir is found to be proportional to its concentration within a specific range, following the Beer-Lambert law.

Instrumentation and Materials
  • Instrument: A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells.

  • Reagents and Chemicals:

    • Ledipasvir reference standard

    • Methanol (HPLC or analytical grade)

    • Distilled or deionized water

  • Apparatus:

    • Analytical balance

    • Volumetric flasks (10 mL, 100 mL)

    • Pipettes

    • Ultrasonic bath

Experimental Protocols

Preparation of Solvent (Diluent)

A mixture of methanol and water in the ratio of 80:20 (v/v) is commonly used as the diluent.[3] Alternatively, pure methanol can also be utilized.[4]

Determination of Wavelength of Maximum Absorbance (λmax)
  • Accurately weigh about 10 mg of Ledipasvir reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent to obtain a concentration of 100 µg/mL.

  • Further, dilute 1 mL of this stock solution to 10 mL with the solvent to get a final concentration of 10 µg/mL.

  • Scan the resulting solution from 400 nm to 200 nm in the UV spectrophotometer against a solvent blank.

  • The wavelength at which the maximum absorbance is observed is the λmax for Ledipasvir. The λmax for Ledipasvir is typically observed in the range of 247 nm to 333 nm depending on the solvent system.[3][4][5]

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of Ledipasvir reference standard and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of the solvent and sonicate for 10-15 minutes to dissolve the drug completely.

  • Make up the volume to 100 mL with the solvent to obtain a standard stock solution with a concentration of 100 µg/mL.

Preparation of Calibration Curve
  • From the standard stock solution (100 µg/mL), pipette out aliquots of 0.2, 0.4, 0.6, 0.8, 1.0, and 1.2 mL into a series of 10 mL volumetric flasks.

  • Dilute each flask to the mark with the solvent to obtain standard solutions with concentrations of 2, 4, 6, 8, 10, and 12 µg/mL, respectively.

  • Measure the absorbance of each standard solution at the determined λmax against the solvent blank.

  • Plot a graph of absorbance versus concentration. The curve should be linear. Determine the regression equation and the correlation coefficient.

Preparation of Sample Solution (for Bulk Drug Analysis)
  • Accurately weigh a quantity of the Ledipasvir bulk drug powder equivalent to 10 mg of Ledipasvir.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and make up the volume with the solvent as described for the standard stock solution preparation. This will give a sample stock solution of 100 µg/mL.

  • From this sample stock solution, prepare a sample working solution of a suitable concentration (e.g., 10 µg/mL) by diluting with the solvent.

Estimation of Ledipasvir in the Sample
  • Measure the absorbance of the sample working solution at the λmax against the solvent blank.

  • Calculate the concentration of Ledipasvir in the sample solution using the regression equation obtained from the calibration curve.

  • The percentage purity of the Ledipasvir bulk drug can be calculated using the following formula:

    % Purity = (Concentration of Ledipasvir in sample / Labeled concentration of sample) x 100

Data Presentation

The quantitative data for a typical validated spectrophotometric method for Ledipasvir estimation is summarized in the table below.

ParameterTypical Value
Wavelength of Maximum Absorbance (λmax)247 - 333 nm
Linearity Range2 - 20 µg/mL or 4.5 - 27 µg/mL
Regression Equationy = mx + c (where y is absorbance, x is concentration)
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)Approximately 0.2 µg/mL to 1.02 µg/mL
Limit of Quantitation (LOQ)Approximately 0.5 µg/mL to 3.11 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Note: The actual values may vary depending on the specific instrumentation and experimental conditions.

Mandatory Visualization

Experimental Workflow Diagram

Spectrophotometric_Estimation_of_Ledipasvir start Start prep_solvent Prepare Solvent (Methanol:Water 80:20 v/v) start->prep_solvent prep_std_stock Prepare Standard Stock Solution (100 µg/mL) prep_solvent->prep_std_stock prep_sample_sol Prepare Sample Solution (from Bulk Drug) prep_solvent->prep_sample_sol det_lambda_max Determine λmax prep_std_stock->det_lambda_max prep_calib_curve Prepare Calibration Curve (2-12 µg/mL) det_lambda_max->prep_calib_curve measure_abs_std Measure Absorbance of Standards prep_calib_curve->measure_abs_std plot_graph Plot Absorbance vs. Concentration measure_abs_std->plot_graph calculate_conc Calculate Concentration and % Purity plot_graph->calculate_conc measure_abs_sample Measure Absorbance of Sample prep_sample_sol->measure_abs_sample measure_abs_sample->calculate_conc end End calculate_conc->end

Caption: Workflow for the spectrophotometric estimation of Ledipasvir.

References

Application Notes and Protocols for Forced Degradation Studies of Ledipasvir Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Forced degradation studies are a critical component of the drug development process, mandated by the International Conference on Harmonisation (ICH) guidelines, specifically Q1A(R2).[1][2] These studies involve subjecting a drug substance, such as Ledipasvir, to various stress conditions that are more severe than accelerated stability testing. The primary goal is to identify the potential degradation products, elucidate the degradation pathways, and develop stability-indicating analytical methods.[1][2] This information is crucial for ensuring the safety, efficacy, and quality of the final drug product. Ledipasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein, is susceptible to degradation under certain stress conditions.[3][4]

This document provides detailed application notes and protocols for conducting forced degradation studies on Ledipasvir in accordance with ICH guidelines.

Key Objectives of Forced Degradation Studies:

  • To identify potential degradation products of Ledipasvir under various stress conditions.

  • To understand the degradation pathways of the Ledipasvir molecule.

  • To develop and validate a stability-indicating analytical method capable of separating Ledipasvir from its degradation products.

  • To aid in the formulation and packaging development to enhance the stability of the drug product.

Summary of Forced Degradation Conditions and Results for Ledipasvir

The following table summarizes the typical stress conditions applied in forced degradation studies of Ledipasvir and the observed degradation. The extent of degradation is generally targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[1]

Stress ConditionReagent/ParametersTemperatureDuration% Degradation (Approximate)Number of Major Degradation Products
Acid Hydrolysis 0.1 N HCl40°C - 70°C1 - 48 hours10 - 25%1 - 3
Base Hydrolysis 0.1 N NaOH40°C - Room Temp1 - 24 hours15 - 50%1 - 2
Oxidative Degradation 3% H₂O₂40°C - Room Temp1 - 24 hours10 - 40%1 - 3
Thermal Degradation (Dry Heat) Solid Drug Substance80°C24 - 48 hours< 2% (Relatively Stable)Not Significant
Thermal Degradation (Moist Heat) Drug Substance with Moisture80°C1 - 24 hours15 - 20%1 - 2
Photolytic Degradation Solid Drug SubstanceUV light (254 nm) & Fluorescent lightOverall illumination ≥ 1.2 million lux hours & ≥ 200 watt hours/m²5 - 15%1 - 2

Note: The exact percentage of degradation and the number of degradation products can vary depending on the specific experimental conditions and the analytical method used.

Experimental Protocols

The following are detailed protocols for subjecting Ledipasvir to various stress conditions as per ICH guidelines. A stability-indicating method, typically a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be used to analyze the stressed samples.[5][6][7]

Preparation of Stock Solution

Prepare a stock solution of Ledipasvir at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or a mixture of methanol and water.[8]

Acid Hydrolysis
  • Transfer an appropriate volume of the Ledipasvir stock solution into a volumetric flask.

  • Add an equal volume of 0.1 N Hydrochloric Acid (HCl).[5][7]

  • Heat the solution in a water bath at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 1 hour).[5][7]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).

  • Dilute the solution to the final desired concentration with the mobile phase of the analytical method.

  • Inject the sample into the HPLC system for analysis.

Base Hydrolysis
  • Transfer an appropriate volume of the Ledipasvir stock solution into a volumetric flask.

  • Add an equal volume of 0.1 N Sodium Hydroxide (NaOH).[5]

  • Keep the solution at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 1 hour).[5]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).

  • Dilute the solution to the final desired concentration with the mobile phase.

  • Analyze the sample using HPLC.

Oxidative Degradation
  • Transfer an appropriate volume of the Ledipasvir stock solution into a volumetric flask.

  • Add an equal volume of 3% Hydrogen Peroxide (H₂O₂).[5][7]

  • Keep the solution at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 1 hour).[5][7]

  • After the specified time, cool the solution to room temperature.

  • Dilute the solution to the final desired concentration with the mobile phase.

  • Inject the sample into the HPLC system for analysis.

Thermal Degradation (Dry Heat)
  • Place a known amount of Ledipasvir solid drug substance in a clean, dry vial.

  • Expose the solid drug to a high temperature in a calibrated oven (e.g., 80°C) for a specified period (e.g., 24 hours).[5][7]

  • After the exposure, allow the sample to cool to room temperature.

  • Prepare a solution of the stressed solid at the desired concentration in the appropriate solvent.

  • Dilute with the mobile phase and analyze by HPLC.

Photolytic Degradation
  • Place a thin layer of Ledipasvir solid drug substance in a transparent container.

  • Expose the sample to a combination of UV and visible light in a photostability chamber. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]

  • A control sample should be kept in the dark under the same temperature conditions.

  • After the exposure period, prepare solutions of both the exposed and control samples at the desired concentration.

  • Analyze the samples by HPLC.

Analytical Method for Stability Indication

A validated stability-indicating analytical method is essential to separate and quantify Ledipasvir from its degradation products. RP-HPLC is the most commonly used technique.

Typical RP-HPLC Method Parameters:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3][5]

  • Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[5][7]

  • Flow Rate: 1.0 - 1.6 mL/min.[5][7]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.[5][7]

The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study of Ledipasvir.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis and Characterization Start Ledipasvir API/Drug Product StockSolution Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Start->StockSolution Acid Acid Hydrolysis (0.1N HCl, 40°C) StockSolution->Acid Base Base Hydrolysis (0.1N NaOH, 40°C) StockSolution->Base Oxidative Oxidative Degradation (3% H2O2, 40°C) StockSolution->Oxidative Thermal Thermal Degradation (Solid, 80°C) StockSolution->Thermal Photo Photolytic Degradation (UV/Vis Light) StockSolution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Characterization Characterization of Degradants (LC-MS/MS, NMR) HPLC->Characterization Report Final Report Characterization->Report

Caption: Workflow for Forced Degradation Studies of Ledipasvir.

Forced degradation studies are indispensable for understanding the stability profile of Ledipasvir. By following the protocols outlined in this document, researchers can systematically evaluate the drug's susceptibility to various stress factors, identify potential degradation products, and develop robust, stability-indicating analytical methods. This comprehensive approach is essential for ensuring the quality, safety, and efficacy of Ledipasvir-containing pharmaceutical products throughout their shelf life.

References

Application Notes and Protocols for the Use of Ledipasvir (acetone) in HCV Genotype 1a and 1b Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ledipasvir, an acetone solvate, is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5A protein.[1][2] It is a direct-acting antiviral (DAA) agent that has demonstrated significant efficacy against HCV, particularly genotypes 1a and 1b, which are the most prevalent in the United States.[2] These application notes provide a comprehensive overview of the use of Ledipasvir in a research setting, including its mechanism of action, in vitro efficacy, resistance profile, and detailed protocols for key experimental assays.

Mechanism of Action

Ledipasvir targets the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[2][3] While the precise mechanism is not fully elucidated, it is understood that Ledipasvir binds directly to NS5A, inhibiting its functions.[1] This interference is thought to prevent the hyperphosphorylation of NS5A, a step required for the formation of the viral replication complex.[2] By disrupting the function of NS5A, Ledipasvir effectively halts the HCV life cycle.

Data Presentation

Table 1: In Vitro Antiviral Activity of Ledipasvir against HCV Genotypes 1a and 1b
HCV Genotype/SubtypeReplicon SystemMean EC50 (nM)
Genotype 1a (H77)Luciferase Reporter0.031
Genotype 1b (Con1)Luciferase Reporter0.004

EC50 (50% effective concentration) values represent the concentration of Ledipasvir required to inhibit 50% of viral replication in vitro.

Table 2: Impact of NS5A Resistance-Associated Variants (RAVs) on Ledipasvir Efficacy
HCV GenotypeNS5A MutationFold Change in EC50
Genotype 1aQ30E>100
Genotype 1aY93H>1000
Genotype 1bY93H>1000

Fold change in EC50 is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.

Experimental Protocols

HCV Replicon Assay for Antiviral Activity Determination

This protocol describes the use of a stable HCV replicon cell line containing a luciferase reporter gene to determine the in vitro antiviral activity of Ledipasvir.

Materials:

  • HCV genotype 1a or 1b stable replicon cell line (e.g., Huh-7 based)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and G418 (for selection)

  • Ledipasvir (acetone) stock solution (in DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Addition: Prepare serial dilutions of Ledipasvir in DMEM. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a "no drug" control (vehicle only, e.g., 0.5% DMSO) and a "no cells" control (medium only).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Luciferase Assay: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.

  • Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Ledipasvir relative to the "no drug" control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

Generation and Analysis of Ledipasvir-Resistant HCV Replicons

This protocol outlines the generation of resistance-associated variants (RAVs) through site-directed mutagenesis and their phenotypic analysis.

Materials:

  • Wild-type HCV genotype 1a or 1b replicon plasmid DNA

  • Site-directed mutagenesis kit (e.g., QuikChange II Site-Directed Mutagenesis Kit)

  • Custom-designed mutagenic primers for target NS5A codons (e.g., Y93H, Q30E)

  • Competent E. coli for transformation

  • Plasmid purification kit

  • Huh-7 cells

  • Reagents for in vitro transcription (e.g., T7 RiboMAX™ Express Large Scale RNA Production System)

  • Electroporator and cuvettes

  • G418 for selection of stable replicon colonies

  • Reagents for RNA extraction and sequencing

Procedure:

  • Site-Directed Mutagenesis:

    • Design and synthesize primers containing the desired mutation in the NS5A gene.

    • Perform PCR-based site-directed mutagenesis using the wild-type replicon plasmid as a template according to the manufacturer's protocol.[4]

    • Transform the resulting plasmid into competent E. coli.

    • Select and grow a single colony and purify the plasmid DNA.

    • Verify the presence of the desired mutation by Sanger sequencing.

  • Generation of Resistant Replicon Cell Lines:

    • Linearize the mutated replicon plasmid DNA.

    • Perform in vitro transcription to generate replicon RNA.

    • Electroporate the in vitro-transcribed RNA into Huh-7 cells.

    • Plate the electroporated cells and select for stable colonies by adding G418 to the culture medium.

  • Phenotypic Analysis:

    • Expand the G418-resistant colonies to establish stable cell lines harboring the mutant replicons.

    • Perform the HCV replicon assay as described in Protocol 1 to determine the EC50 of Ledipasvir against the mutant replicon cell lines.

    • Calculate the fold change in resistance by dividing the EC50 for the mutant by the EC50 for the wild-type replicon.

HCV NS5A Genotypic Resistance Testing by Sequencing

This protocol describes the amplification and sequencing of the HCV NS5A gene from cell culture or patient samples to identify resistance-associated variants.

Materials:

  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • Reverse transcriptase and PCR enzymes (e.g., SuperScript™ III One-Step RT-PCR System with Platinum™ Taq DNA Polymerase)

  • Primers flanking the NS5A region of interest

  • PCR purification kit

  • Sanger sequencing reagents and access to a capillary electrophoresis sequencer, or Next-Generation Sequencing (NGS) platform.

Procedure:

  • RNA Extraction: Extract viral RNA from the sample (cell culture supernatant or patient plasma) using a commercial kit according to the manufacturer's instructions.

  • RT-PCR: Perform a one-step RT-PCR to reverse transcribe the viral RNA and amplify the NS5A gene region.

  • PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.

  • Sequencing:

    • Sanger Sequencing: Perform Sanger sequencing using forward and reverse primers.

    • Next-Generation Sequencing (NGS): Prepare a library from the PCR product and perform deep sequencing according to the platform's protocol.

  • Data Analysis:

    • Assemble and analyze the sequencing data to identify nucleotide and amino acid substitutions in the NS5A gene compared to a wild-type reference sequence.

    • Identify known resistance-associated variants. For NGS data, determine the prevalence of these variants within the viral population.

Visualizations

HCV_Replication_and_Ledipasvir_Inhibition cluster_host_cell Hepatocyte cluster_inhibition Ledipasvir Action HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex (on ER membrane) HCV_RNA->Replication_Complex Template NS_Proteins Non-Structural Proteins (NS3, NS4A, NS4B, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing NS_Proteins->Replication_Complex Formation Virion_Assembly Virion Assembly NS_Proteins->Virion_Assembly New_HCV_RNA New HCV RNA Genomes Replication_Complex->New_HCV_RNA Replication New_HCV_RNA->Virion_Assembly New_Virions New HCV Virions Virion_Assembly->New_Virions Ledipasvir Ledipasvir Ledipasvir->Replication_Complex Inhibits NS5A function

Caption: Ledipasvir inhibits HCV replication by targeting the NS5A protein.

Experimental_Workflow_Antiviral_Assay start Start seed_cells Seed HCV replicon cells in 96-well plate start->seed_cells add_ledipasvir Add serial dilutions of Ledipasvir seed_cells->add_ledipasvir incubate Incubate for 72 hours add_ledipasvir->incubate add_luciferase_reagent Add luciferase reagent incubate->add_luciferase_reagent measure_luminescence Measure luminescence add_luciferase_reagent->measure_luminescence calculate_ec50 Calculate EC50 value measure_luminescence->calculate_ec50 end End calculate_ec50->end Resistance_Analysis_Workflow start Start mutagenesis Site-directed mutagenesis of NS5A in replicon plasmid start->mutagenesis transfection In vitro transcription and electroporation into Huh-7 cells mutagenesis->transfection selection Select stable colonies with G418 transfection->selection phenotypic_assay Perform HCV replicon assay to determine EC50 selection->phenotypic_assay calculate_fold_change Calculate fold change in resistance phenotypic_assay->calculate_fold_change end End calculate_fold_change->end

References

Application Notes and Protocols for the Analysis of Ledipasvir and Sofosbuvir Fixed-Dose Combination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the fixed-dose combination of ledipasvir and sofosbuvir, a potent antiviral treatment for chronic Hepatitis C virus (HCV) infection. Detailed protocols for quantification in bulk drug, pharmaceutical formulations, and biological matrices are presented, alongside insights into the combination's mechanism of action and clinical pharmacology.

Mechanism of Action

Ledipasvir and sofosbuvir are direct-acting antiviral agents that synergistically inhibit HCV replication by targeting two essential viral proteins.[1]

  • Sofosbuvir: A nucleotide analog prodrug that, after intracellular metabolism to its active triphosphate form (GS-461203), acts as a chain terminator by inhibiting the HCV NS5B RNA-dependent RNA polymerase.[2][3] This enzyme is crucial for the replication of the viral genome.[1] Sofosbuvir works directly on the viral RNA and does not inhibit human DNA or RNA.[1]

  • Ledipasvir: An inhibitor of the HCV NS5A protein, which is a multifunctional protein essential for viral RNA replication and the assembly of new virus particles.[4][5] By inhibiting NS5A, ledipasvir disrupts the formation of the viral replication complex.[6]

The dual-mechanism of targeting two distinct viral proteins enhances the efficacy of the treatment and reduces the likelihood of developing viral resistance.[4]

Diagram: Mechanism of Action of Ledipasvir and Sofosbuvir

cluster_HCV HCV Replication Cycle cluster_Drugs Drug Intervention HCV_RNA HCV RNA Replication Replication HCV_RNA->Replication NS5B Polymerase Assembly Assembly Replication->Assembly NS5A Protein New_Virion New HCV Virion Assembly->New_Virion Sofosbuvir Sofosbuvir (Prodrug) GS461203 GS-461203 (Active Metabolite) Sofosbuvir->GS461203 Intracellular Metabolism GS461203->Replication Inhibits NS5B Ledipasvir Ledipasvir Ledipasvir->Assembly Inhibits NS5A

Caption: Mechanism of action of ledipasvir and sofosbuvir on the HCV replication cycle.

Analytical Methods

A variety of analytical methods have been developed for the simultaneous quantification of ledipasvir and sofosbuvir, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prevalent due to their specificity and sensitivity.[7]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC methods are widely used for the routine quality control analysis of ledipasvir and sofosbuvir in bulk drug and pharmaceutical dosage forms.[8]

Table 1: RP-HPLC Method Parameters for Simultaneous Estimation

ParameterMethod 1[8]Method 2Method 3[9]
Column Kromasil C18 (250 x 4.6 mm, 5 µm)DonaZorbax C8 (250 x 4.6 mm, 5 µm)Discovery C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 3.5) : Methanol (45:55 v/v)0.1% Orthophosphoric acid : Methanol (45:55 v/v)0.1% Orthophosphoric acid : Acetonitrile (45:55 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 259 nm238 nm270 nm
Retention Time (Sofosbuvir) 3.294 min7.257 min2.08 min
Retention Time (Ledipasvir) 4.630 min3.296 min3.06 min
Linearity Range (Sofosbuvir) Not Specified200-600 µg/mL100-600 µg/mL
Linearity Range (Ledipasvir) Not Specified45-135 µg/mL22.5-135 µg/mL
Protocol: RP-HPLC Analysis of Ledipasvir and Sofosbuvir in Tablets

Objective: To quantify the amount of ledipasvir and sofosbuvir in a fixed-dose combination tablet.

Materials:

  • Ledipasvir and sofosbuvir reference standards

  • Fixed-dose combination tablets

  • HPLC grade methanol, acetonitrile, and water

  • Potassium dihydrogen phosphate, Orthophosphoric acid

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation (based on Method 1):

    • Prepare a phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in water and adjusting the pH to 3.5 with orthophosphoric acid.

    • Mix the phosphate buffer and methanol in a 45:55 (v/v) ratio.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh about 40 mg of sofosbuvir and 9 mg of ledipasvir reference standards and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

    • Make up the volume to 100 mL with the mobile phase to obtain a standard stock solution.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.

  • Sample Solution Preparation:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to 400 mg of sofosbuvir and 90 mg of ledipasvir and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of the mobile phase and sonicate for 30 minutes with intermittent shaking to ensure complete dissolution.

    • Make up the volume to 100 mL with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters specified in Table 1 (Method 1).

    • Inject equal volumes (e.g., 20 µL) of the blank (mobile phase), standard, and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas for sofosbuvir and ledipasvir.

  • Calculation:

    • Calculate the amount of sofosbuvir and ledipasvir in the sample using the following formula:

Diagram: RP-HPLC Experimental Workflow

Start Start Prep_Mobile_Phase Prepare Mobile Phase Start->Prep_Mobile_Phase Prep_Standard Prepare Standard Solutions Start->Prep_Standard Prep_Sample Prepare Sample Solutions (from tablets) Start->Prep_Sample HPLC_Setup Set up HPLC System Prep_Mobile_Phase->HPLC_Setup Inject Inject Blank, Standard, and Sample Solutions Prep_Standard->Inject Prep_Sample->Inject HPLC_Setup->Inject Record Record Chromatograms Inject->Record Calculate Calculate Drug Content Record->Calculate End End Calculate->End

Caption: General workflow for the RP-HPLC analysis of ledipasvir and sofosbuvir.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS methods offer higher sensitivity and selectivity, making them ideal for the quantification of ledipasvir and sofosbuvir in biological matrices like human plasma.[10][11]

Table 2: LC-MS/MS Method Parameters for Analysis in Human Plasma

ParameterMethod 1[10]Method 2[11]
Column C18 Zorbax Eclipse Plus (100 x 4.6 mm, 5 µm)Not Specified
Mobile Phase 10 mM Ammonium acetate (pH 4.0) : Acetonitrile : 0.1% Methanolic formic acid (12:25:63 v/v/v)Ammonium formate (pH 2.8) : Acetonitrile (10:90 v/v)
Flow Rate Not Specified0.55 mL/min
Ionization Mode Positive Ion ModeESI Positive Mode
MRM Transitions (m/z) Not SpecifiedLedipasvir: 889.8 → 130.1, Sofosbuvir: 530.3 → 243.1
Internal Standard DaclatasvirDaclatasvir
Linearity Range (Sofosbuvir) 0.5 - 2500 ng/mLNot Specified (LOQ: 0.1 ng/mL)
Linearity Range (Ledipasvir) 5 - 2100 ng/mLNot Specified (LOQ: 0.1 ng/mL)
Extraction Method Liquid-Liquid ExtractionNot Specified
Protocol: LC-MS/MS Analysis of Ledipasvir and Sofosbuvir in Human Plasma

Objective: To determine the concentration of ledipasvir and sofosbuvir in human plasma samples for pharmacokinetic studies.

Materials:

  • Ledipasvir, sofosbuvir, and daclatasvir (Internal Standard) reference standards

  • Human plasma (blank)

  • LC-MS/MS grade solvents (acetonitrile, methanol, formic acid)

  • Ammonium acetate/formate

  • Centrifuge, vortex mixer

  • LC-MS/MS system

Procedure:

  • Standard and QC Sample Preparation:

    • Prepare stock solutions of ledipasvir, sofosbuvir, and the internal standard (IS) in methanol.

    • Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the stock solutions into blank human plasma to achieve the desired concentration range.

  • Sample Preparation (Liquid-Liquid Extraction): [10]

    • To 200 µL of plasma sample (standard, QC, or unknown), add 50 µL of the IS working solution and vortex briefly.

    • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

    • Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters specified in Table 2.

    • Inject a small volume (e.g., 5 µL) of the reconstituted sample into the system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for the analytes and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of the unknown samples from the calibration curve.

Stability-Indicating Assay

A stability-indicating method is crucial to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredients without interference from degradation products.[12]

Protocol: Forced Degradation Studies

Objective: To assess the stability of ledipasvir and sofosbuvir under various stress conditions and to validate the specificity of the analytical method.

Procedure:

  • Prepare stock solutions of ledipasvir and sofosbuvir.

  • Subject the solutions to the following stress conditions:

    • Acid Degradation: Treat with 1N HCl at 70°C for 2 days.[12]

    • Base Degradation: Treat with 1N NaOH at 70°C for 2 days.[12]

    • Oxidative Degradation: Treat with 3% H₂O₂ at 70°C for 2 days.[6][12]

    • Thermal Degradation: Expose the solid drug to 105°C for 6 hours.[9]

    • Photolytic Degradation: Expose a solution to UV light (200 Watt h/m²) for 7 days.[9]

  • Neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration.

  • Analyze the stressed samples using the developed HPLC method alongside a non-degraded standard solution.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drugs. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peaks.

Diagram: Logic of a Stability-Indicating Assay

Drug_Sample Drug Sample (Ledipasvir/Sofosbuvir) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Drug_Sample->Stress_Conditions Stressed_Sample Stressed Sample (Drug + Potential Degradants) Stress_Conditions->Stressed_Sample Analytical_Method Analytical Method (e.g., HPLC) Stressed_Sample->Analytical_Method Chromatogram Analyze Chromatogram Analytical_Method->Chromatogram Peak_Resolution Are peaks of parent drugs and degradants resolved? Chromatogram->Peak_Resolution Method_Valid Method is Stability-Indicating Peak_Resolution->Method_Valid Yes Method_Invalid Method is Not Stability-Indicating Peak_Resolution->Method_Invalid No

Caption: Logical workflow for establishing a stability-indicating analytical method.

Clinical Pharmacology

Table 3: Pharmacokinetic Parameters of Ledipasvir and Sofosbuvir

ParameterLedipasvirSofosbuvirGS-331007 (Sofosbuvir Metabolite)
Tmax (Time to Peak Plasma Concentration) 4 - 4.5 hours[13][14]0.8 - 1 hour[13][14]3.5 - 4 hours[13][14]
Terminal Half-life (t½) 47 hours[13][14]0.5 hours[13][14]27 hours[13][14]
Metabolism -Intracellular activation to GS-461203 and subsequent conversion to GS-331007[13][14]-
Transporter Substrate P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[15][16]P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[15][16]-

The fixed-dose combination of ledipasvir/sofosbuvir can be administered once daily, with or without food.[13][17] Dose adjustments are generally not required for patients with mild to moderate renal impairment or any degree of hepatic impairment.[13] Co-administration with P-gp inducers such as rifampin or St. John's wort is not recommended as it may decrease the plasma concentrations of ledipasvir and sofosbuvir.[15][16]

References

Preparing Ledipasvir (Acetone) Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ledipasvir is a potent, direct-acting antiviral agent against the Hepatitis C Virus (HCV).[1][2] It functions by inhibiting the HCV non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication, and virion assembly and secretion.[1][2][3] Due to its picomolar to nanomolar potency in HCV replicon systems, Ledipasvir is a critical tool for in vitro studies of HCV replication and the development of novel antiviral therapies.[4] This document provides a detailed protocol for the preparation and use of Ledipasvir (acetone) stock solutions for cell culture applications, with a focus on ensuring compound stability and minimizing solvent-induced cytotoxicity.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for Ledipasvir (acetone).

ParameterValueReference
Molecular Formula C₅₂H₆₀F₂N₈O₇[5]
Molecular Weight 947.08 g/mol [5]
Form Off-white to yellow powder[6]
Solubility
    AcetoneSoluble (Supplied as acetone solvate)Assumed
    DMSO≥ 39 mg/mL[6]
    Ethanol100 mg/mL[4]
    WaterInsoluble[4]
EC₅₀ (HCV Replicon Cells) 31 pM (Genotype 1a), 4 pM (Genotype 1b)[4]
Recommended Final Acetone Concentration in Culture < 0.5% (v/v)
Storage of Powder -20°C for up to 3 years
Storage of Acetone Stock Solution -20°C for up to 1 month (protect from light) or -80°C for up to 6 months (protect from light)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ledipasvir (Acetone) Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Ledipasvir (acetone) in acetone.

Materials:

  • Ledipasvir (acetone) powder

  • Anhydrous acetone, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.

  • Weighing: Accurately weigh out 9.47 mg of Ledipasvir (acetone) powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add 1.0 mL of anhydrous, cell culture grade acetone to the tube.

  • Mixing: Vortex the solution until the Ledipasvir (acetone) is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the tubes are tightly sealed to prevent evaporation of the acetone. Protect from light.

Protocol 2: Treatment of Huh-7 Cells with Ledipasvir

This protocol provides a general procedure for treating the human hepatoma cell line Huh-7, commonly used for HCV research, with Ledipasvir. This protocol can be adapted for other relevant cell lines.

Materials:

  • Huh-7 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)[7][8]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Cell culture plates or flasks

  • 10 mM Ledipasvir (acetone) stock solution (from Protocol 1)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture Huh-7 cells in complete culture medium in a 37°C incubator with 5% CO₂.[7][8]

    • Trypsinize and count the cells.

    • Seed the cells into appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow for the desired confluency at the time of treatment. For Huh-7 cells, a typical seeding density is 1.0 x 10⁴ to 1.5 x 10⁴ cells per well in a 24-well plate.[9]

    • Incubate the cells for 12-24 hours to allow for attachment.[9]

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM Ledipasvir (acetone) stock solution.

    • Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for your experiment.

    • Important: Ensure the final concentration of acetone in the culture medium does not exceed 0.5% (v/v) to avoid solvent toxicity. For example, to achieve a 10 µM final concentration of Ledipasvir, you would add 1 µL of the 10 mM stock solution to 1 mL of culture medium, resulting in a final acetone concentration of 0.1%.

    • Also prepare a vehicle control with the same final concentration of acetone as the highest concentration of Ledipasvir being tested.

  • Cell Treatment:

    • Aspirate the old medium from the cultured cells.

    • Add the freshly prepared medium containing the desired concentrations of Ledipasvir or the vehicle control to the respective wells.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). For HCV replicon studies, incubation can be up to 9 days.[4]

  • Downstream Analysis:

    • Following incubation, the cells can be harvested and analyzed for various endpoints, such as HCV RNA replication (e.g., by RT-qPCR), cytotoxicity (e.g., by MTT assay), or other relevant cellular assays.

Visualizations

Signaling Pathway

Ledipasvir_Mechanism_of_Action cluster_HCV_Lifecycle HCV Life Cycle in Hepatocyte HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Processing Replication_Complex Replication Complex Formation NS5A->Replication_Complex Virion_Assembly Virion Assembly & Secretion NS5A->Virion_Assembly Replication_Complex->HCV_RNA RNA Replication Ledipasvir Ledipasvir Ledipasvir->Inhibition Inhibition->NS5A

Caption: Mechanism of action of Ledipasvir in inhibiting HCV replication.

Experimental Workflow

Ledipasvir_Stock_Preparation_Workflow cluster_Stock_Prep Stock Solution Preparation cluster_Cell_Culture Cell Culture Application Weigh Weigh Ledipasvir (acetone) powder Dissolve Dissolve in anhydrous acetone Weigh->Dissolve Vortex Vortex to dissolve completely Dissolve->Vortex Aliquot Aliquot into amber tubes Vortex->Aliquot Store Store at -20°C or -80°C (protect from light) Aliquot->Store Prepare_Dilutions Prepare working dilutions in culture medium (Acetone < 0.5%) Store->Prepare_Dilutions Seed_Cells Seed Huh-7 cells Seed_Cells->Prepare_Dilutions Treat_Cells Treat cells with Ledipasvir or vehicle control Prepare_Dilutions->Treat_Cells Incubate Incubate for desired time Treat_Cells->Incubate Analyze Perform downstream analysis Incubate->Analyze

Caption: Workflow for preparing and using Ledipasvir stock solution.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Ledipasvir and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of Ledipasvir.

Frequently Asked Questions (FAQs)

Q1: Under what conditions does Ledipasvir typically degrade?

A1: Ledipasvir is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress conditions.[1][2] It has been found to be relatively stable under thermal and photolytic conditions.[1][2]

Q2: What are the primary analytical techniques used to identify and characterize Ledipasvir degradation products?

A2: The most common and effective techniques are stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods.[1][3][4][5] For structural elucidation and characterization of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Time-of-Flight (TOF) or tandem mass spectrometry (MS/MS) analyzers, and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[2]

Q3: Are there any known impurities of Ledipasvir that are not degradation products?

A3: Yes, impurities can be introduced during the synthesis process. A stability-indicating HPLC method has been developed to separate Ledipasvir from its potential process-related impurities as well as degradation products.[6]

Q4: What is the main route of elimination of Ledipasvir in the body?

A4: The primary route of elimination for Ledipasvir is through biliary excretion of the unchanged drug.[7] Renal excretion is a minor pathway.[7]

Troubleshooting Guides

This section provides solutions to common issues that may arise during the analysis of Ledipasvir and its degradation products.

HPLC/UPLC Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing, fronting, or splitting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. Co-elution with an impurity.1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase pH is within the optimal range for the column and analyte (for Ledipasvir, a pH range of 3 to 7 is often effective).[3]3. Reduce the sample concentration or injection volume.4. Optimize the gradient or mobile phase composition to improve separation.
Inconsistent retention times 1. Fluctuations in mobile phase composition.2. Leaks in the HPLC system.3. Temperature variations.4. Column aging.1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Inspect all fittings and connections for leaks.3. Use a column oven to maintain a consistent temperature.4. Equilibrate the column thoroughly before each run and monitor its performance over time.
Ghost peaks 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection.3. Late eluting peaks from a previous run.1. Use high-purity solvents and freshly prepared mobile phase.2. Implement a robust needle wash protocol.3. Increase the run time or include a column flushing step after each injection.
High backpressure 1. Blockage in the column or system tubing.2. Precipitation of buffer in the mobile phase.3. Particulate matter from the sample.1. Reverse flush the column (if recommended by the manufacturer) or replace the in-line filter.2. Ensure the buffer is fully dissolved and miscible with the organic solvent.3. Filter all samples before injection.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for inducing the degradation of Ledipasvir to generate its degradation products for analysis.

1. Acid Hydrolysis:

  • Dissolve 10 mg of Ledipasvir in a 100 mL volumetric flask.
  • Add 3 mL of 0.1 N HCl.
  • Heat the solution at 40°C for 1 hour.[1]
  • Cool to room temperature, neutralize with a suitable base, and dilute to volume with the mobile phase diluent.[1]

2. Base Hydrolysis:

  • Dissolve 10 mg of Ledipasvir in a 100 mL volumetric flask.
  • Add 3 mL of 0.1 N NaOH.
  • Heat the solution at 40°C for 1 hour.[1]
  • Cool to room temperature, neutralize with a suitable acid, and dilute to volume with the mobile phase diluent.[1]

3. Oxidative Degradation:

  • Dissolve Ledipasvir in a suitable solvent to a known concentration (e.g., 20 µg/mL).
  • Add 6% H₂O₂ and heat at 70°C for 24 hours.[4]
  • Heat on a water bath for 10 minutes to remove excess peroxide.[4]

4. Thermal Degradation:

  • Expose solid Ledipasvir to a dry heat of 60°C for 24 hours.[1]

5. Photolytic Degradation:

  • Expose solid Ledipasvir to UV light (315–400 nm) for 24 hours in a UV chamber.[1]

Protocol 2: Stability-Indicating RP-UHPLC Method

This method is suitable for the separation and quantification of Ledipasvir from its degradation products.

  • Instrumentation: Reversed-Phase Ultra-High Performance Liquid Chromatography (RP-UHPLC) system with a photodiode array (PDA) detector.

  • Column: C18 analytical column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of methanol and 0.1% trifluoroacetic acid (TFA) in water (75:25 v/v).[1]

  • Flow Rate: 1.6 mL/min (isocratic).[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: Ambient.[1]

  • Diluent: A mixture of methanol and 0.1% TFA in water (50:50 v/v).[1]

Quantitative Data Summary

The following table summarizes the results from forced degradation studies of Ledipasvir under various stress conditions.

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acid Hydrolysis 0.1 N HCl1 hour40°C15.2%
Base Hydrolysis 0.1 N NaOH1 hour40°C12.8%
Oxidative Degradation 6% H₂O₂24 hours70°C18.5%
Thermal (Dry Heat) -24 hours60°C1.88%
Thermal (Moist Heat) 75% RH1 hour60°C8.7%
Photolytic Degradation UV light (315-400 nm)24 hoursAmbient10.4%

Data adapted from a study on the stress degradation of Ledipasvir.[1]

Visualizations

Experimental Workflow for Degradation Product Analysis

The following diagram illustrates the typical workflow for the identification and characterization of Ledipasvir degradation products.

G cluster_0 Forced Degradation cluster_1 Analytical Separation cluster_2 Identification & Characterization Acid Acid Hydrolysis HPLC HPLC / UPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC MS LC-MS/MS Analysis HPLC->MS NMR NMR Spectroscopy HPLC->NMR Structure Structure Elucidation MS->Structure NMR->Structure Ledipasvir Ledipasvir Drug Substance Ledipasvir->Acid Ledipasvir->Base Ledipasvir->Oxidation Ledipasvir->Thermal Ledipasvir->Photo

Caption: Workflow for Ledipasvir degradation studies.

Proposed Ledipasvir Degradation Pathway

This diagram illustrates a plausible degradation pathway for Ledipasvir under hydrolytic and oxidative stress, leading to the formation of various degradation products (DPs).

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Ledipasvir Ledipasvir (C49H54F2N8O6) DP1 DP1 (Ester Hydrolysis Product) Ledipasvir->DP1 Ester Cleavage DP2 DP2 (Amide Hydrolysis Product) Ledipasvir->DP2 Amide Cleavage DP3 DP3 (N-Oxide Formation) Ledipasvir->DP3 N-Oxidation DP4 DP4 (Oxidative Cleavage Product) DP1->DP4 Further Oxidation

References

Overcoming Ledipasvir resistance associated substitutions (RASs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Ledipasvir resistance-associated substitutions (RASs) in Hepatitis C Virus (HCV).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Ledipasvir and how do resistance-associated substitutions (RASs) in NS5A confer resistance?

A1: Ledipasvir is a direct-acting antiviral (DAA) that targets the HCV NS5A protein. It inhibits viral replication through direct binding to NS5A, a protein essential for both viral RNA replication and the assembly of new virus particles.[1][2][3] Resistance to ledipasvir arises from specific amino acid substitutions in the NS5A protein that reduce the binding affinity of the drug to its target.[1][2] This diminished binding allows the NS5A protein to function, at least partially, in the presence of the inhibitor, leading to viral breakthrough.

Q2: What are the most common NS5A RASs that confer resistance to Ledipasvir?

A2: The most clinically significant NS5A RASs that confer resistance to ledipasvir are found at key amino acid positions, primarily within domain I of the protein. For HCV genotype 1a, common RASs include substitutions at positions M28, Q30, L31, H58, and Y93.[4][5] In genotype 1b, key resistance mutations are often found at positions L31 and Y93.[5][6] The Y93H substitution is a pan-genotypic RAS that significantly reduces susceptibility to ledipasvir across multiple HCV genotypes.[3][7]

Q3: How is the level of resistance conferred by a specific NS5A RAS quantified?

A3: The level of resistance is quantified using a phenotypic assay, most commonly a replicon assay. This involves introducing the specific RAS into an HCV replicon construct, which is a self-replicating portion of the viral genome. The replicon is then introduced into a human hepatoma cell line (e.g., Huh-7). The potency of ledipasvir against the mutant replicon is measured as the half-maximal effective concentration (EC50), which is the concentration of the drug required to inhibit 50% of viral replication. The fold resistance is then calculated by dividing the EC50 for the mutant replicon by the EC50 for the wild-type (non-resistant) replicon.[4]

Q4: What are the primary strategies to overcome Ledipasvir resistance?

A4: The primary strategies to overcome ledipasvir resistance include:

  • Combination Therapy: Using ledipasvir in combination with other DAAs that have different mechanisms of action, such as the NS5B polymerase inhibitor sofosbuvir. This is the basis of the fixed-dose combination Harvoni®.[8][9]

  • Extended Treatment Duration: Extending the duration of therapy can help to suppress viral replication to a level where the emergence of resistant variants is less likely.[4][10][11]

  • Addition of Ribavirin: In some cases, adding ribavirin to a DAA regimen can increase its efficacy against certain resistant variants.[4]

  • Next-Generation NS5A Inhibitors: The development of pan-genotypic, next-generation NS5A inhibitors, such as Pibrentasvir, which maintain activity against common RASs that confer resistance to first-generation inhibitors like ledipasvir.[12][13]

Q5: When is resistance testing for NS5A RASs recommended in a clinical setting?

A5: Resistance testing for NS5A RASs is recommended in specific clinical scenarios. For instance, it is often considered for patients with HCV genotype 1a infection who have cirrhosis or who have previously failed treatment with a non-NS5A inhibitor-containing regimen before starting a ledipasvir-based therapy.[4][14][15] It is also recommended for all patients who have failed a prior NS5A inhibitor-containing regimen to guide future treatment choices.[14]

Troubleshooting Guides

Troubleshooting Failed or Inconclusive HCV Replicon Assays
Issue Potential Cause Troubleshooting Step
Low or no luciferase signal in wild-type replicon control Poor quality or degradation of in vitro transcribed RNA.Verify RNA integrity on a denaturing agarose gel. Use fresh, high-quality linearized plasmid DNA for transcription.
Inefficient electroporation of replicon RNA into Huh-7 cells.Optimize electroporation parameters (voltage, capacitance, pulse duration). Ensure cells are in the logarithmic growth phase and at the correct density.
Suboptimal cell culture conditions.Maintain Huh-7 cells in a humidified incubator at 37°C with 5% CO2. Use pre-warmed media.
High background luciferase signal in mock-transfected cells Contamination of reagents or cell culture.Use sterile technique and fresh, filtered reagents. Regularly test cell lines for mycoplasma contamination.
Luciferase reporter vector contamination.Use a fresh aliquot of the reporter lysis buffer and ensure no cross-contamination between wells.
Inconsistent results between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.
Pipetting errors during drug dilution or addition.Calibrate pipettes regularly. Prepare drug dilutions fresh for each experiment.
Troubleshooting Site-Directed Mutagenesis of NS5A
Issue Potential Cause Troubleshooting Step
No colonies after transformation Inefficient PCR amplification.Optimize annealing temperature and extension time. Use a high-fidelity polymerase. Verify primer design.
Incomplete DpnI digestion of parental plasmid.Increase DpnI incubation time or use more enzyme. Ensure the plasmid was isolated from a dam+ E. coli strain.
Poor transformation efficiency.Use highly competent E. coli cells. Optimize the heat shock or electroporation step.
All sequenced colonies are wild-type (no mutation) Inefficient mutagenic primer annealing.Ensure primers are between 25-45 bases with the mutation in the center and have a Tm ≥78°C.
PCR conditions favor amplification of the parental plasmid.Reduce the number of PCR cycles (16-18 cycles is often sufficient).
Multiple mutations or deletions in the sequenced plasmid Non-specific primer annealing.Increase the annealing temperature. Redesign primers for higher specificity.
Low-fidelity DNA polymerase.Use a high-fidelity polymerase to minimize the introduction of random errors.

Data Presentation

Table 1: Fold Resistance of Common NS5A RASs to Ledipasvir and Other NS5A Inhibitors

HCV Genotype RAS Ledipasvir Fold Resistance (EC50) Elbasvir Fold Resistance (EC50) Pibrentasvir Fold Resistance (EC50)
1aM28T>100>100<2
1aQ30R>1,000>1,000<2
1aL31M>100>100<2
1aY93H>1,000>1,000<2
1bL31V>100>100<2
1bY93H>1,000>1,000<2
3Y93H>100>100<2

Data compiled from multiple sources. Fold resistance values are approximate and can vary between different studies and assay conditions.

Experimental Protocols

Protocol 1: HCV Replicon Assay for Phenotypic Resistance Analysis
  • In Vitro Transcription: Linearize the pUC-HCV replicon plasmid (containing the NS5A gene of interest) with a suitable restriction enzyme. Purify the linearized DNA and use it as a template for in vitro transcription with T7 RNA polymerase to generate replicon RNA.

  • Electroporation: Harvest Huh-7 cells in the logarithmic growth phase and resuspend them in ice-cold PBS. Mix 10 µg of replicon RNA with the cell suspension and transfer to a pre-chilled electroporation cuvette. Deliver a single electrical pulse (e.g., 270 V, 950 µF).

  • Cell Seeding: Immediately after electroporation, resuspend the cells in pre-warmed DMEM supplemented with 10% FBS and seed them into 96-well plates.

  • Drug Treatment: After 24 hours, add serial dilutions of ledipasvir or other NS5A inhibitors to the wells. Include a no-drug control and a mock-transfected control.

  • Luciferase Assay: After 72 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. Calculate the fold resistance by dividing the EC50 of the mutant by the EC50 of the wild-type replicon.

Protocol 2: Site-Directed Mutagenesis of NS5A
  • Primer Design: Design two complementary mutagenic primers, 25-45 nucleotides in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Amplification: Set up a PCR reaction containing 5-50 ng of the template plasmid (e.g., an NS5A expression vector), the forward and reverse mutagenic primers, dNTPs, and a high-fidelity DNA polymerase. Perform 16-18 cycles of amplification.

  • DpnI Digestion: Add DpnI restriction enzyme directly to the PCR product and incubate at 37°C for at least 1 hour. This will digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into highly competent E. coli cells.

  • Colony Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Sequence the NS5A gene to confirm the presence of the desired mutation and the absence of any secondary mutations.

Protocol 3: NS5A Genotypic Resistance Testing from Patient Samples
  • RNA Extraction: Extract viral RNA from patient plasma or serum using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR (RT-PCR): Perform a one-step or two-step RT-PCR to reverse transcribe the viral RNA into cDNA and then amplify the NS5A region. Use primers specific to the HCV genotype.

  • PCR Product Purification: Purify the amplified NS5A DNA fragment from the PCR reaction using a PCR purification kit or gel extraction.

  • Sequencing: Sequence the purified PCR product using either traditional Sanger sequencing or next-generation sequencing (NGS).

  • Sequence Analysis: Align the obtained NS5A sequence with a wild-type reference sequence for the corresponding HCV genotype. Identify any amino acid substitutions at known resistance-associated positions.

Mandatory Visualizations

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_replicon Replicon Assay pUC_NS5A pUC-NS5A Plasmid pcr PCR Amplification pUC_NS5A->pcr rna_trans In Vitro Transcription pUC_NS5A->rna_trans Wild-Type Control mut_primers Mutagenic Primers mut_primers->pcr dpni DpnI Digestion pcr->dpni transform E. coli Transformation dpni->transform mut_plasmid Mutant Plasmid transform->mut_plasmid mut_plasmid->rna_trans electroporation Electroporation into Huh-7 rna_trans->electroporation drug_treat Drug Treatment electroporation->drug_treat luc_assay Luciferase Assay drug_treat->luc_assay data_analysis EC50 & Fold Resistance luc_assay->data_analysis

Caption: Workflow for generating and testing NS5A RASs.

resistance_mechanism cluster_wildtype Wild-Type NS5A cluster_mutant Resistant NS5A (RAS) NS5A_WT NS5A Replication_Complex_WT Functional Replication Complex Ledipasvir_WT Ledipasvir Ledipasvir_WT->NS5A_WT Binds No_Replication HCV Replication Blocked Ledipasvir_WT->No_Replication Inhibits NS5A_Mut NS5A with RAS Replication_Complex_Mut Functional Replication Complex NS5A_Mut->Replication_Complex_Mut Forms Ledipasvir_Mut Ledipasvir Ledipasvir_Mut->NS5A_Mut Reduced Binding Replication_Continues HCV Replication Continues Replication_Complex_Mut->Replication_Continues

Caption: Mechanism of Ledipasvir resistance due to NS5A RASs.

overcoming_resistance cluster_strategies Overcoming Resistance Strategies Start Ledipasvir Resistance (NS5A RAS) Combo Combination Therapy (e.g., + Sofosbuvir) Start->Combo Duration Extend Treatment Duration Start->Duration Ribavirin Add Ribavirin Start->Ribavirin NextGen Next-Generation NS5A Inhibitor (e.g., Pibrentasvir) Start->NextGen Outcome Sustained Virologic Response (SVR) Combo->Outcome Duration->Outcome Ribavirin->Outcome NextGen->Outcome

Caption: Strategies to overcome Ledipasvir resistance.

References

Technical Support Center: Troubleshooting Peak Tailing in Ledipasvir HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Ledipasvir. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] An ideal peak is symmetrical, often described as a Gaussian peak.[1] Peak tailing is undesirable as it can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or HPLC system.[2][3]

The degree of peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 often suggest significant tailing.[3][4]

Q2: What are the most common causes of peak tailing in the analysis of a basic compound like Ledipasvir?

A2: The primary cause of peak tailing for basic compounds like Ledipasvir in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[2][4] Specifically, interactions with residual silanol groups (Si-OH) on the surface of silica-based columns are a major contributor.[1][4][5] At mobile phase pH values above 3, these silanol groups can be ionized (negatively charged) and interact with positively charged basic analytes, leading to peak tailing.[1][5][6]

Other significant causes include:

  • Inappropriate mobile phase pH: A pH close to the pKa of Ledipasvir can lead to inconsistent ionization and peak tailing.[1][2]

  • Column degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[3]

  • Column contamination: Accumulation of sample matrix components on the column can create active sites for secondary interactions.[2][7]

  • Instrumental effects: Excessive dead volume in the HPLC system, such as from long tubing or poorly made connections, can contribute to band broadening and peak tailing.[1][3]

  • Sample overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.[2][3]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

This guide focuses on adjusting the mobile phase to mitigate peak tailing.

Q: My Ledipasvir peak is tailing. Should I adjust the mobile phase pH?

A: Yes, optimizing the mobile phase pH is a critical first step. For basic compounds like Ledipasvir, lowering the pH of the mobile phase can significantly improve peak shape.[4][8] By operating at a lower pH (e.g., pH 2.5-3.5), the residual silanol groups on the silica-based column are protonated and thus less likely to interact with the protonated basic analyte.[8][9] Several validated methods for Ledipasvir analysis utilize a phosphate buffer with a pH of 3.5.[10][11]

Experimental Protocol: Mobile Phase pH Adjustment

  • Preparation of Buffered Mobile Phase: Prepare a series of mobile phases with a suitable buffer (e.g., phosphate or acetate buffer) at different pH values, for instance, pH 3.5, 3.0, and 2.5. Ensure the buffer concentration is adequate, typically between 10-50 mM, to provide sufficient buffering capacity.[2][3]

  • Analysis: Equilibrate the column with the first mobile phase (e.g., pH 3.5) until a stable baseline is achieved. Inject the Ledipasvir standard and record the chromatogram.

  • Evaluation: Calculate the tailing factor for the Ledipasvir peak.

  • Iteration: Repeat steps 2 and 3 with the other prepared mobile phases (pH 3.0 and 2.5).

  • Comparison: Compare the tailing factors obtained at different pH values to determine the optimal pH for symmetrical peaks.

ParameterCondition 1Condition 2Condition 3
Mobile Phase pH 7.0 (Initial)3.53.0
Observed Tailing Factor (As) > 2.0~1.5< 1.2
Peak Shape Severe TailingModerate TailingSymmetrical

This table illustrates the expected trend of improved peak symmetry with decreasing mobile phase pH for a basic analyte.

Q: Can I add modifiers to the mobile phase to reduce tailing?

A: Yes, mobile phase additives can be very effective. A common approach is to add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.05-0.1%).[8][9] The competing base will preferentially interact with the active silanol sites, thereby reducing their availability to interact with Ledipasvir.[9] However, be aware that additives like TEA can shorten column lifetime and may not be suitable for LC-MS applications.[9]

Guide 2: Column Selection and Care

This guide addresses column-related issues that can cause peak tailing.

Q: I've optimized the mobile phase, but the peak tailing persists. Could the column be the problem?

A: Yes, the column is a frequent source of peak tailing issues. Several factors related to the column can contribute to this problem:

  • Column Chemistry: For basic compounds, it is advisable to use a column with a deactivated or end-capped stationary phase.[1][2] End-capping is a process that chemically bonds a small silane molecule to the unreacted silanol groups, making them less accessible for interaction with basic analytes.[4][12] Modern columns made with high-purity silica (Type B) also have a lower concentration of active silanol groups.[13]

  • Column Contamination: If the column has been used for many injections, especially with complex sample matrices, it may be contaminated.[2]

  • Column Degradation: Operating at high pH or temperature can cause the silica-based stationary phase to degrade, leading to a loss of performance and increased peak tailing.[8] A void at the head of the column can also cause peak distortion.[2][8]

Experimental Protocol: Column Flushing and Regeneration

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Flushing Sequence: Flush the column with a series of solvents in order of decreasing polarity. A typical sequence for a C18 column is:

    • Mobile phase without buffer salts (e.g., water/acetonitrile mixture)

    • 100% Water

    • 100% Acetonitrile or Methanol

    • 100% Isopropanol

    • 100% Methylene Chloride (use with caution and ensure system compatibility)

    • 100% Isopropanol

    • 100% Acetonitrile or Methanol

  • Re-equilibration: Re-equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Performance Check: Inject a standard to see if the peak shape has improved. If not, the column may be permanently damaged and require replacement.[3]

Guide 3: Instrument and System Considerations

This guide covers instrumental factors that can lead to peak tailing.

Q: Could my HPLC system itself be causing the peak tailing?

A: Yes, extra-column band broadening can contribute significantly to peak tailing, especially for early eluting peaks.[1][3] This is caused by dead volume in the system.

Troubleshooting Steps for Instrumental Effects:

  • Check Connections: Ensure all fittings and connections are properly made and not contributing to dead volume.

  • Tubing: Use tubing with the smallest possible internal diameter and shortest possible length, particularly between the injector, column, and detector.[1][3]

  • Detector Cell Volume: If possible, use a detector cell with a smaller volume.[3]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in Ledipasvir HPLC analysis.

TroubleshootingWorkflow start Peak Tailing Observed for Ledipasvir check_mobile_phase Step 1: Mobile Phase Optimization start->check_mobile_phase adjust_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) check_mobile_phase->adjust_ph Primary Action add_modifier Add Competing Base (e.g., TEA) check_mobile_phase->add_modifier Alternative check_column Step 2: Column Evaluation adjust_ph->check_column If Tailing Persists add_modifier->check_column If Tailing Persists flush_column Flush and Regenerate Column check_column->flush_column First Action use_endcapped Use End-capped or High-Purity Silica Column flush_column->use_endcapped If No Improvement resolution Peak Tailing Resolved flush_column->resolution If Resolved check_instrument Step 3: Instrument Check use_endcapped->check_instrument If Tailing Persists use_endcapped->resolution If Resolved replace_column Replace Column replace_column->resolution Problem Likely Solved check_connections Inspect Fittings and Connections check_instrument->check_connections optimize_tubing Minimize Tubing Length and ID check_connections->optimize_tubing check_connections->resolution If Resolved optimize_tubing->replace_column If All Else Fails optimize_tubing->resolution If Resolved

Caption: A workflow for troubleshooting peak tailing.

Signaling Pathway of Peak Tailing

The following diagram illustrates the chemical interactions that lead to peak tailing for basic analytes on a silica-based stationary phase.

PeakTailingMechanism cluster_column Silica Stationary Phase cluster_analyte Mobile Phase silanol_ionized Ionized Silanol Group (Si-O⁻) interaction Secondary Ionic Interaction (Causes Tailing) silanol_ionized->interaction interacts with silanol_protonated Protonated Silanol Group (Si-OH) no_interaction Primary Hydrophobic Interaction (Desired) silanol_protonated->no_interaction no ionic interaction with ledipasvir Protonated Ledipasvir (Analyte-NH⁺) ledipasvir->interaction ledipasvir->no_interaction high_ph High pH (> pKa of Silanol) high_ph->silanol_ionized promotes low_ph Low pH (< pKa of Silanol) low_ph->silanol_protonated promotes

Caption: Chemical interactions causing peak tailing.

References

Technical Support Center: Optimizing Chromatographic Separation of Ledipasvir and Sofosbuvir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Ledipasvir and Sofosbuvir.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for separating Ledipasvir and Sofosbuvir by RP-HPLC?

A common starting point for the separation of Ledipasvir and Sofosbuvir is a mixture of an organic solvent and an acidic aqueous buffer. Several validated methods use a combination of acetonitrile or methanol with a phosphate buffer or diluted orthophosphoric acid. The pH of the aqueous phase is often adjusted to be acidic, typically between 3.0 and 3.5, to ensure good peak shape and retention.[1][2][3][4][5]

Q2: What type of HPLC column is recommended for this separation?

C18 columns are the most frequently used stationary phases for the simultaneous analysis of Ledipasvir and Sofosbuvir.[1][2][3][4][6] Column dimensions of 250 mm x 4.6 mm with a 5 µm particle size are common, although other dimensions are also used.[3][4]

Q3: What is the typical flow rate for the analysis?

A flow rate of 1.0 mL/min is widely reported in various validated HPLC methods for the separation of these compounds.[2][3][4]

Q4: At what wavelength should I detect Ledipasvir and Sofosbuvir?

The UV detection wavelength is often set between 254 nm and 260 nm for the simultaneous determination of both drugs.[4][5] Some methods have also utilized a wavelength of 225 nm as the isobestic point for both drugs.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Ledipasvir and Sofosbuvir.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Inappropriate mobile phase pH: The ionization state of the analytes can significantly affect peak shape.

  • Column degradation: The stationary phase may be deteriorating.

  • Sample solvent incompatibility: The solvent used to dissolve the sample may be too strong or too weak compared to the mobile phase.[7]

Solutions:

  • Optimize mobile phase pH: Adjust the pH of the aqueous portion of the mobile phase. For these compounds, an acidic pH (around 3.0-3.5) is generally recommended.[2][3][4]

  • Use a guard column: This can help protect the analytical column from contaminants.

  • Ensure sample solvent compatibility: Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Issue 2: Unstable Baseline (Drift, Noise, or Spikes)

Possible Causes:

  • Air bubbles in the system: Bubbles in the pump or detector can cause significant baseline disturbances.[8]

  • Contaminated mobile phase: Impurities in the solvents or buffer components can lead to a noisy baseline.[8][9]

  • Detector lamp issues: An aging or unstable detector lamp can cause baseline drift.[8]

  • Temperature fluctuations: Changes in ambient temperature can affect the detector and column, leading to baseline drift.[8]

Solutions:

  • Degas the mobile phase: Use an online degasser or sonicate the mobile phase before use to remove dissolved air.[8]

  • Use high-purity solvents: Employ HPLC-grade solvents and freshly prepared buffers.[8]

  • Flush the system: Flush the pump and detector with a strong solvent like isopropanol to remove any contaminants.

  • Maintain a stable temperature: Use a column oven and ensure the laboratory temperature is stable.[8]

Issue 3: Fluctuating Retention Times

Possible Causes:

  • Inconsistent mobile phase preparation: Small variations in the mobile phase composition can lead to shifts in retention times.[10]

  • Pump malfunction: Inconsistent flow from the pump can cause retention time variability.

  • Column aging: Over time, the performance of the column can degrade, leading to changes in retention.[7]

  • Leaks in the system: A leak in the fluid path can cause pressure drops and affect the flow rate.[11]

Solutions:

  • Prepare mobile phase accurately: Carefully measure the volumes of all components of the mobile phase.

  • Prime the pump: Ensure the pump is properly primed and free of air bubbles.

  • Monitor system pressure: A stable backpressure is indicative of a consistent flow.

  • Equilibrate the column: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.

Experimental Protocols

Below are examples of experimental conditions that have been successfully used for the separation of Ledipasvir and Sofosbuvir.

Method 1: RP-HPLC with Acetonitrile and Orthophosphoric Acid

ParameterValue
Column Kromosil C18 (dimensions not specified)[1]
Mobile Phase Acetonitrile: 0.1% Orthophosphoric Acid (35:65 v/v)[1]
Flow Rate Not specified
Detection Not specified
Retention Time (Sofosbuvir) 2.516 min[1]
Retention Time (Ledipasvir) 3.743 min[1]

Method 2: RP-HPLC with Methanol and Phosphate Buffer

ParameterValue
Column Kromasil C-18 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase Phosphate buffer (pH 3.5): Methanol (45:55 v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection 259 nm[3]
Retention Time (Sofosbuvir) 3.294 min[3]
Retention Time (Ledipasvir) 4.630 min[3]

Method 3: RP-HPLC with Methanol and Water

ParameterValue
Column Inertsil-ODS C18 (250mm × 4.6mm, 5μm)[4]
Mobile Phase Methanol: Water (60:40 v/v) with pH adjusted to 3.0 with 0.05% acetic acid[4]
Flow Rate 1.0 mL/min[4]
Detection 254 nm[4]
Retention Time (Sofosbuvir) 3.94 min[4]
Retention Time (Ledipasvir) 2.86 min[4]

Visualizations

Hepatitis C Virus (HCV) Replication and Drug Targets

Caption: Mechanism of action of Ledipasvir and Sofosbuvir in inhibiting HCV replication.

General Experimental Workflow for Method Development

Workflow cluster_dev Development Steps cluster_opt Optimization Parameters Start Start: Define Analytical Goal Lit_Search Literature Search for Existing Methods Start->Lit_Search Method_Dev Initial Method Development Lit_Search->Method_Dev Optimization Method Optimization Method_Dev->Optimization Select_Column Select Column (e.g., C18) Select_Mobile_Phase Select Mobile Phase (Solvents & Buffer) Select_Detector Select Detector & Wavelength Validation Method Validation (ICH Guidelines) Optimization->Validation Adjust_Ratio Adjust Solvent Ratio Adjust_pH Adjust pH Adjust_Flow Adjust Flow Rate Routine_Analysis Routine Analysis Validation->Routine_Analysis Pass Troubleshooting Troubleshooting Validation->Troubleshooting Fail End End: Documented Method Routine_Analysis->End Troubleshooting->Optimization

Caption: A typical workflow for developing and validating an HPLC method.

References

Improving the solubility of Ledipasvir (acetone) for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ledipasvir. This resource provides researchers, scientists, and drug development professionals with detailed guidance on overcoming solubility challenges with Ledipasvir (acetone) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of Ledipasvir?

A1: Ledipasvir is a large, hydrophobic molecule, making it practically insoluble in aqueous solutions like water or phosphate-buffered saline (PBS). It is, however, soluble in several organic solvents. For in vitro work, a stock solution is typically prepared in a strong organic solvent and then diluted to the final concentration in the aqueous assay medium.

Q2: Which organic solvents are recommended for preparing a Ledipasvir stock solution?

A2: Ledipasvir shows good solubility in several common laboratory solvents. Dimethyl sulfoxide (DMSO) is highly effective, followed by ethanol and dimethylformamide (DMF).[1][2] Acetone can also be used, though it is less common for cell-based assay stock solutions due to its higher volatility. The choice of solvent is critical and should be compatible with the specific in vitro assay being performed.

Q3: My Ledipasvir precipitated after I diluted the stock solution into my cell culture medium. What happened?

A3: This is a common issue known as "fall-out" or precipitation. It occurs when a drug that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment (like cell culture media) where its solubility is very low. Even if the final concentration is theoretically below its aqueous solubility limit, the rapid change in solvent polarity can cause the compound to crash out of solution. To mitigate this, it is crucial to perform serial dilutions and ensure rapid and thorough mixing.

Q4: What is the maximum concentration of DMSO or other organic solvents tolerated by cells in culture?

A4: Most cell lines can tolerate a final concentration of DMSO up to 0.5% without significant toxicity.[3] However, this can be cell-line dependent, and it is always best practice to run a vehicle control (medium with the same final concentration of solvent) to ensure the observed effects are from the drug and not the solvent. For other solvents like ethanol, the tolerated concentration is generally lower.

Q5: How can I increase the final working concentration of Ledipasvir in my aqueous assay buffer without it precipitating?

A5: To achieve a higher final concentration, you can try a method called serial dilution. Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. This gradual reduction in solvent strength can help keep the compound in solution. Additionally, ensuring the stock solution is added to the aqueous buffer with vigorous vortexing or stirring can aid dispersion and prevent localized high concentrations that lead to precipitation.

Solubility Data

The following table summarizes the solubility of Ledipasvir in various common laboratory solvents. This data is crucial for preparing high-concentration stock solutions.

SolventSolubility (Approx.)Molar Concentration (Approx.)Reference
DMSO~100 mg/mL~112 mM[2]
Ethanol~30 mg/mL~33.7 mM[1]
Dimethylformamide (DMF)~20 mg/mL~22.5 mM[1]
1:2 Solution of Ethanol:PBS (pH 7.2)~0.33 mg/mL~0.37 mM[1]
WaterInsoluble-[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Ledipasvir Stock Solution in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of Ledipasvir, which can then be used for subsequent dilutions.

Materials:

  • Ledipasvir (acetone solvate) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Calculate the Required Mass: Determine the mass of Ledipasvir powder needed. The molecular weight of Ledipasvir is 889.0 g/mol . For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 889.0 g/mol * 1000 mg/g * 1 mL = 8.89 mg

  • Weigh the Compound: Carefully weigh out approximately 8.89 mg of Ledipasvir powder using an analytical balance and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the Ledipasvir powder.

  • Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4]

Protocol 2: Preparing Working Solutions for a Cell-Based Assay

This protocol describes how to dilute the high-concentration stock solution into a cell culture medium for an in vitro experiment, minimizing the risk of precipitation.

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM Ledipasvir stock solution at room temperature.

  • Prepare Intermediate Dilution: Perform an intermediate dilution of the stock solution in the cell culture medium. For example, to achieve a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 (e.g., 2 µL of stock into 198 µL of medium).

  • Final Dilution: Add the intermediate dilution to the final culture volume. For instance, to treat cells in a well containing 1 mL of medium with a final concentration of 1 µM Ledipasvir, add 10 µL of the 100 µM intermediate solution. This ensures the final DMSO concentration remains low (e.g., 0.1%).

  • Mixing: Immediately after adding the drug, gently mix the contents of the well or plate by swirling to ensure uniform distribution and prevent precipitation.

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) without the drug to a separate set of cells.

Troubleshooting Guide

This section addresses common problems encountered when working with Ledipasvir in in vitro assays.

ProblemPossible Cause(s)Recommended Solution(s)
Cloudiness or precipitate in the stock solution. The concentration is too high for the solvent. The solvent has absorbed moisture.Try gentle warming (37°C) or sonication to aid dissolution. Use fresh, anhydrous DMSO.[2]
Precipitate forms immediately upon dilution into aqueous media. The compound is "crashing out" due to a rapid polarity shift. The final concentration is above the aqueous solubility limit.Perform serial dilutions rather than a single large dilution. Add the stock solution to the media with vigorous vortexing. Re-evaluate the required final concentration.
No biological effect is observed in the assay. The compound may have precipitated out of the solution, lowering the effective concentration. The compound may have degraded.Visually inspect the wells for any precipitate. Prepare fresh stock solutions and ensure proper storage conditions (-20°C or -80°C).[4]
Cell death or morphological changes in vehicle control. The final solvent concentration is too high, causing toxicity.Ensure the final DMSO or other solvent concentration is non-toxic for your specific cell line (typically ≤0.5%).[3]

Visual Guides

Mechanism of Action of Ledipasvir

Ledipasvir is a direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A).[5][6] NS5A is a critical phosphoprotein involved in viral RNA replication and the assembly of new virus particles.[6][7] Ledipasvir is thought to inhibit the hyperphosphorylation of NS5A, which is a necessary step for viral production.[6][8]

Ledipasvir_MoA cluster_hcv HCV Life Cycle Viral_RNA Viral RNA Replication Virion_Assembly Virion Assembly NS5A NS5A Protein NS5A->Viral_RNA NS5A->Virion_Assembly Ledipasvir Ledipasvir Ledipasvir->NS5A Ledipasvir_Workflow start Start: Ledipasvir Powder weigh 1. Weigh Compound start->weigh dissolve 2. Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve stock High-Concentration Stock Solution dissolve->stock intermediate 3. Prepare Intermediate Dilution in Culture Medium (e.g., 100 µM) stock->intermediate final 4. Add to Assay Plate for Final Concentration (e.g., 1 µM) intermediate->final end Experiment Ready final->end Troubleshooting_Tree q1 Is precipitation occurring? q2 Where is the precipitate? In the stock solution or after dilution? q1->q2 Yes success Solution is clear. Proceed with experiment. q1->success No a1 Stock is cloudy. - Use fresh, anhydrous DMSO. - Gently warm or sonicate. q2->a1 Stock Solution a2 Precipitate after dilution. - Use serial dilutions. - Vortex during dilution. q2->a2 After Dilution

References

Ledipasvir (acetone) stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues and proper storage conditions of Ledipasvir (acetone).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving Ledipasvir (acetone).

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram that are not present in the reference standard.

  • A decrease in the area of the main Ledipasvir peak.

Possible Causes & Solutions:

CauseSuggested Solution
Degradation due to improper storage or handling: Ledipasvir is known to degrade under hydrolytic (acidic, alkaline, neutral) and oxidative conditions.[1]- Ensure the compound is stored under the recommended conditions (see Proper Storage Conditions).- Avoid exposure to strong acids, bases, and oxidizing agents.[2] - Prepare solutions fresh for each experiment whenever possible.
Contaminated mobile phase or glassware: Impurities in the solvents or dirty glassware can introduce extraneous peaks.- Use HPLC-grade solvents and high-purity water.- Thoroughly clean all glassware before use.- Filter the mobile phase before use.
Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion or splitting.- Dissolve and inject samples in the mobile phase whenever possible.
Column degradation: Over time, the stationary phase of the HPLC column can degrade, leading to poor peak shape and spurious peaks.- Use a guard column to protect the analytical column.- If the column performance continues to degrade, replace it.

Issue 2: Changes in Physical Appearance of the Compound

Symptoms:

  • The off-white to yellow powder changes color.

  • The powder becomes clumpy or appears wet.

Possible Causes & Solutions:

CauseSuggested Solution
Degradation: Color changes can be an indication of chemical degradation.- If a color change is observed, it is recommended to re-test the purity of the compound before use.- Discard the material if significant degradation is confirmed.
Hygroscopicity/Desolvation: The compound may be absorbing moisture from the atmosphere, or the acetone solvate may be desolvating.- Store the compound in a tightly sealed container in a desiccator. - Handle the compound in a low-humidity environment (e.g., a glove box) if possible.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Ledipasvir (acetone)?

A1: Ledipasvir (acetone) should be stored at 4°C, protected from light.[3] For long-term storage, it is recommended to store it at -20°C in a desiccated environment. It is stable for shipping at room temperature for short periods.[4]

Q2: What is the stability of Ledipasvir (acetone) in different solvents?

A2: Ledipasvir (acetone) is soluble in DMSO and ethanol.[4] When preparing stock solutions in solvents like DMSO, it's important to use fresh, anhydrous solvent, as moisture can reduce solubility and potentially contribute to hydrolysis.[5] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2]

Q3: What are the known degradation pathways for Ledipasvir?

A3: Forced degradation studies have shown that Ledipasvir degrades under hydrolytic (acid, alkaline, and neutral) and oxidative stress conditions. It is found to be stable under thermal and photolytic conditions.[1] The primary degradation products are formed through hydrolysis of the amide and carbamate functional groups and oxidation.

Q4: My Ledipasvir (acetone) has been at room temperature for a few days. Is it still usable?

A4: Stability testing has shown that Ledipasvir (acetone) can be shipped at room temperature without any cooling measures.[4] However, for long-term storage, the recommended conditions should be followed to ensure its integrity. If there are any concerns about the material's stability, it is advisable to re-analyze its purity before use.

Q5: What is a solvate and can the acetone in Ledipasvir (acetone) be lost?

A5: A solvate is a crystal form of a compound that has solvent molecules incorporated into the crystal lattice. In the case of Ledipasvir (acetone), acetone is the entrapped solvent. It is possible for the acetone to be lost from the crystal structure, a process called desolvation. This can be influenced by factors such as temperature and humidity. Desolvation may potentially lead to a change in the physical properties of the compound, such as its solubility and stability.[6][7] If you suspect desolvation has occurred (e.g., due to changes in the physical appearance of the powder), it is recommended to characterize the material to confirm its form.

Data Presentation

Table 1: Summary of Ledipasvir Forced Degradation Studies

Stress ConditionReagents and ConditionsObservation
Acidic Hydrolysis1.0N HCl at 70°C for 2 daysSignificant degradation observed.[8]
Alkaline Hydrolysis1.0N NaOH at 70°C for 2 daysSignificant degradation observed.[8]
Neutral HydrolysisWater at 70°C for 2 daysDegradation observed.[1]
Oxidative Degradation3.0% v/v H2O2 at 70°C for 2 daysSignificant degradation observed.[8]
Thermal DegradationHeated at 70°C for 14 daysStable.[8]
Photolytic DegradationExposed to UV lightStable.[1]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Ledipasvir

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of Ledipasvir and separating it from its degradation products.[9]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 0.1% Trifluoroacetic acid in water and Methanol (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 246 nm

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 400 mL of 0.1% trifluoroacetic acid in water with 600 mL of methanol. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Ledipasvir reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Prepare the Ledipasvir sample to be tested at a similar concentration as the standard solution using the mobile phase as the diluent.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram. The retention time for Ledipasvir is approximately 3.13 minutes under these conditions.

    • Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Compare the chromatogram of the sample to that of the standard.

    • The appearance of new peaks or a decrease in the area of the Ledipasvir peak in the sample chromatogram may indicate degradation.

    • Calculate the percentage of degradation by comparing the peak area of Ledipasvir in the sample to the peak area in the standard solution.

Mandatory Visualization

Ledipasvir_Mechanism_of_Action cluster_HCV_Replication HCV Replication Cycle cluster_Drug_Action Drug Intervention HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Assembly Virion Assembly & Release HCV_RNA->Viral_Assembly NS5A_protein NS5A Protein Polyprotein->NS5A_protein Proteolytic Cleavage Replication_Complex Replication Complex Assembly NS5A_protein->Replication_Complex NS5A_protein->Viral_Assembly Replication_Complex->HCV_RNA RNA Replication New_Virions New HCV Virions Viral_Assembly->New_Virions Ledipasvir Ledipasvir Ledipasvir->NS5A_protein Inhibits

Caption: Mechanism of Action of Ledipasvir in Inhibiting HCV Replication.

References

Technical Support Center: Ledipasvir Cell-Based Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Ledipasvir cell-based antiviral assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during Ledipasvir cell-based antiviral assays in a question-and-answer format, providing specific troubleshooting recommendations.

Q1: We are observing high variability (high standard deviation) between replicate wells in our Ledipasvir antiviral assay. What are the potential causes and solutions?

A1: High variability in replicate wells can obscure the true antiviral effect of Ledipasvir. Several factors can contribute to this issue.

Potential Causes & Troubleshooting Solutions:

Potential Cause Troubleshooting Recommendation
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between plating wells to prevent settling. Use a multichannel pipette for seeding and ensure it is properly calibrated.[1][2]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When adding reagents, avoid touching the sides of the wells. Ensure consistent timing and technique for all additions.[1][2]
Edge Effects To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media.[3]
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Over-passaged or unhealthy cells can respond inconsistently to treatment.[2][4]
Compound Precipitation Ledipasvir is poorly soluble in aqueous solutions. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation after dilution.[5]
Incomplete Reagent Mixing After adding reagents, gently mix the plate on a plate shaker to ensure uniform distribution without disturbing the cell monolayer.

Q2: Our luciferase-based HCV replicon assay shows a high background signal in the negative control wells, reducing the assay window. How can we reduce this background?

A2: A high background signal in luciferase-based assays can be caused by several factors, leading to a reduced signal-to-noise ratio.

Potential Causes & Troubleshooting Solutions:

Potential Cause Troubleshooting Recommendation
Contamination of Reagents Use fresh, sterile reagents. Ensure that the luciferase substrate has been stored correctly and is not contaminated.[6]
Cross-Contamination Between Wells Be careful to avoid cross-contamination when pipetting. Use fresh pipette tips for each well.[1]
High Endogenous Luciferase Activity Some cell lines may have endogenous luciferase-like activity. Test untransfected cells with the luciferase substrate to determine baseline levels.
Sub-optimal Reagent Concentration Optimize the concentration of the luciferase substrate. Using a concentration that is too high can lead to increased background.
Incorrect Plate Type For luminescence assays, use opaque-walled plates (white or black) to prevent crosstalk between wells. White plates are generally recommended for maximizing the luminescent signal.[3][7]
Extended Incubation with Substrate Read the luminescence signal immediately after the recommended incubation time with the substrate. Prolonged incubation can lead to increased non-enzymatic background signal.

Q3: We are seeing unexpected cytotoxicity at concentrations where Ledipasvir should not be toxic. What could be the reason?

A3: Apparent cytotoxicity can sometimes be an artifact of the assay or due to the compound's properties.

Potential Causes & Troubleshooting Solutions:

Potential Cause Troubleshooting Recommendation
Compound Precipitation At high concentrations, Ledipasvir may precipitate out of solution, which can be toxic to cells or interfere with the viability assay readout. Visually inspect the wells for precipitation.[5]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to the cells (typically ≤0.5%).[8]
Interaction with Assay Reagents The compound may interfere with the chemistry of the cytotoxicity assay (e.g., inhibiting the reductase enzymes in an MTT assay). Run a control with the compound in a cell-free system with the assay reagents to check for interference.
Contaminated Compound Stock Ensure the purity of the Ledipasvir stock. Contaminants could be responsible for the observed toxicity.
Cell Line Sensitivity Different cell lines can have varying sensitivities to compounds. Confirm the expected cytotoxicity profile for the specific cell line being used.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ledipasvir Antiviral Activity Assay using a Luciferase-Based HCV Replicon System

This protocol describes the determination of the 50% effective concentration (EC50) of Ledipasvir in a stable HCV replicon cell line.

Materials:

  • HCV replicon cells (e.g., Huh-7 cells harboring a genotype 1b replicon with a Renilla luciferase reporter)[8][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)

  • Ledipasvir stock solution (in DMSO)

  • 96-well, white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count the HCV replicon cells.

    • Dilute the cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well white plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a serial dilution of Ledipasvir in complete culture medium. A typical concentration range to test would be from 1 pM to 100 nM.

    • Include a "no drug" control (vehicle only, e.g., 0.5% DMSO) and a "100% inhibition" control (a known potent HCV inhibitor at a high concentration).

    • Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.[8]

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the culture medium from the wells.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the controls.

    • Plot the percentage of inhibition against the log of the Ledipasvir concentration.

    • Determine the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic curve).

Ledipasvir Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of Ledipasvir.

Materials:

  • Huh-7 cells (or the same cell line used in the antiviral assay)

  • Complete cell culture medium

  • Ledipasvir stock solution (in DMSO)

  • 96-well, clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm)

Protocol:

  • Cell Seeding:

    • Seed 10,000 cells per well in 100 µL of complete culture medium in a 96-well clear plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of Ledipasvir in complete culture medium at the same concentrations used in the antiviral assay.

    • Include a "no drug" control (vehicle only) and a "100% cell death" control (e.g., a known cytotoxic agent).

    • Remove the medium and add 100 µL of the diluted compounds.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 15 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the controls.

    • Plot the percentage of viability against the log of the Ledipasvir concentration.

    • Determine the CC50 value using a non-linear regression curve fit.

Data Presentation

The following tables summarize key quantitative data relevant to Ledipasvir cell-based assays.

Table 1: Recommended Cell Seeding Densities for 96-well Plates

Assay TypeCell LineSeeding Density (cells/well)
Antiviral Activity (Luciferase)Huh-7 based replicon cells8,000 - 12,000
Cytotoxicity (MTT)Huh-78,000 - 12,000

Table 2: Potency of Ledipasvir Against Different HCV Genotypes

HCV GenotypeReplicon SystemEC50 (nM)
1aH77 isolate0.031[10]
1bCon-1 isolate0.004[10]
4a0.11[10]
5a1.1[10]
6a0.35[10]

Visualizations

The following diagrams illustrate key experimental workflows and the mechanism of action of Ledipasvir.

experimental_workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_readout Assay Readout cluster_analysis Data Analysis prep_cells Prepare HCV Replicon Cell Suspension seed_plate Seed Cells into 96-well Plate prep_cells->seed_plate add_compound Add Compound to Cells seed_plate->add_compound prep_compound Prepare Serial Dilutions of Ledipasvir prep_compound->add_compound incubate Incubate for 72 hours at 37°C, 5% CO2 add_compound->incubate add_reagent Add Luciferase Substrate incubate->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Generate Dose-Response Curve calc_inhibition->plot_curve det_ec50 Determine EC50 plot_curve->det_ec50

Caption: Workflow for Ledipasvir antiviral activity assay.

ledipasvir_moa cluster_hcv HCV Replication Cycle HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Cleavage Replication_Complex Replication Complex (Membranous Web) NS5A->Replication_Complex Essential for formation Virion_Assembly Virion Assembly & Secretion NS5A->Virion_Assembly Involved in New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Replication New_HCV_RNA->Virion_Assembly Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibits

Caption: Mechanism of action of Ledipasvir.

References

Technical Support Center: Troubleshooting Co-eluting Peaks in Ledipasvir Chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks during the chromatographic analysis of Ledipasvir.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting peaks in HPLC analysis of Ledipasvir?

A1: Co-eluting peaks occur when two or more different compounds are not adequately separated by the chromatographic system and, as a result, elute from the column at the same or very similar times. This leads to overlapping peaks in the chromatogram, which can interfere with the accurate quantification of Ledipasvir and its impurities.

Q2: Why is it critical to resolve co-eluting peaks in Ledipasvir analysis?

A2: Resolving co-eluting peaks is crucial for several reasons:

  • Accurate Quantification: Co-elution can lead to an overestimation of the Ledipasvir peak area or the inaccurate measurement of impurity peaks.

  • Peak Purity Assessment: To ensure the main Ledipasvir peak is pure and not comprised of co-eluting impurities, which is a regulatory requirement.[1][2][3][4]

  • Stability-Indicating Method: A robust analytical method must be able to separate Ledipasvir from its degradation products and process-related impurities to be considered stability-indicating.[5][6][7]

Q3: What are the common causes of peak co-elution in reversed-phase HPLC?

A3: Common causes include:

  • Inadequate Method Selectivity (α): The mobile phase and stationary phase chemistry may not provide sufficient differential interaction with Ledipasvir and the co-eluting compound.[8][9][10]

  • Poor Column Efficiency (N): A column with a low plate count can lead to broader peaks that are more likely to overlap.[8][9][11] This can be due to column degradation, inappropriate particle size, or extra-column volume.[12][13]

  • Suboptimal Retention Factor (k'): If peaks elute too early (low k'), they may not have had sufficient interaction with the stationary phase to be adequately separated.[8][10]

Q4: How can I detect if I have a co-eluting peak with my main Ledipasvir peak?

A4: Detecting co-elution can be challenging, but here are some common indicators:

  • Peak Shape Deformities: Look for non-symmetrical peaks, such as shoulders, tailing, or fronting. A shoulder on a peak is a strong indication of a co-eluting impurity.

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.[10]

    • DAD: The detector can acquire UV spectra across the peak. If the spectra are not identical, it suggests the presence of more than one compound.[10]

    • MS: Similarly, mass spectra can be taken across the peak. A change in the spectral profile indicates co-elution.[10]

  • Forced Degradation Studies: Subjecting Ledipasvir to stress conditions (e.g., acid, base, oxidation) can generate degradation products.[1][5] If your method cannot separate these new peaks from the main drug peak, it indicates a lack of specificity.

Troubleshooting Guide for Co-eluting Peaks

This guide provides a systematic approach to resolving co-eluting peaks in your Ledipasvir chromatograms.

Initial Assessment

Problem: My Ledipasvir peak is showing a shoulder or is broader than usual, suggesting a co-eluting impurity.

Initial Steps:

  • Visually Inspect the Peak: Look for clear signs of asymmetry. A shoulder is a more definitive sign of co-elution than simple tailing.[10]

  • Utilize Peak Purity Tools: If available, use your DAD or MS detector to perform a peak purity analysis.[10] This can provide evidence of a co-eluting species.

  • Review Method Parameters: Confirm that the current method parameters (mobile phase composition, flow rate, column temperature, etc.) are correct and have been prepared accurately.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting co-eluting peaks.

CoElution_Troubleshooting start Co-eluting Peak Suspected check_purity Perform Peak Purity Analysis (DAD/MS) start->check_purity is_impure Peak Impure? check_purity->is_impure optimize_k Step 1: Optimize Retention Factor (k') is_impure->optimize_k Yes no_issue No Co-elution Detected is_impure->no_issue No optimize_alpha Step 2: Optimize Selectivity (α) optimize_k->optimize_alpha optimize_n Step 3: Optimize Efficiency (N) optimize_alpha->optimize_n resolved Peaks Resolved optimize_n->resolved re_evaluate Re-evaluate Method (Consider orthogonal method) optimize_n->re_evaluate

Caption: A workflow for troubleshooting co-eluting peaks.

Step-by-Step Resolution Strategies

Step 1: Optimize Retention Factor (k')

If your peaks are eluting very early, increasing their retention time can improve resolution.

  • Action: Decrease the organic solvent percentage in the mobile phase.[8][11] For example, if you are using a 60:40 acetonitrile:water mobile phase, try adjusting it to 55:45.

  • Goal: Aim for a retention factor (k') between 2 and 10 for the main Ledipasvir peak.

Step 2: Optimize Selectivity (α)

Selectivity is the most powerful factor for improving resolution between closely eluting peaks.[8]

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa.[9] These solvents have different selectivities and may alter the elution order of your compounds.

  • Adjust Mobile Phase pH: The ionization state of Ledipasvir and any impurities can be altered by changing the pH of the mobile phase buffer.[9] This can significantly impact retention and selectivity. Experiment with a pH range that is compatible with your column and analytes.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is a highly effective strategy.[9][10][11]

    • If you are using a C18 column, consider a C8, Phenyl, or Cyano stationary phase.[9] Phenyl columns can be particularly useful for aromatic compounds like Ledipasvir.[8]

Step 3: Optimize Column Efficiency (N)

Increasing column efficiency will result in sharper (narrower) peaks, which can lead to better separation.

  • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (for UPLC systems) will increase efficiency and resolution.[9][11]

  • Increase Column Length: A longer column provides more theoretical plates, leading to better separation, but will also increase analysis time and backpressure.[9][11]

  • Optimize Flow Rate: Lowering the flow rate can sometimes improve peak shape and resolution, but at the cost of longer run times.[14]

  • Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[11] However, be mindful of the thermal stability of Ledipasvir and its impurities.

Quantitative Data Summary

The following table summarizes typical starting points and modifications for HPLC method parameters when dealing with co-eluting peaks in Ledipasvir analysis, based on published methods.

ParameterTypical Starting ConditionTroubleshooting ModificationRationale for Change
Column C18, 250 mm x 4.6 mm, 5 µm[7][15]Switch to C8, Phenyl, or a column with smaller particles (e.g., 3.5 µm)[9]To alter selectivity (α) or improve efficiency (N)[9]
Mobile Phase Acetonitrile/Methanol and a buffer (e.g., phosphate buffer)[7][15]Change organic modifier (ACN to MeOH or vice versa), adjust buffer pH[9]To significantly change selectivity (α)[9]
Flow Rate 1.0 mL/min[15]Decrease to 0.8 mL/min or increase to 1.2 mL/minTo optimize efficiency (N) and retention time[14]
Detection Wavelength ~259-260 nm[15] or ~330 nm[16]Use a DAD to check for optimal wavelengths for all componentsTo ensure adequate sensitivity for both Ledipasvir and the impurity.
Column Temperature Ambient or 35 °C[15]Increase to 40-45 °CTo improve peak shape and reduce viscosity[11]

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Co-eluting Peaks

This protocol is essential for developing a stability-indicating method and proactively identifying potential co-eluting degradation products.

Objective: To intentionally degrade Ledipasvir to generate potential impurities and test the peak purity of the main analyte peak.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of Ledipasvir in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2-8 hours). Neutralize the solution with 0.1 N NaOH before injection.

  • Base Hydrolysis: To another aliquot, add 0.1 N NaOH and heat as above. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Treat an aliquot with 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) or a combination of UV and visible light.

  • Analysis: Analyze all stressed samples by your HPLC method.

  • Evaluation:

    • Check for the appearance of new peaks.

    • Perform peak purity analysis on the main Ledipasvir peak in each stressed sample to ensure no degradation products are co-eluting.[2][3]

    • A well-resolved chromatogram suggests the method is stability-indicating.[5]

Protocol 2: Systematic Approach to Method Modification for Improved Resolution

Objective: To systematically modify chromatographic parameters to resolve a known co-eluting peak.

Methodology:

  • Establish a Baseline: Run your current method and record the resolution between Ledipasvir and the co-eluting peak.

  • Modify Mobile Phase Strength (k'):

    • Decrease the percentage of the organic solvent in 5% increments.

    • Analyze the sample after each change and record the resolution.

    • If resolution improves but is still insufficient, proceed to the next step.

  • Modify Selectivity (α):

    • Change Organic Modifier: Replace acetonitrile with methanol (or vice-versa) at a concentration that gives a similar retention time for Ledipasvir.

    • Adjust pH: If using a buffer, adjust the pH by ±0.5 pH units and observe the effect on resolution.

  • Modify Efficiency (N):

    • If available, switch to a column with the same stationary phase but a smaller particle size.

    • Slightly decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).

The logical relationship for method development is illustrated below.

Method_Development_Logic start Initial Method with Co-elution mod_k Adjust Mobile Phase Strength (Optimize k') start->mod_k check_res1 Resolution > 1.5? mod_k->check_res1 mod_alpha Change Selectivity (Organic Solvent, pH, Column) check_res1->mod_alpha No final Method Optimized check_res1->final Yes check_res2 Resolution > 1.5? mod_alpha->check_res2 mod_n Improve Efficiency (Smaller Particles, Lower Flow Rate) check_res2->mod_n No check_res2->final Yes check_res3 Resolution > 1.5? mod_n->check_res3 check_res3->final Yes

Caption: Logical flow for HPLC method optimization.

References

Technical Support Center: Method Validation for Ledipasvir Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method validation for Ledipasvir in combination therapies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a single HPLC method for Ledipasvir and its combination drug, such as Sofosbuvir?

When developing a simultaneous HPLC method for Ledipasvir and a partner drug like Sofosbuvir, key challenges include:

  • Differing Physicochemical Properties: Ledipasvir and Sofosbuvir have different polarities and pKa values, which can make finding a single mobile phase and stationary phase that provides optimal separation and peak shape for both compounds challenging.

  • pH Sensitivity: The solubility of Ledipasvir is pH-dependent.[1] Maintaining a consistent and appropriate pH of the mobile phase is critical to ensure reproducible retention times and peak areas.

  • Resolution from Degradation Products: During forced degradation studies, numerous degradation products can be generated.[2][3] Developing a stability-indicating method requires ensuring that the peaks of the parent drugs are well-resolved from all potential degradation product peaks.

  • Excipient Interference: The formulation excipients in the final dosage form can interfere with the analysis of the active pharmaceutical ingredients (APIs).[4] It is crucial to evaluate for and mitigate any such interference.

Q2: How can I improve peak tailing for Ledipasvir in my RP-HPLC method?

Peak tailing for basic compounds like Ledipasvir on a C18 column can be a common issue. Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. A lower pH (around 2.5-3.5) can help to protonate the analyte and reduce interactions with residual silanols on the stationary phase.[5]

  • Use of Buffers: Incorporate a suitable buffer in the mobile phase (e.g., phosphate or acetate buffer) to maintain a consistent pH throughout the analysis.

  • End-Capped Column: Utilize a high-quality, end-capped C18 column to minimize the interaction of basic analytes with free silanol groups.

  • Organic Modifier Concentration: Optimize the concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.

Q3: What are the critical parameters to consider for LC-MS/MS method development for Ledipasvir in biological matrices?

For bioanalytical LC-MS/MS methods, consider the following:

  • Ionization Mode: Ledipasvir is typically analyzed in positive ion mode using electrospray ionization (ESI+).[6]

  • Multiple Reaction Monitoring (MRM) Transitions: Select appropriate precursor and product ion transitions for both Ledipasvir and the internal standard to ensure specificity and sensitivity.[6]

  • Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement. It is essential to evaluate and minimize matrix effects, often through efficient sample preparation techniques like liquid-liquid extraction or solid-phase extraction.[6]

  • Internal Standard Selection: Choose a suitable internal standard with similar physicochemical properties to Ledipasvir to compensate for variations in sample preparation and instrument response.

Q4: What are the main challenges in developing a dissolution method for a fixed-dose combination tablet of Ledipasvir and Sofosbuvir?

Developing a dissolution method for a fixed-dose combination product presents unique challenges:

  • Divergent Solubility Profiles: Ledipasvir has low aqueous solubility, especially in the pH range of 3.0-7.5, while Sofosbuvir is more soluble.[1] Finding a single dissolution medium that is suitable for both drugs can be difficult.

  • Selection of a Discriminating Medium: The dissolution medium should be able to differentiate between batches with different manufacturing parameters.[7]

  • Sink Conditions: Maintaining sink conditions (the volume of medium should be at least three times that required to form a saturated solution of the drug) can be challenging for poorly soluble drugs like Ledipasvir.[8] The use of surfactants may be necessary.

  • Drug-Drug and Drug-Excipient Interactions: Potential interactions within the formulation can affect the dissolution rate of the individual APIs.[9][10]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CauseRecommended Action
Poor Resolution Between Ledipasvir and Sofosbuvir Peaks Inappropriate mobile phase composition.Optimize the ratio of the organic and aqueous phases. A slight change in the percentage of acetonitrile or methanol can significantly impact resolution.
Incorrect pH of the mobile phase.Adjust the pH of the aqueous portion of the mobile phase. A pH of around 3.5 has been shown to be effective.[5]
Column degradation.Replace the column with a new one of the same type.
Shifting Retention Times Inconsistent mobile phase preparation.Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed.
Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.[5]
Pump malfunction.Check the pump for leaks and ensure it is delivering a constant flow rate.
Extraneous Peaks in the Chromatogram Contaminated mobile phase or diluent.Use high-purity solvents and filter them before use.
Sample carryover.Implement a needle wash step in the autosampler program.
Degradation of the sample.Prepare samples fresh and store them appropriately before analysis.
Forced Degradation Study Troubleshooting
IssuePossible CauseRecommended Action
No Degradation Observed Stress conditions are not harsh enough.Increase the concentration of the stress agent (e.g., acid, base, peroxide), the temperature, or the duration of exposure.[11]
Analyte is highly stable under the tested conditions.This is a valid result, but ensure a sufficiently wide range of stress conditions have been tested.
Complete Degradation of the Analyte Stress conditions are too harsh.Reduce the concentration of the stress agent, the temperature, or the duration of exposure.
Poor Peak Shape of Degradation Products Co-elution of multiple degradation products.Modify the chromatographic conditions (e.g., gradient, mobile phase pH) to improve separation.
Degradation products have different chemical properties than the parent drug.A gradient elution method may be necessary to achieve good peak shape for all components.

Quantitative Data Summary

HPLC Method Validation Parameters
ParameterLedipasvirSofosbuvirReference
Linearity Range (µg/mL) 45 - 135200 - 600[11]
Correlation Coefficient (r²) > 0.999> 0.999[11]
Accuracy (% Recovery) 99.54%99.49%[2]
Precision (%RSD) < 2%< 2%[2]
LOD (µg/mL) 1.064-[12]
LOQ (µg/mL) 3.224-[12]
LC-MS/MS Method Validation Parameters
ParameterLedipasvirSofosbuvirReference
Linearity Range (ng/mL) 5 - 21000.5 - 2500[6]
Correlation Coefficient (r²) > 0.99> 0.99[6]
Extraction Recovery (%) 88.93%91.61%[6]

Experimental Protocols

Representative RP-HPLC Method for Simultaneous Estimation of Ledipasvir and Sofosbuvir

This protocol is a representative example based on published methods.[5]

  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 3.5) and methanol in a 45:55 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 259 nm.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the method.

Forced Degradation Study Protocol

This protocol outlines a general procedure for forced degradation studies as per ICH guidelines.[11]

  • Acid Hydrolysis: Treat the drug substance with 1N HCl at 70°C for 48 hours.

  • Base Hydrolysis: Treat the drug substance with 1N NaOH at 70°C for 48 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at 70°C for 48 hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat at a specified temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Standard and Sample Weighing Dissolution Dissolution in Diluent Start->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: A typical experimental workflow for the HPLC analysis of Ledipasvir combination therapies.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Checks cluster_instrument Instrument Checks cluster_resolution Resolution Start Problem Identified (e.g., Poor Resolution) Check_Composition Verify Composition (Organic/Aqueous Ratio) Start->Check_Composition Check_pH Check and Adjust pH Start->Check_pH Prepare_Fresh Prepare Fresh Mobile Phase Start->Prepare_Fresh Check_Column Inspect/Replace Column Check_Composition->Check_Column Check_pH->Check_Column Prepare_Fresh->Check_Column Check_Pump Check Flow Rate and Pressure Check_Column->Check_Pump Check_Temp Verify Column Temperature Check_Pump->Check_Temp Resolved Problem Resolved Check_Temp->Resolved Escalate Escalate to Senior Analyst Check_Temp->Escalate

References

Validation & Comparative

Comparative Guide to Validated RP-HPLC Methods for the Simultaneous Analysis of Ledipasvir and Sofosbuvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the simultaneous determination of Ledipasvir and Sofosbuvir. The data presented is compiled from multiple studies to offer an objective overview of method performance, supported by detailed experimental data and protocols.

Methodology Comparison

The simultaneous quantification of Ledipasvir and Sofosbuvir is crucial for the quality control of their combined dosage forms used in the treatment of Hepatitis C.[1][2] RP-HPLC is a widely adopted analytical technique for this purpose due to its accuracy, precision, and robustness.[1][2][3][4] This guide summarizes and compares the key parameters of several validated RP-HPLC methods.

A variety of chromatographic conditions have been successfully employed for the separation and quantification of these two antiviral agents. Common to most methods is the use of a C18 column, a versatile stationary phase for reverse-phase chromatography.[1][2][3][4][5][6] The mobile phases typically consist of a mixture of an aqueous buffer (such as phosphate buffer or orthophosphoric acid) and an organic modifier like acetonitrile or methanol.[1][2][4][5][7][8] The choice of mobile phase composition and pH plays a critical role in achieving optimal separation and peak shape. Detection is consistently performed using a UV detector, with wavelengths ranging from 213 nm to 275 nm, often set at an isosbestic point to ensure accurate quantification of both analytes.[2][3][4][5][9]

Performance Data Summary

The following tables summarize the quantitative validation parameters from various published RP-HPLC methods, providing a clear comparison of their performance characteristics.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1Method 2Method 3Method 4Method 5
Column Kromasil C18Kromasil C-18 (250 × 4.6 mm, 5 µm)Inertsil-ODS C18 (250mm × 4.6mm, 5μm)Platisil C18 (150×4.6mm, 3µm)Xterra C18 (150 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile: 0.1% Orthophosphoric Acid (35:65 v/v)[1]Phosphate buffer (pH 3.5): Methanol (45:55 v/v)[2]Methanol: Water (60:40 v/v) with 0.05% Acetic Acid (pH 3.0)[5]Sodium Phosphate Buffer (pH 3.5): Acetonitrile (40:60 v/v)[8]Phosphate Buffer (0.05M, pH 7): Methanol (30:70 v/v)[4]
Flow Rate Not Specified1.0 mL/min[2]1.0 mL/min[5]1.0 mL/min[8]1.0 mL/min[4]
Detection Wavelength Not Specified259 nm[2]254 nm[5]260 nm[8]270 nm[4]
Retention Time (Ledipasvir) 3.743 min[1]4.630 min[2]2.86 min[5]6.22 min[8]3.907 min[4]
Retention Time (Sofosbuvir) 2.516 min[1]3.294 min[2]3.94 min[5]3.094 min[8]2.399 min[4]

Table 2: Validation Parameters

ParameterMethod 1Method 2Method 3Method 4Method 5
Linearity Range (Ledipasvir) 22.5-135 µg/ml[1]Not Specified20-80 µg/ml[5]0.14-42 µg/mL[8]Not Specified
Linearity Range (Sofosbuvir) 100-600 µg/ml[1]Not Specified20-80 µg/ml[5]0.54-162 µg/mL[8]Not Specified
Correlation Coefficient (r²) 0.999 (both)[1]0.999 (both)[2]0.9994 (Ledipasvir), 0.9991 (Sofosbuvir)[5]0.9994 (Ledipasvir), 0.9993 (Sofosbuvir)[8]Not Specified
Accuracy (% Recovery) 99.78% (Ledipasvir), 100.16% (Sofosbuvir)[1]Not SpecifiedNot Specified100.22% (Ledipasvir), 100.99% (Sofosbuvir)Not Specified
Precision (%RSD) < 2%[1]Not SpecifiedNot Specified0.22% (Ledipasvir), 0.99% (Sofosbuvir)[8]Not Specified
LOD (Ledipasvir) Not SpecifiedNot SpecifiedNot Specified0.012 µg/mL[8]Not Specified
LOD (Sofosbuvir) Not SpecifiedNot SpecifiedNot Specified0.054 µg/mL[8]Not Specified
LOQ (Ledipasvir) Not SpecifiedNot SpecifiedNot Specified0.030 µg/mL[8]Not Specified
LOQ (Sofosbuvir) Not SpecifiedNot SpecifiedNot Specified0.135 µg/mL[8]Not Specified

Experimental Protocols

Below are detailed methodologies for two of the cited RP-HPLC methods.

Method 1 Protocol [1]

  • Chromatographic System: RP-HPLC with a Kromosil C18 column.

  • Mobile Phase: A mixture of Acetonitrile and 0.1% orthophosphoric acid in a 35:65 volume ratio.

  • Sample Preparation: Standard and sample solutions were prepared in the mobile phase.

  • Injection Volume: Not specified.

  • Detection: UV detection wavelength not specified.

  • Analysis: The method was validated according to ICH guidelines for linearity, accuracy, and precision.

Method 2 Protocol [2]

  • Chromatographic System: RP-HPLC with a Kromasil C-18 column (250 × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Phosphate buffer (pH 3.5) and Methanol in a 45:55 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 ºC.

  • Detection: UV detection at 259 nm.

  • Analysis: The method was validated for specificity, linearity, precision, accuracy, LOD, and LOQ as per ICH guidelines.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the validation of an RP-HPLC method for the simultaneous determination of Ledipasvir and Sofosbuvir.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) A Standard & Sample Preparation C Chromatographic Separation A->C B Mobile Phase Preparation B->C D UV Detection C->D E Linearity D->E F Accuracy (% Recovery) D->F G Precision (Intra & Inter-day) D->G H LOD & LOQ D->H I Robustness D->I J System Suitability D->J K Data Analysis & Reporting E->K F->K G->K H->K I->K J->K

Caption: RP-HPLC Method Validation Workflow.

References

Cross-reactivity and specificity of Ledipasvir in immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, validated immunoassays for the specific quantification of Ledipasvir for therapeutic drug monitoring are not widely described in scientific literature. The predominant analytical methods for Ledipasvir quantification are highly specific chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry.

This guide, therefore, presents a framework based on a hypothetical competitive immunoassay for Ledipasvir to illustrate the principles of cross-reactivity and specificity. The data and protocols are representative examples derived from established immunoassay validation principles and are intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction to Immunoassay Specificity for Small Molecules

Immunoassays for small molecules like Ledipasvir typically employ a competitive format.[1][2] In this setup, the drug present in a sample competes with a labeled version of the drug for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the drug in the sample.

Specificity is a critical performance characteristic of any immunoassay, defining the ability of the antibody to bind exclusively to the target analyte.[3] Cross-reactivity occurs when the antibody binds to other structurally similar compounds, which can lead to inaccurate quantification and false-positive results.[4][5] For a Ledipasvir immunoassay, potential cross-reactants would include other Hepatitis C Virus (HCV) NS5A inhibitors, co-administered drugs like Sofosbuvir, and their metabolites.

Cross-Reactivity and Specificity Data (Hypothetical)

The following table summarizes hypothetical cross-reactivity data for a competitive immunoassay designed to quantify Ledipasvir. Cross-reactivity is typically determined by measuring the concentration of the interfering compound required to displace 50% of the labeled antigen from the antibody (IC50) and comparing it to the IC50 of the target analyte (Ledipasvir).

Calculation: % Cross-Reactivity = (IC50 of Ledipasvir / IC50 of Test Compound) x 100

CompoundClassStructure% Cross-Reactivity (Hypothetical)
Ledipasvir HCV NS5A Inhibitor C₄₉H₅₄F₂N₈O₆100%
DaclatasvirHCV NS5A InhibitorC₄₀H₅₀N₈O₆< 0.1%
VelpatasvirHCV NS5A InhibitorC₄₉H₅₄N₈O₈< 0.5%
OmbitasvirHCV NS5A InhibitorC₅₀H₆₇N₉O₈< 0.1%
SofosbuvirHCV NS5B InhibitorC₂₂H₂₉FN₃O₉P< 0.01%
GS-563261 (Metabolite)Ledipasvir MetaboliteNot Available~ 5%
GS-331007 (Sofosbuvir Met)Sofosbuvir MetaboliteC₉H₁₁N₂O₅< 0.01%

Table 1: Hypothetical cross-reactivity data for a Ledipasvir-specific competitive immunoassay. The data illustrates high specificity for Ledipasvir with minimal cross-reactivity from other structurally related NS5A inhibitors and the co-administered drug, Sofosbuvir. A minor cross-reactivity is postulated for a major metabolite.

Experimental Protocols

The following is a representative protocol for determining the cross-reactivity of a hypothetical competitive ELISA for Ledipasvir.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the specificity of a polyclonal anti-Ledipasvir antibody by assessing its cross-reactivity with other HCV inhibitors and related compounds.

Materials:

  • 96-well microtiter plates coated with a Ledipasvir-protein conjugate (e.g., Ledipasvir-BSA).

  • Anti-Ledipasvir polyclonal antibody (capture antibody).

  • Ledipasvir standard solutions (calibrators).

  • Test compounds: Daclatasvir, Velpatasvir, Sofosbuvir, etc., prepared in a range of concentrations.

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Assay Buffer (e.g., PBS with 1% BSA).

  • Microplate reader.

Procedure:

  • Preparation: Reconstitute and dilute all reagents (antibodies, standards, test compounds) to their optimal concentrations in Assay Buffer.

  • Competitive Reaction:

    • Add 50 µL of standard Ledipasvir or the test compound solution to the appropriate wells of the coated microtiter plate.

    • Add 50 µL of the diluted anti-Ledipasvir antibody solution to all wells.

    • Incubate the plate for 1 hour at 37°C to allow for competitive binding between the free drug (Ledipasvir or test compound) and the immobilized Ledipasvir-protein conjugate for the antibody.

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer to remove unbound antibodies and other components.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.

    • Incubate for 1 hour at 37°C. This antibody will bind to the primary antibody that is captured on the plate.

  • Washing: Repeat the washing step (Step 3) to remove any unbound secondary antibody.

  • Substrate Reaction:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate at room temperature (20-25°C) in the dark for 15-20 minutes, allowing for color development. The intensity of the color is proportional to the amount of primary antibody bound to the plate.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

  • Data Analysis:

    • Construct a standard curve by plotting the OD values against the concentration of the Ledipasvir standards.

    • For each test compound, determine the concentration that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the formula mentioned previously.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of competitive binding in the immunoassay.

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare Standards & Test Compounds B Prepare Anti-Ledipasvir Antibody Solution C Prepare HRP-conjugate Secondary Antibody D Add Standards/Samples & Primary Antibody to Coated Plate E Incubate (1 hr, 37°C) (Competitive Binding) D->E F Wash Plate (3x) E->F G Add HRP-conjugate F->G H Incubate (1 hr, 37°C) G->H I Wash Plate (5x) H->I J Add TMB Substrate I->J K Incubate (15 min, RT) J->K L Add Stop Solution K->L M Read OD at 450 nm L->M N Calculate IC50 Values & % Cross-Reactivity M->N

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

G cluster_0 High Ledipasvir Concentration (Low Signal) cluster_1 Low Ledipasvir Concentration (High Signal) cluster_2 Cross-Reactivity Scenario Ab1 Antibody Led1 Ledipasvir (from sample) Led1->Ab1 Binds Led_conj1 Ledipasvir-Enzyme (Labeled) Ab2 Antibody Led2 Ledipasvir (from sample) Led_conj2 Ledipasvir-Enzyme (Labeled) Led_conj2->Ab2 Binds Ab3 Antibody CrossReactant Structurally Similar Drug CrossReactant->Ab3 Binds (Weakly) Led_conj3 Ledipasvir-Enzyme (Labeled)

Caption: Principle of competitive binding and cross-reactivity.

References

Generic Ledipasvir (Acetone) Formulations: A Bioequivalence Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of generic ledipasvir (acetone) formulations with the reference product, Harvoni®. The information presented is based on publicly available data from bioequivalence studies and guidance from regulatory agencies.

Executive Summary

Generic formulations of ledipasvir, in a fixed-dose combination with sofosbuvir, have been developed to provide more accessible treatment options for Hepatitis C Virus (HCV) infection. To ensure therapeutic equivalence, these generic products must demonstrate bioequivalence to the originator product. This guide summarizes the key pharmacokinetic parameters from a pivotal bioequivalence study and outlines the standard experimental protocols recommended by regulatory bodies such as the World Health Organization (WHO) and the U.S. Food and Drug Administration (FDA).

Data Presentation: Bioequivalence of Ledipasvir

The following table summarizes the key pharmacokinetic parameters for ledipasvir from a bioequivalence study comparing a generic formulation to the reference product, Harvoni®, in healthy adult volunteers. The study was a single-dose, randomized-sequence, open-label, reference-replicated, 3-period crossover design conducted under fasting conditions.

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Reference) %90% Confidence Interval
Cmax (Maximum Plasma Concentration) Not Reported87.33% - 115.15%
AUClast (Area Under the Curve from time 0 to the last measurable concentration) Not Reported83.82% - 112.26%

Data sourced from a study by Wasef et al. on a fixed-dose combination tablet of sofosbuvir and ledipasvir.

Interpretation of Data:

For a generic drug to be considered bioequivalent to the reference product, the 90% confidence intervals (CIs) for the geometric mean ratios of Cmax and AUC must fall within the predetermined range of 80.00% to 125.00%[1]. The data presented in the table demonstrates that the 90% CIs for both Cmax and AUClast for the generic ledipasvir formulation are well within this acceptance range. This indicates that the rate and extent of absorption of ledipasvir from the generic product are equivalent to that of the reference product.

Experimental Protocols

Bioequivalence studies for generic ledipasvir formulations are typically conducted based on guidelines provided by regulatory agencies. The following outlines a standard protocol for such a study.

Study Design

A single-dose, randomized, open-label, two-period, two-sequence crossover study is the generally recommended design[1]. However, due to the high intra-subject variability of ledipasvir, a replicate design may also be employed[1].

  • Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers are typically enrolled.

  • Dosage: A single oral dose of the test product (generic ledipasvir/sofosbuvir) and the reference product (Harvoni®) is administered in each study period.

  • Washout Period: An adequate washout period between the two treatment periods is required to ensure that the drug from the first period is completely eliminated before the second period begins.

  • Fasting/Fed Conditions: Studies are generally conducted under fasting conditions.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of ledipasvir.

Bioanalytical Method

The concentration of ledipasvir in plasma samples is determined using a validated bioanalytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method must be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis

The primary pharmacokinetic parameters for assessing bioequivalence are:

  • Cmax: The maximum observed plasma concentration of the drug.

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

Statistical analysis is performed on the log-transformed Cmax and AUC data to determine the geometric mean ratios and their 90% confidence intervals.

Visualizations

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for a generic drug.

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Periods cluster_analysis Analysis Subject_Pool Subject Pool Inclusion_Exclusion Inclusion/Exclusion Criteria Subject_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Screening_Tests Screening Tests Informed_Consent->Screening_Tests Randomization Randomization Screening_Tests->Randomization Period1 Period 1: Administer Test or Reference Randomization->Period1 Washout Washout Period Period1->Washout Period2 Period 2: Administer Crossover Treatment Washout->Period2 Blood_Sampling Blood Sampling Period2->Blood_Sampling Bioanalysis Bioanalytical Method (LC-MS/MS) Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Bioanalysis->PK_Analysis Statistical_Analysis Statistical Analysis (90% CI) PK_Analysis->Statistical_Analysis Bioequivalence_Determination Bioequivalence_Determination Statistical_Analysis->Bioequivalence_Determination Bioequivalence Determination Ledipasvir_Signaling_Pathway cluster_hcv HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A NS5A Protein Polyprotein->NS5A Proteolytic Cleavage Replication_Complex Replication Complex Formation NS5A->Replication_Complex Virion_Assembly Virion Assembly NS5A->Virion_Assembly Replication_Complex->HCV_RNA RNA Replication New_Virions New_Virions Virion_Assembly->New_Virions Release Ledipasvir Ledipasvir Ledipasvir->Inhibition Inhibition->NS5A Inhibition

References

A Head-to-Head Comparison of Analytical Methods for Ledipasvir Quantification

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – A comprehensive comparative analysis of analytical methodologies for the quantification of Ledipasvir, a potent antiviral agent against the Hepatitis C virus, has been compiled to guide researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs. This guide provides a detailed examination of various techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry, presenting their performance data, experimental protocols, and visual workflows.

Ledipasvir is a direct-acting antiviral medication that, in combination with Sofosbuvir, is a cornerstone in the treatment of chronic Hepatitis C.[1][2][3] The accurate and precise quantification of Ledipasvir in bulk drug, pharmaceutical formulations, and biological matrices is crucial for ensuring its quality, safety, and efficacy.[2] This guide aims to provide an objective comparison of the most commonly employed analytical techniques to assist in method selection and development.

Comparative Analysis of Analytical Methods

The selection of an analytical method for Ledipasvir quantification is a critical decision that depends on various factors, including the sample matrix, required sensitivity, desired analysis time, and available instrumentation. The following table summarizes the key performance parameters of different analytical techniques, offering a clear comparison to aid in this selection process.

Parameter HPLC (High-Performance Liquid Chromatography) UPLC (Ultra-Performance Liquid Chromatography) HPTLC (High-Performance Thin-Layer Chromatography) UV-Visible Spectrophotometry
Principle Chromatographic separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2]Advanced chromatographic technique using smaller particle size columns for faster and more efficient separation.[1][2]Planar chromatography where separation occurs on a thin layer of adsorbent material.[1][2]Measurement of light absorbance by the analyte at a specific wavelength.[2]
Linearity Range 1.0–45 µg/mL[4][5]45-135 µg/mL[6]100–500 ng/band[1][2]4.0–14.0 µg/mL[7]
Limit of Detection (LOD) 0.022–0.1 µg/mL[1][5]~0.5-1 ng/mL (LC-MS/MS)[2]~50 ng/band[1][2]Not specified in reviewed sources
Limit of Quantification (LOQ) 0.067–0.3 µg/mL[1][5]~1-5 ng/mL (LC-MS/MS)[2]~100 ng/band[1][2]Not specified in reviewed sources
Accuracy (% Recovery) 98.05–101.90%[5]98–102%[1][2]98–102%[1][2]100.78 ± 0.64%[7]
Precision (%RSD) 0.39–1.57%[5]< 2%[1][2]< 2%[1][2]Not specified in reviewed sources
Detection Wavelength 248 nm, 260 nm, 330 nm[1][2][4][5]236 nm[6]248 nm, 331 nm[1][2][8]333 nm[7]
Typical Retention Time 3.436 - 7.35 min[4][9]Shorter than HPLC[1]Rf values of 0.30[10]Not Applicable
Key Advantages High sensitivity, accuracy, and precision; suitable for stability-indicating assays.[1][2]Faster analysis time, higher resolution and sensitivity compared to HPLC.[1]Cost-effective, rapid, and efficient for qualitative and quantitative analysis.[1][2]Simple, cost-effective, and rapid for routine analysis.[2]
Key Disadvantages Longer run times compared to UPLC, higher solvent consumption.Higher initial instrument cost.Lower resolution compared to HPLC and UPLC.Prone to interference from excipients and other UV-absorbing compounds.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature and are intended to serve as a starting point for laboratory implementation.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for the simultaneous estimation of Ledipasvir and Sofosbuvir in pharmaceutical dosage forms.[11]

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector is used.[1][2]

  • Column: A C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm) is commonly employed.[11]

  • Mobile Phase: A mixture of phosphate buffer (pH 3.5) and methanol in a 45:55 v/v ratio is a typical mobile phase.[11] Other reported mobile phases include acetonitrile and water (60:40) or methanol and buffer (70:30, pH 3.5).[1]

  • Flow Rate: A flow rate of 1.0 mL/min is generally maintained.[1][2][11]

  • Detection: The detection wavelength is set at 259 nm for simultaneous analysis with Sofosbuvir.[11] Other studies have used wavelengths ranging from 243-260 nm for Ledipasvir.[1][2]

  • Sample Preparation: A stock solution of the drug is prepared in a suitable solvent (e.g., methanol), and further dilutions are made with the mobile phase to achieve the desired concentration range.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers a significant advantage in terms of speed and efficiency over conventional HPLC.[1]

  • Instrumentation: A UPLC system with a PDA detector.

  • Column: An AQUITY UPLC BEH C18 column (150 mm x 2.1 mm, 2 µm particle size) is a suitable choice.[6]

  • Mobile Phase: A mobile phase consisting of 0.1% orthophosphoric acid and methanol is used in an isocratic elution mode.[6]

  • Flow Rate: The flow rate is maintained at 1.0 mL/min.[6]

  • Detection: The detection wavelength is set at 236 nm.[6]

  • Sample Preparation: Similar to HPLC, a stock solution is prepared and diluted to the working concentration with the mobile phase.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and rapid method suitable for the quantification of Ledipasvir.[1][2]

  • Instrumentation: An HPTLC system with a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[10]

  • Mobile Phase: A mixture of toluene, ethyl acetate, and methanol in a 5:3:2 ratio is a commonly used mobile phase.[1][2] Another reported mobile phase for separation from Sofosbuvir is chloroform-methanol (94:6).[8]

  • Application: Samples are applied to the plates as bands.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Detection: Densitometric scanning is performed at 248 nm or 331 nm.[1][2][8]

UV-Visible Spectrophotometry

This is a simple and accessible method for the determination of Ledipasvir in bulk and pharmaceutical formulations.[2]

  • Instrumentation: A double beam UV-Visible spectrophotometer.

  • Solvent: Methanol is a commonly used solvent.

  • Procedure: The absorption spectrum of Ledipasvir in the chosen solvent is recorded, and the absorbance at the wavelength of maximum absorption (λmax) is measured. For Ledipasvir, the λmax is typically observed around 333 nm.[7]

  • Quantification: The concentration of Ledipasvir is determined by comparing the absorbance of the sample solution with a standard calibration curve.

Visualizing the Analytical Workflows

To further clarify the experimental procedures, the following diagrams, generated using the DOT language, illustrate the logical flow of each analytical method.

HPLC_Workflow A Sample Preparation (Dissolution & Dilution) C Injection of Sample A->C B HPLC System Preparation (Mobile Phase, Column Equilibration) B->C D Chromatographic Separation (C18 Column) C->D E UV/PDA Detection (e.g., 259 nm) D->E F Data Acquisition & Analysis (Peak Integration, Quantification) E->F

Caption: Workflow for HPLC analysis of Ledipasvir.

UPLC_Workflow A Sample Preparation (Stock Solution & Dilution) C Sample Injection A->C B UPLC System Initialization (Mobile Phase, Column Conditioning) B->C D Rapid Chromatographic Separation (BEH C18 Column) C->D E PDA Detection (e.g., 236 nm) D->E F Data Processing (Quantification) E->F

Caption: Workflow for UPLC analysis of Ledipasvir.

HPTLC_Workflow A Sample & Standard Preparation B Spotting on HPTLC Plate A->B C Chromatographic Development (Mobile Phase Saturation) B->C D Plate Drying C->D E Densitometric Scanning (e.g., 248 nm) D->E F Data Analysis & Quantification E->F

Caption: Workflow for HPTLC analysis of Ledipasvir.

UV_Vis_Workflow A Preparation of Standard Solutions (Calibration Curve) C Spectrophotometric Measurement (Absorbance at λmax, e.g., 333 nm) A->C B Sample Preparation (Dissolution in Solvent) B->C D Concentration Calculation (Using Calibration Curve) C->D

References

Ledipasvir Combinations Show High Efficacy in Treating Hepatitis C, Data Show

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data reveals that ledipasvir, in combination with other direct-acting antivirals (DAAs), consistently achieves high rates of sustained virologic response (SVR) in patients with chronic hepatitis C virus (HCV) infection. The most studied combination, ledipasvir/sofosbuvir, has demonstrated robust efficacy across various patient populations and HCV genotypes. This guide provides a detailed comparison of the performance of ledipasvir-based regimens, supported by experimental data from key clinical trials.

Ledipasvir, an inhibitor of the HCV nonstructural protein 5A (NS5A), is a cornerstone of modern HCV therapy. Its primary mechanism of action involves the disruption of viral RNA replication and virion assembly.[1] When combined with other DAAs targeting different viral proteins, such as the NS5B polymerase inhibitor sofosbuvir, a synergistic antiviral effect is achieved, leading to high cure rates.

Comparative Efficacy of Ledipasvir-Based Regimens

Clinical trial data consistently demonstrates the high efficacy of ledipasvir in combination with other DAAs, particularly sofosbuvir. The ION series of clinical trials (ION-1, ION-2, and ION-3) established the effectiveness of the fixed-dose combination of ledipasvir/sofosbuvir across different treatment durations and patient populations.

Ledipasvir/Sofosbuvir Combination

The ION-1 trial, which enrolled treatment-naive patients with HCV genotype 1, reported SVR12 rates of 99% with a 12-week regimen of ledipasvir/sofosbuvir.[2] Similar high efficacy was observed in treatment-experienced patients in the ION-2 trial.[3] The ION-3 trial demonstrated that an 8-week course of ledipasvir/sofosbuvir was non-inferior to a 12-week course in non-cirrhotic, treatment-naive patients with genotype 1 infection.[3]

Clinical TrialPatient PopulationHCV GenotypeTreatment RegimenSVR12 Rate
ION-1 Treatment-Naive1Ledipasvir/Sofosbuvir for 12 weeks99%[2]
ION-2 Treatment-Experienced1Ledipasvir/Sofosbuvir for 12 weeks94%[3]
ION-3 Treatment-Naive, Non-Cirrhotic1Ledipasvir/Sofosbuvir for 8 weeks94%[3]
Comparisons with Other DAA Regimens

Studies have also compared the efficacy of ledipasvir/sofosbuvir to other DAA combinations. A study comparing ledipasvir/sofosbuvir to daclatasvir/sofosbuvir for HCV genotype 4 infection found high and comparable SVR12 rates of 98% and 96%, respectively.[4]

In a real-world setting in Taiwan, for patients with mixed HCV genotype infections, glecaprevir/pibrentasvir showed a 100% SVR12 rate in the per-protocol analysis, while ledipasvir/sofosbuvir achieved a 96.6% SVR12 rate.[1] A study in South Korea comparing the two regimens for genotypes 1 and 2 found no significant difference in SVR12 rates in the per-protocol analysis, with both achieving 100% for genotype 1.[5][6]

Comparison StudyRegimen 1SVR12 Rate (Regimen 1)Regimen 2SVR12 Rate (Regimen 2)HCV Genotype(s)
El-Khayat et al. Ledipasvir/Sofosbuvir98%Daclatasvir/Sofosbuvir96%4[4]
Lin et al. Glecaprevir/Pibrentasvir100% (PP)Ledipasvir/Sofosbuvir96.6% (PP)Mixed[1]
Choi et al. Glecaprevir/Pibrentasvir100% (PP)Ledipasvir/Sofosbuvir100% (PP)1[5][6]

(PP = Per-Protocol Analysis)

Experimental Protocols

The following sections detail the methodologies of the key clinical trials cited in this guide.

ION-1 Trial (NCT01701401)
  • Study Design: A Phase 3, multicenter, randomized, open-label study.[7]

  • Inclusion Criteria: Adults (≥18 years) with chronic HCV genotype 1 infection who were treatment-naive, with an HCV RNA level >10,000 IU/mL at screening.[1]

  • Exclusion Criteria: Included pregnancy, co-infection with HIV or hepatitis B virus (HBV), a history of clinical hepatic decompensation, and hepatocellular carcinoma.[1]

  • Treatment Arms: Patients were randomized to receive a fixed-dose combination of ledipasvir/sofosbuvir with or without ribavirin for 12 or 24 weeks.[2]

  • HCV RNA Quantification: Serum HCV RNA levels were measured using a real-time PCR assay.

  • Definition of Virologic Failure:

    • Virologic Breakthrough: Confirmed HCV RNA ≥ lower limit of quantification (LLOQ) during treatment after a prior value 1]

    • Virologic Rebound: A >1 log10 IU/mL increase in HCV RNA from nadir during treatment.[1]

    • Nonresponse: Persistent HCV RNA ≥LLOQ through 8 weeks of treatment.[1]

    • Relapse: Detectable HCV RNA at any post-treatment visit among patients who had undetectable HCV RNA at the end of treatment.

ION-2 Trial (NCT01768286)
  • Study Design: A Phase 3, open-label study in treatment-experienced patients with HCV genotype 1.[8]

  • Patient Population: Included patients who had previously failed treatment with a peginterferon-based regimen, with or without a protease inhibitor.[3]

  • Treatment Arms: Similar to the ION-1 trial, patients received ledipasvir/sofosbuvir with or without ribavirin for 12 or 24 weeks.

ION-3 Trial (NCT01851330)
  • Study Design: A Phase 3, open-label study in treatment-naive, non-cirrhotic patients with HCV genotype 1.[8]

  • Treatment Arms: Patients were randomized to receive ledipasvir/sofosbuvir for 8 weeks with or without ribavirin, or for 12 weeks without ribavirin.[3]

Mechanism of Action and Signaling Pathways

Ledipasvir exerts its antiviral effect by inhibiting the HCV NS5A protein, a key component of the viral replication complex. This inhibition disrupts the formation of new replication complexes and interferes with virion assembly.[1]

The HCV NS5A protein is also known to interact with and modulate host cell signaling pathways to promote viral persistence. One such pathway is the PI3K-AKT signaling cascade, which is involved in cell survival and proliferation. HCV can transiently activate the PI3K-AKT pathway to facilitate its entry into host cells.[9][10] The NS5A protein can directly interact with the p85 subunit of PI3K, leading to the activation of AKT.[10] By inhibiting NS5A, ledipasvir can interfere with this manipulation of the host cell signaling machinery by the virus.

HCV_Signaling cluster_virus HCV cluster_cell Hepatocyte cluster_replication Viral Replication & Assembly cluster_drugs Direct-Acting Antivirals HCV HCV Particle Receptor Host Cell Receptor HCV->Receptor Binds to PI3K PI3K Receptor->PI3K Activates ViralEntry Viral Entry Receptor->ViralEntry Mediates AKT AKT PI3K->AKT Activates CellSurvival Cell Survival/ Proliferation AKT->CellSurvival Promotes NS5A NS5A ViralEntry->NS5A NS5B NS5B ViralEntry->NS5B NS5A->PI3K Interacts with p85 subunit ViralRNA Viral RNA Replication NS5A->ViralRNA VirionAssembly Virion Assembly NS5A->VirionAssembly NS5B->ViralRNA ViralRNA->VirionAssembly Ledipasvir Ledipasvir Ledipasvir->NS5A Inhibits Sofosbuvir Sofosbuvir Sofosbuvir->NS5B Inhibits ExperimentalWorkflow cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization TreatmentArmA Treatment Arm A (e.g., Ledipasvir/Sofosbuvir 12 weeks) Randomization->TreatmentArmA TreatmentArmB Treatment Arm B (e.g., Ledipasvir/Sofosbuvir + Ribavirin 12 weeks) Randomization->TreatmentArmB TreatmentArmC Treatment Arm C (e.g., Ledipasvir/Sofosbuvir 24 weeks) Randomization->TreatmentArmC FollowUp Post-Treatment Follow-up (e.g., 12 weeks) TreatmentArmA->FollowUp TreatmentArmB->FollowUp TreatmentArmC->FollowUp SVR_Assessment SVR Assessment (HCV RNA Quantification) FollowUp->SVR_Assessment

References

A Comparative Guide to the In Vitro Resistance Profile of Ledipasvir and Other NS5A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, with NS5A inhibitors being a cornerstone of many highly effective combination therapies. These inhibitors target the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[1][2] However, the efficacy of NS5A inhibitors can be compromised by the presence of resistance-associated substitutions (RASs) in the NS5A gene.[3]

This guide provides a detailed comparison of the in vitro resistance profile of Ledipasvir against other prominent first and second-generation NS5A inhibitors, including Daclatasvir, Ombitasvir, Elbasvir, Velpatasvir, and Pibrentasvir. The data presented is primarily focused on HCV genotype 1a, a prevalent subtype in many parts of the world.

Mechanism of Action and Resistance

NS5A inhibitors are highly potent, often exhibiting picomolar activity in in vitro replicon systems.[1][4] They are believed to function by binding directly to domain I of the NS5A protein, inducing a conformational change that disrupts its function in forming the viral replication complex.[1][5] Resistance arises from specific amino acid substitutions at key positions within this binding region, which reduce the binding affinity of the inhibitor.[1] The most clinically significant RASs for genotype 1a are found at positions M28, Q30, L31, H58, and Y93.[6][7]

Comparative In Vitro Resistance Profiles

The following tables summarize the in vitro activity of various NS5A inhibitors against common genotype 1a RASs. The data is presented as fold change in the 50% effective concentration (EC50) compared to the wild-type (WT) virus. A higher fold change indicates greater resistance.

Table 1: Fold Resistance of First-Generation NS5A Inhibitors (Genotype 1a)
Resistance-Associated Substitution (RAS)Ledipasvir (LDV)Daclatasvir (DCV)Ombitasvir (OMV)Elbasvir (EBR)
M28V No significant impact<2.5x58xNo significant impact
Q30R >100x>100x>800x>100x
L31M/V >100x>100x<10x (for 1b)>100x
H58D >100x>100x->100x
Y93H/N >100x>100x>800x>100x

Data synthesized from multiple sources.[4][6][7][8] Note: Ombitasvir shows less impact from L31M in genotype 1b, but significant resistance from other RASs in 1a.

Table 2: Fold Resistance of Next-Generation NS5A Inhibitors (Genotype 1a)
Resistance-Associated Substitution (RAS)Velpatasvir (VEL)Pibrentasvir (PIB)
M28V No significant impact<2.5x
Q30R High-level (>100x)Low-level (<10x)
L31M/V High-level (>100x)Low-level (<10x)
H58D High-level (>100x)Low-level (<10x)
Y93H/N High-level (>100x)Low-level (<10x)

Data synthesized from multiple sources.[6][8][9]

As shown, first-generation NS5A inhibitors like Ledipasvir exhibit significant cross-resistance. RASs at positions Q30, L31, and Y93 generally confer high-level resistance (>100-fold) to Ledipasvir, Daclatasvir, and Elbasvir.[6][8] Ombitasvir is particularly affected by substitutions at M28, Q30, and Y93 in genotype 1a.[4]

The next-generation inhibitors show improved resistance profiles. While Velpatasvir is still susceptible to high-level resistance from key RASs like Y93H, Pibrentasvir maintains potent activity against single RASs at positions 28, 30, 31, and 93 that typically confer high-level resistance to other NS5A inhibitors.[8][9]

Experimental Methodology: HCV Replicon Assay

The in vitro resistance data presented is primarily generated using HCV replicon assays. This system is the gold standard for evaluating the inhibitory activity of DAAs and profiling resistance.[10][11]

Protocol Overview:

  • Plasmid Construction: A plasmid containing the HCV subgenomic replicon is engineered. This replicon typically contains the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication, along with a reporter gene (e.g., Luciferase) and a selectable marker (e.g., Neomycin phosphotransferase, neo).[10][12]

  • Site-Directed Mutagenesis: The desired resistance-associated substitution (e.g., Y93H) is introduced into the NS5A coding region of the replicon plasmid using standard molecular cloning techniques.

  • In Vitro Transcription: The wild-type and mutant replicon plasmids are linearized, and RNA is synthesized in vitro using a phage RNA polymerase (e.g., T7).

  • Cell Transfection: The synthesized replicon RNA is transfected into a human hepatoma cell line (e.g., Huh-7) that supports HCV replication.

  • Drug Treatment: The transfected cells are seeded into multi-well plates and treated with serial dilutions of the NS5A inhibitor for a set period (typically 48-72 hours).[12][13]

  • Quantification of Replication: HCV replication levels are measured by assaying the activity of the reporter gene. For luciferase reporters, a substrate is added, and the resulting luminescence is measured, which is directly proportional to the level of replicon RNA.[11][12]

  • Data Analysis: The EC50 value (the drug concentration required to inhibit 50% of viral replication) is calculated for both the wild-type and the mutant replicon. The fold resistance is then determined by dividing the EC50 of the mutant by the EC50 of the wild-type.[14]

G cluster_0 Plasmid Preparation cluster_1 RNA & Cell Culture cluster_2 Antiviral Assay cluster_3 Data Analysis wt_plasmid WT HCV Replicon Plasmid (NS5A-WT) mut_plasmid Mutant HCV Replicon Plasmid (NS5A-RAS) wt_plasmid->mut_plasmid Site-Directed Mutagenesis rna_synth In Vitro Transcription wt_plasmid->rna_synth mut_plasmid->rna_synth transfection Electroporation into Huh-7 Cells rna_synth->transfection seeding Seed cells into 96-well plates transfection->seeding drug_treatment Add serial dilutions of NS5A Inhibitor seeding->drug_treatment incubation Incubate for 72h drug_treatment->incubation luciferase Measure Luciferase Activity incubation->luciferase calc_ec50 Calculate EC50 values (WT and RAS) luciferase->calc_ec50 calc_fold Calculate Fold Resistance (EC50_RAS / EC50_WT) calc_ec50->calc_fold

Workflow for In Vitro HCV NS5A Inhibitor Resistance Profiling.

Conclusion

The in vitro resistance profiles of NS5A inhibitors vary significantly, particularly between first and next-generation agents. Ledipasvir and other first-generation inhibitors are highly susceptible to common RASs at key positions in the NS5A protein, leading to substantial cross-resistance. Next-generation inhibitors, especially Pibrentasvir, demonstrate a higher barrier to resistance, maintaining activity against substitutions that render older drugs ineffective. This comparative data, generated through standardized replicon assays, is crucial for guiding the development of future antiviral strategies and for understanding the clinical implications of baseline and treatment-emergent resistance.

References

A Comparative Guide to ICH-Validated Analytical Methods for Ledipasvir

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides a comprehensive comparison of various analytical methods for the quantification of Ledipasvir in pharmaceutical formulations, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical techniques.

Overview of Analytical Techniques

Several analytical methods have been developed and validated for the estimation of Ledipasvir, often in combination with Sofosbuvir, reflecting its common fixed-dose combination for the treatment of Hepatitis C.[1][2] The most prevalent techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are favored for their specificity, accuracy, and precision.[3]

Comparison of Validated HPLC and UPLC Methods

The selection of an analytical method depends on various factors, including the desired sensitivity, speed of analysis, and available instrumentation. The following tables summarize the performance characteristics of different chromatographic methods validated for Ledipasvir analysis.

Table 1: Comparison of RP-HPLC Method Parameters for Ledipasvir Estimation

ParameterMethod 1Method 2Method 3Method 4
Column Kromasil C-18 (250 × 4.6 mm, 5 µm)[1]Inertsil ODS C18 (250x4.6mm, 5µm)[2]Agilent Eclipse plus C8 (250 mm × 4.6 mm, 5 µm)[4]Xterra C18 (150 x 4.6 mm, 5µ m)[5]
Mobile Phase Phosphate buffer (pH 3.5) and Methanol (45:55 v/v)[1]Methanol: Water (60:40 v/v) pH 3.0 with 0.05% acetic acid[2]Acetonitrile:Phosphate buffer (pH 6.5) (gradient elution)[4]Phosphate buffer (0.05M) pH 7: MeOH (30:70%v/v)[5]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]Not Specified1.0 mL/min[5]
Detection Wavelength 259 nm[1]254 nm[2]Not Specified270 nm[5]
Retention Time (min) 4.630[1]2.86[2]5.828[4]3.907[5]
Linearity Range (µg/mL) Not Specified20-80[2]1.0-20.0[4]Not Specified
Correlation Coefficient (r²) 0.999[1]0.9994[2]>0.999[4]Not Specified
LOD (µg/mL) Not SpecifiedNot Specified0.04[4]Not Specified
LOQ (µg/mL) Not SpecifiedNot Specified0.12[4]Not Specified
Accuracy (% Recovery) Not Specified100.06%[2]98.05–101.90%[4]Not Specified

Table 2: UPLC Method Parameters for Ledipasvir Estimation

ParameterMethod 1
Column AQUITY UPLC BEH C18 (150 mm x 2.1 mm, 2 µm)[6]
Mobile Phase 0.1% Orthophosphoric acid and Methanol[6]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 236 nm[6]
Linearity Range (µg/mL) 45-135[6]

Experimental Protocols

Detailed methodologies for key validation experiments as per ICH Q2(R1) guidelines are outlined below.[7][8]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Protocol:

    • Prepare a solution of the Ledipasvir reference standard.

    • Prepare a placebo solution containing all formulation excipients without the active pharmaceutical ingredient (API).

    • Prepare a sample solution of the Ledipasvir drug product.

    • Inject all three solutions into the chromatograph.

    • Acceptance Criteria: The chromatogram of the placebo solution should not show any peak at the retention time of Ledipasvir. The peak for Ledipasvir in the sample solution should be pure and free from any co-eluting peaks.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Protocol:

    • Prepare a series of at least five concentrations of the Ledipasvir reference standard across the desired range (e.g., 20-80 µg/mL).[2]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area against the corresponding concentration.

    • Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

    • Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare the drug product sample solution at a known concentration.

    • Spike the placebo with the Ledipasvir reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).

    • Analyze each spiked sample in triplicate.

    • Calculate the percentage recovery for each level.

    • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).[10]

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

    • Acceptance Criteria: The %RSD should be not more than 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both studies.

    • Acceptance Criteria: The %RSD should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Protocol (based on the standard deviation of the response and the slope):

    • Measure the standard deviation of the response for a series of blank injections.

    • Determine the slope of the calibration curve.

    • Calculate LOD and LOQ using the following formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.[4]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for Ledipasvir according to ICH guidelines.

Analytical_Method_Validation_Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation & Documentation Define_Purpose Define Purpose of Method (e.g., Assay, Impurity Testing) Select_Method Select Analytical Technique (e.g., HPLC, UPLC) Define_Purpose->Select_Method Define_Parameters Define Validation Parameters (ICH Q2(R1)) Select_Method->Define_Parameters Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Acceptance_Criteria Compare with Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Prepare Validation Report Acceptance_Criteria->Validation_Report

Caption: Workflow for ICH-compliant analytical method validation.

Mechanism of Action of Ledipasvir

Ledipasvir is a direct-acting antiviral agent against the Hepatitis C virus (HCV). It primarily inhibits the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.

Ledipasvir_Mechanism_of_Action HCV_Entry HCV Enters Hepatocyte Viral_RNA_Release Viral RNA Released HCV_Entry->Viral_RNA_Release Translation_Polyprotein Translation to Polyprotein Viral_RNA_Release->Translation_Polyprotein Proteolytic_Processing Proteolytic Processing Translation_Polyprotein->Proteolytic_Processing NS5A HCV NS5A Protein Proteolytic_Processing->NS5A Replication_Complex Formation of RNA Replication Complex NS5A->Replication_Complex Viral_RNA_Replication Viral RNA Replication Replication_Complex->Viral_RNA_Replication Virion_Assembly Virion Assembly & Release Viral_RNA_Replication->Virion_Assembly Ledipasvir Ledipasvir Inhibition Inhibition Ledipasvir->Inhibition Inhibition->NS5A

Caption: Ledipasvir inhibits the HCV NS5A protein.

References

Synergistic and Additive Effects of Ledipasvir and Sofosbuvir in HCV Replicon Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of Ledipasvir and Sofosbuvir has revolutionized the treatment of Hepatitis C Virus (HCV) infection, demonstrating high rates of sustained virologic response (SVR) in clinical trials.[1][2] This guide provides an objective comparison of the in vitro antiviral activity of Ledipasvir and Sofosbuvir, alone and in combination, with a focus on their synergistic and additive effects in HCV replicon assays. Experimental data from preclinical studies are presented to elucidate the nature of their interaction and provide a basis for understanding their clinical efficacy.

Mechanism of Action: A Dual-Pronged Attack on HCV Replication

Ledipasvir and Sofosbuvir employ distinct mechanisms to inhibit HCV replication, targeting two critical viral non-structural proteins. This dual-pronged approach contributes to the high barrier to resistance and potent antiviral activity of the combination therapy.

Ledipasvir is a highly potent inhibitor of the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication, and virion assembly and secretion.[3] By targeting NS5A, Ledipasvir disrupts the formation of the viral replication complex.

Sofosbuvir is a nucleotide analog prodrug that, upon intracellular phosphorylation to its active triphosphate form, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[3] Incorporation of the Sofosbuvir triphosphate into the nascent viral RNA strand prematurely halts RNA synthesis, thereby preventing viral replication.

The distinct molecular targets of Ledipasvir and Sofosbuvir provide a strong rationale for their combined use to achieve a more profound and durable antiviral response.

HCV_Replication_and_Drug_Targets cluster_HCV_Lifecycle HCV Replication Cycle cluster_Drugs Drug Intervention HCV_RNA HCV RNA Genome Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex Template NS_Proteins Non-Structural Proteins (NS3/4A, NS5A, NS5B) Polyprotein->NS_Proteins Proteolytic Processing NS_Proteins->Replication_Complex Assembly New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Synthesis Ledipasvir Ledipasvir Ledipasvir->NS_Proteins Inhibits NS5A function Sofosbuvir Sofosbuvir Sofosbuvir->Replication_Complex Inhibits NS5B polymerase

Figure 1. Simplified diagram of HCV replication and the targets of Ledipasvir and Sofosbuvir.

In Vitro Antiviral Activity and Combination Effects

HCV replicon assays are the gold standard for evaluating the in vitro potency of antiviral compounds. These cell-based systems contain a subgenomic or full-length HCV RNA that autonomously replicates, allowing for the direct measurement of viral replication inhibition.

Individual Antiviral Potency

Both Ledipasvir and Sofosbuvir exhibit potent antiviral activity against HCV replicons, with their efficacy varying by HCV genotype. The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration at which 50% of viral replication is inhibited.

DrugHCV GenotypeReplicon TypeEC50 ValueCitation
Ledipasvir 1aSubgenomic0.031 nM[1]
1bSubgenomic0.004 nM[1]
4aSubgenomic0.11 nM[1]
5aSubgenomic1.1 nM[1]
6aSubgenomic0.28 nM[1]
Sofosbuvir 1bSubgenomic45 ng/mL (~75 nM)
Synergistic and Additive Interactions

The combination of two drugs can result in one of three outcomes: synergy, additivity, or antagonism. Synergy occurs when the combined effect is greater than the sum of the individual effects. An additive effect means the combined effect is equal to the sum of the individual effects, while antagonism indicates a combined effect that is less than the sum. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of this interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Preclinical studies have demonstrated that the combination of Ledipasvir and Sofosbuvir results in enhanced antiviral activity. In vitro combination studies have shown that Ledipasvir has additive to moderately synergistic antiviral activity when combined with Sofosbuvir.[1] One study specifically investigating the combination against a genotype 1b HCV replicon reported an additive interaction for the inhibition of the susceptible replicon population.[4] Furthermore, a separate study evaluating combinations of NS5A and nucleotide NS5B inhibitors found them to be synergistic in both HCV replicon and infectious HCV cell culture systems.[5]

This body of evidence suggests that the combination of Ledipasvir and Sofosbuvir leads to at least an additive, and potentially a synergistic, inhibition of HCV replication in vitro. This enhanced activity contributes to the high efficacy observed in clinical settings.

Experimental Protocol: HCV Replicon Assay for Drug Combination Analysis

The following is a generalized protocol for assessing the synergistic or additive effects of Ledipasvir and Sofosbuvir in an HCV replicon assay.

HCV_Replicon_Assay_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding Seed Huh-7 cells harboring an HCV replicon (e.g., genotype 1b with a luciferase reporter) into 96-well plates. B 2. Drug Preparation Prepare serial dilutions of Ledipasvir and Sofosbuvir, both individually and in combination at a fixed ratio. A->B C 3. Drug Treatment Add the drug dilutions to the seeded cells and incubate for a defined period (e.g., 48-72 hours). B->C D 4. Quantify HCV Replication Measure the reporter gene activity (e.g., luciferase) to determine the level of HCV replication in each well. C->D E 5. Data Analysis Calculate the EC50 for each drug alone and in combination. Use software like CalcuSyn or MacSynergyII to determine the Combination Index (CI) and assess for synergy, additivity, or antagonism. D->E

Figure 2. Workflow for an HCV replicon-based drug combination assay.

Detailed Methodologies:

1. Cell Culture and Reagents:

  • Huh-7 human hepatoma cells harboring a stable subgenomic HCV replicon (e.g., genotype 1b) with a reporter gene such as luciferase are commonly used.
  • Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic (e.g., G418).
  • Ledipasvir and Sofosbuvir are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

2. Assay Procedure:

  • Replicon-containing Huh-7 cells are seeded into 96-well plates at an appropriate density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight.
  • A dose-response matrix is prepared with serial dilutions of Ledipasvir and Sofosbuvir, both as single agents and in combination at a constant molar ratio.
  • The drug dilutions are added to the cells, and the plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.

3. Measurement of HCV Replication:

  • Following incubation, the cell culture medium is removed, and the cells are lysed.
  • The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer according to the manufacturer's instructions. The luminescence signal is directly proportional to the level of HCV RNA replication.

4. Data Analysis:

  • The raw luminescence data is normalized to the untreated control wells (representing 100% replication) and background (cells without replicon, representing 0% replication).
  • The normalized data is used to generate dose-response curves, and the EC50 values for each drug and the combination are calculated using non-linear regression analysis.
  • The Chou-Talalay method is applied to the dose-response data to calculate the Combination Index (CI). This can be performed using specialized software such as CalcuSyn or CompuSyn. A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Conclusion

The combination of Ledipasvir and Sofosbuvir represents a highly effective therapeutic strategy against HCV, driven by their distinct mechanisms of action that target essential components of the viral replication machinery. In vitro studies using HCV replicon assays have consistently demonstrated that this combination results in at least an additive, and in some cases, a moderately synergistic, inhibition of HCV replication. This enhanced antiviral activity, coupled with a high barrier to resistance, provides a strong preclinical basis for the remarkable clinical success of this combination therapy in treating chronic HCV infection. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuances of this and other antiviral drug combinations.

References

A Comparative Pharmacokinetic Analysis of Novel Ledipasvir Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of different Ledipasvir formulations, supported by experimental data. The development of novel formulations aims to enhance the bioavailability and patient compliance of this potent antiviral agent.

Ledipasvir, a cornerstone in the treatment of Hepatitis C Virus (HCV) infection, functions as a direct-acting antiviral agent by inhibiting the viral NS5A protein, a key component in viral replication and assembly.[1] Standard treatment regimens typically utilize a fixed-dose combination of Ledipasvir and Sofosbuvir in a film-coated tablet. However, research into alternative formulations seeks to improve its pharmacokinetic properties. This guide delves into a comparative analysis of these formulations.

Pharmacokinetic Profile Comparison

A key study in rats compared the pharmacokinetic parameters of two novel oral formulations, orodispersible films (ODFs) and orodispersible tablets (ODTs), with the conventional marketed film-coated tablet. The results, summarized below, demonstrate a significant improvement in the bioavailability of Ledipasvir with the novel formulations.

FormulationAUC (ng*h/mL)Cmax (ng/mL)Tmax (h)
Marketed Tablet 3662.5Not Reported~5
Orodispersible Tablet (ODT) 4050.3IncreasedDecreased
Orodispersible Film (ODF) 4231.4IncreasedDecreased

Table 1: Comparative Pharmacokinetic Parameters of Ledipasvir Formulations in Rats.[2]

The data reveals a notable increase in the Area Under the Curve (AUC) for both the ODT and ODF formulations compared to the marketed tablet, with the ODFs showing a 15.5% increase and the ODTs a 10.6% increase.[2] This suggests a greater overall drug exposure with the novel formulations. Furthermore, the study indicated an increase in the maximum plasma concentration (Cmax) and a decrease in the time to reach maximum concentration (Tmax) for the orodispersible formulations, signifying a faster rate of drug absorption.[2]

Experimental Protocols

The development and evaluation of these novel formulations involved specific experimental procedures to ensure accurate and reproducible results.

Formulation Development
  • Orodispersible Films (ODFs): The ODFs were prepared using a solvent casting method.[2] Hydroxypropyl methylcellulose (HPMC E15) was utilized as the film-forming polymer. The active pharmaceutical ingredients, Ledipasvir and Sofosbuvir, were incorporated into a homogenous dispersion containing the polymer, a disintegrant (crospovidone), and a plasticizer (PEG 400).[2]

  • Orodispersible Tablets (ODTs): The ODTs were formulated using pre-optimized inclusion complexes of Ledipasvir and Sofosbuvir with dimethyl-β-cyclodextrin.[2]

In Vivo Pharmacokinetic Study (Rat Model)

A comparative pharmacokinetic study was conducted in rats to evaluate the in vivo performance of the developed formulations against the marketed tablet. While specific details of the study protocol such as the exact strain of rats, dosing regimen, and blood sampling time points were not extensively detailed in the primary source, a general methodology for such studies can be outlined:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies.

  • Dosing: A single oral dose of the respective Ledipasvir formulation (marketed tablet, ODT, or ODF) is administered to different groups of rats.

  • Blood Sampling: Blood samples are collected at predetermined time intervals post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a suitable route, such as the tail vein.

  • Plasma Analysis: The concentration of Ledipasvir in the collected plasma samples is quantified using a validated analytical method, typically Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3]

Bioanalytical Method

The quantification of Ledipasvir in plasma samples is crucial for pharmacokinetic analysis. A sensitive and specific UPLC-MS/MS method is the standard approach.

  • Chromatography: Separation is achieved on a C18 column with a gradient mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifying agent (e.g., formic acid).[3]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[3]

  • Validation: The method must be fully validated according to regulatory guidelines, including linearity, accuracy, precision, selectivity, and stability.

Mechanism of Action and Signaling Pathway

Ledipasvir exerts its antiviral effect by targeting the Hepatitis C Virus (HCV) NS5A protein. NS5A is a multifunctional phosphoprotein that plays a critical role in viral RNA replication, virion assembly, and maturation. Ledipasvir inhibits NS5A, thereby disrupting these essential viral processes. The binding of Ledipasvir to NS5A is thought to prevent the hyperphosphorylation of NS5A, a step necessary for its proper function.[4][5]

Ledipasvir_Mechanism_of_Action cluster_hcv_lifecycle HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5A_unphosphorylated NS5A (unphosphorylated) Polyprotein->NS5A_unphosphorylated Proteolytic Cleavage NS5A_hyperphosphorylated NS5A (hyperphosphorylated) NS5A_unphosphorylated->NS5A_hyperphosphorylated Hyperphosphorylation Replication_Complex Replication Complex Formation NS5A_hyperphosphorylated->Replication_Complex Virion_Assembly Virion Assembly & Maturation Replication_Complex->Virion_Assembly New_Virion New HCV Virion Virion_Assembly->New_Virion Ledipasvir Ledipasvir Ledipasvir->Inhibition Inhibition->NS5A_unphosphorylated Inhibition

Figure 1: Mechanism of action of Ledipasvir.

Experimental Workflow for Pharmacokinetic Analysis

The process of conducting a comparative pharmacokinetic study of different drug formulations follows a structured workflow, from formulation development to data analysis.

PK_Study_Workflow Formulation_Dev Formulation Development (ODT, ODF, Tablet) Animal_Study In Vivo Animal Study (Dosing & Sampling) Formulation_Dev->Animal_Study Sample_Analysis Bioanalysis (UPLC-MS/MS) Animal_Study->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis Comparison Comparative Evaluation PK_Analysis->Comparison

Figure 2: Workflow for a comparative pharmacokinetic study.

References

Safety Operating Guide

Proper Disposal of Ledipasvir in Acetone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – To ensure the safety of laboratory personnel and the protection of the environment, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for the disposal of chemical waste. This guide provides essential, step-by-step instructions for the proper disposal of Ledipasvir dissolved in acetone, a common scenario in research and development settings.

The primary consideration for the disposal of this mixture is the presence of acetone. Acetone is classified as a hazardous waste by the Environmental Protection Agency (EPA) due to its ignitability.[1][2] Therefore, any solution containing acetone must be managed as a hazardous waste. While Ledipasvir itself is not a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), its mixture with a hazardous solvent necessitates that the entire volume be treated with the same level of caution and according to all applicable hazardous waste regulations.[3]

I. Hazardous Waste Classification

The Ledipasvir-acetone solution must be classified as a hazardous waste. The specific EPA hazardous waste code applicable to this mixture is D001 for ignitability , owing to the low flashpoint of acetone.[4]

Component CAS Number Hazardous Characteristic EPA Waste Code
Acetone67-64-1IgnitabilityD001
Ledipasvir1256388-51-8Not a listed hazardous wasteN/A
Ledipasvir (acetone) Mixture N/A Ignitability D001

II. Step-by-Step Disposal Protocol

Adherence to the following procedural steps is critical for the safe and compliant disposal of Ledipasvir in acetone.

Step 1: Waste Collection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of the Ledipasvir-acetone solution. The container must be made of a material compatible with acetone, such as high-density polyethylene (HDPE) or glass.[1] It must have a secure, tight-fitting lid to prevent the release of flammable vapors.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the specific contents, "Ledipasvir in Acetone." The label should also include the start date of accumulation and the hazard characteristic, "Ignitable (D001)."[1]

Step 2: Segregation and Storage

  • Separate from Other Waste Streams: Do not mix the Ledipasvir-acetone waste with any other waste streams, including non-hazardous waste or other types of hazardous waste.[5]

  • Safe Storage Location: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area must be well-ventilated and away from sources of ignition such as open flames, hot surfaces, and electrical sparks.[6]

Step 3: Arranging for Disposal

  • Licensed Hazardous Waste Transporter: Disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.[1] Do not attempt to dispose of this waste through standard laboratory trash or by pouring it down the drain. The EPA's regulations under Subpart P strictly prohibit the sewering of hazardous waste pharmaceuticals.[7]

  • Waste Manifest: A hazardous waste manifest, an EPA-required document, must accompany the waste from your facility to the final disposal site. This document tracks the waste from "cradle to grave."[7]

Step 4: Container Management ("RCRA Empty")

Once the liquid waste has been transferred for disposal, the original container must be properly managed. Under RCRA, a container that held a hazardous waste is considered "RCRA empty" and can be disposed of as non-hazardous waste if certain conditions are met:

  • All wastes have been removed that can be removed by pouring, pumping, or aspirating.

  • No more than one inch of residue remains on the bottom of the container.

  • For containers of 119 gallons or less, no more than 3% by weight of the total capacity of the container remains.[8]

For containers that held acute hazardous wastes (P-listed), triple-rinsing is required.[8] However, since this mixture is hazardous due to the ignitability of acetone (a D-coded waste), the standard "empty" criteria apply. The rinsate from cleaning the container must also be collected and disposed of as hazardous waste.

III. Disposal Workflow

The following diagram illustrates the proper disposal workflow for Ledipasvir in acetone.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_accumulation On-Site Management cluster_disposal Off-Site Disposal Generate Waste Ledipasvir in Acetone (Research Activities) Collect Waste Collect in a labeled, compatible hazardous waste container. Generate Waste->Collect Waste Transfer Segregate Segregate from other waste streams. Collect Waste->Segregate Move to Accumulation Area Store Store in a designated, well-ventilated area. Segregate->Store Secure Arrange Pickup Contact licensed hazardous waste transporter. Store->Arrange Pickup Prepare for Shipment Transport Transport with hazardous waste manifest. Arrange Pickup->Transport Schedule Final Disposal Incineration at a permitted facility. Transport->Final Disposal Deliver Container Management Manage Empty Container (RCRA Empty Procedures) Final Disposal->Container Management After waste removal

Caption: Disposal workflow for Ledipasvir in acetone.

IV. Experimental Protocols Cited

This guidance is based on established hazardous waste management protocols and regulations from the U.S. Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA) and its amendments. No specific experimental protocols for the disposal of Ledipasvir (acetone) were found in the literature; the procedures outlined are derived from the chemical properties of the components and general regulatory requirements for hazardous waste.

By following these procedures, laboratories can ensure they are protecting their employees, the community, and the environment while maintaining full regulatory compliance.

References

Essential Safety and Logistics for Handling Ledipasvir in Acetone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive operational and disposal plan for managing Ledipasvir dissolved in acetone, a common scenario in pharmaceutical research. The following procedural guidance is designed to answer specific operational questions, fostering a safe and efficient laboratory environment.

Hazard Identification and Risk Assessment

Before handling Ledipasvir in acetone, it is crucial to understand the associated hazards. Ledipasvir is a potent antiviral compound, and while specific occupational exposure limits are not established, it should be handled with care to avoid inhalation, ingestion, or skin contact.[1] Acetone is a highly flammable liquid and can cause serious eye irritation.[2][3] High concentrations of acetone vapor may lead to drowsiness or dizziness.[2][3]

Table 1: Hazard Identification

SubstanceCAS NumberHazard Statements
Ledipasvir 1256388-51-8May cause damage to organs.[1]
Ledipasvir (acetone) 1441674-54-9Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4]
Acetone 67-64-1Highly flammable liquid and vapour. Causes serious eye irritation. May cause drowsiness or dizziness.[2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling Ledipasvir in acetone.

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact with Ledipasvir and acetone.[4]
Eye Protection Safety goggles or a face shield.To protect eyes from splashes of the solution.[4][5]
Body Protection A lab coat or chemical-resistant apron.To protect skin and clothing from spills.[4]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling large quantities or in poorly ventilated areas to prevent inhalation of acetone vapors.[4]

Engineering Controls

Engineering controls are designed to remove the hazard at the source and are a critical component of safe handling.

  • Ventilation: All work with Ledipasvir in acetone must be conducted in a certified chemical fume hood to minimize the inhalation of acetone vapors.

  • Safety Equipment: An accessible safety shower and eyewash station are mandatory in the work area.[4]

Operational Plan: Step-by-Step Handling Procedure

This section provides a detailed, step-by-step protocol for the safe handling of Ledipasvir in acetone.

Experimental Workflow Diagram

Workflow for Handling Ledipasvir in Acetone cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Chemical Fume Hood A->B C Weigh Ledipasvir B->C D Measure Acetone C->D E Dissolve Ledipasvir in Acetone D->E F Perform Experimental Procedure E->F G Segregate Waste F->G H Label Waste Container G->H I Store Waste Appropriately H->I J Arrange for Professional Disposal I->J

Caption: Safe handling workflow for Ledipasvir in acetone.

Detailed Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required personal protective equipment as specified in Table 2.

    • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Weigh Ledipasvir: Carefully weigh the required amount of Ledipasvir powder on a tared weigh boat inside the fume hood to minimize the risk of inhalation.

    • Measure Acetone: Measure the required volume of acetone in a graduated cylinder.

  • Handling:

    • Dissolution: Slowly add the weighed Ledipasvir to the acetone in an appropriate container (e.g., a beaker or flask) within the fume hood. Stir gently until the solid is completely dissolved.

    • Experimental Procedure: Conduct all subsequent experimental steps involving the Ledipasvir-acetone solution inside the chemical fume hood.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental protection and laboratory safety.

Waste Segregation and Storage:

  • Liquid Waste: All liquid waste containing Ledipasvir and acetone must be collected in a designated, labeled, and sealed waste container. The container should be made of a material compatible with acetone (e.g., glass or high-density polyethylene).

  • Solid Waste: Any solid waste contaminated with the Ledipasvir-acetone solution (e.g., gloves, weigh boats, paper towels) should be collected in a separate, clearly labeled hazardous waste bag.

Disposal Procedure:

  • Segregate Waste: At the point of generation, separate liquid and solid waste into their respective containers.

  • Label Container: Clearly label the waste container with "Hazardous Waste," "Ledipasvir," and "Acetone."

  • Store Appropriately: Store the sealed waste container in a designated satellite accumulation area away from ignition sources.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Do not pour any Ledipasvir or acetone waste down the drain.

Quantitative Data

The following tables provide key quantitative data for acetone, which is the primary solvent and driver of many of the immediate physical hazards.

Table 3: Physical and Chemical Properties of Acetone

PropertyValue
Molecular Formula C3H6O
Molar Mass 58.08 g/mol
Boiling Point 56 °C (132.8 °F)[2]
Flash Point -18 °C (-0.4 °F)[2]
Autoignition Temperature 465 °C (869 °F)[2]
Vapor Pressure 24.7 kPa at 20 °C
Solubility in Water Miscible

Table 4: Occupational Exposure Limits for Acetone

OrganizationTWA (8-hour)STEL (15-minute)
OSHA (PEL) 1000 ppm (2400 mg/m³)[7]Not Established
ACGIH (TLV) 250 ppm500 ppm
NIOSH (REL) 250 ppm (590 mg/m³)[7]Not Established

OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value; NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.